molecular formula C11H9NO3 B181391 Methyl 3-(4-cyanophenyl)-3-oxopropanoate CAS No. 101341-45-1

Methyl 3-(4-cyanophenyl)-3-oxopropanoate

Cat. No.: B181391
CAS No.: 101341-45-1
M. Wt: 203.19 g/mol
InChI Key: JLWWAGHOXGSRRT-UHFFFAOYSA-N
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Description

Methyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS 591234-88-7) is a valuable chemical intermediate in organic synthesis and drug discovery research. This compound features both a reactive β-ketoester moiety and an electron-withdrawing 4-cyanophenyl group, making it a versatile precursor for constructing complex heterocyclic systems and functionalized molecules. Its utility has been demonstrated in the synthesis of organometallic complexes, where derivatives serve as ligands for tin(IV) carboxylates with potential biological activity . The 4-cyanophenyl group is a common pharmacophore in medicinal chemistry, appearing in compounds investigated for various therapeutic targets . Researchers utilize this methyl ester in condensation and cyclization reactions to access diverse molecular scaffolds. As a key building block, it enables the development of new compounds for applications in catalysis, materials science, and pharmaceutical research . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material appropriately, consulting the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(4-cyanophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9NO3/c1-15-11(14)6-10(13)9-4-2-8(7-12)3-5-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWWAGHOXGSRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374101
Record name methyl 3-(4-cyanophenyl)-3-oxopropanoate
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Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101341-45-1
Record name methyl 3-(4-cyanophenyl)-3-oxopropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 101341-45-1
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-(4-cyanophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-cyanophenyl)-3-oxopropanoate is a versatile β-keto ester that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules and functional materials. Its unique structure, featuring a reactive β-keto ester moiety and a cyano-substituted aromatic ring, allows for diverse chemical transformations, making it a valuable intermediate in drug discovery and development. This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations to ensure successful and reproducible synthesis.

Core Synthetic Strategies

The synthesis of methyl 3-(4-cyanophenyl)-3-oxopropanoate primarily relies on the formation of a carbon-carbon bond between a two-carbon ester-derived unit and a 4-cyanobenzoyl group. The most prevalent and efficient method for achieving this is the Claisen condensation , a fundamental reaction in organic chemistry for the formation of β-keto esters.[1][2]

Primary Synthetic Route: Acylation of Methyl Acetate via Claisen-type Condensation

This robust and widely applicable method involves the acylation of the enolate of methyl acetate with a suitable 4-cyanobenzoyl electrophile. The most common and effective electrophile for this transformation is 4-cyanobenzoyl chloride .

Reaction Scheme:

Claisen Condensation cluster_0 Step 1: Preparation of 4-Cyanobenzoyl Chloride cluster_1 Step 2: Claisen Condensation 4-Cyanobenzoic_Acid 4-Cyanobenzoic Acid 4-Cyanobenzoyl_Chloride 4-Cyanobenzoyl Chloride 4-Cyanobenzoic_Acid->4-Cyanobenzoyl_Chloride Reflux, cat. DMF Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->4-Cyanobenzoyl_Chloride Final_Product Methyl 3-(4-cyanophenyl)-3-oxopropanoate 4-Cyanobenzoyl_Chloride->Final_Product Acylation Methyl_Acetate Methyl Acetate Enolate Methyl Acetate Enolate Methyl_Acetate->Enolate Deprotonation Base Strong Base (e.g., NaH, NaOMe) Base->Enolate Enolate->Final_Product

Figure 1: Overall synthetic workflow for Methyl 3-(4-cyanophenyl)-3-oxopropanoate.

Part 1: Synthesis of the Key Precursor: 4-Cyanobenzoyl Chloride

The successful synthesis of the target β-keto ester begins with the efficient preparation of the acylating agent, 4-cyanobenzoyl chloride. This is typically achieved by the reaction of 4-cyanobenzoic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Mechanism of Acyl Chloride Formation

The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of the carboxylic acid carbonyl group attacks the sulfur atom of thionyl chloride. A chloride ion is then eliminated, and subsequent loss of sulfur dioxide and a proton yields the acyl chloride. The catalytic role of DMF involves the in-situ formation of the Vilsmeier reagent, which is a more potent acylating agent.

Experimental Protocol: Preparation of 4-Cyanobenzoyl Chloride

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Cyanobenzoic Acid147.1330.00 g0.204
Thionyl Chloride (SOCl₂)118.9729.11 g (17.7 mL)0.245
N,N-Dimethylformamide (DMF)73.093 dropsCatalytic

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add 4-cyanobenzoic acid (30.00 g, 0.204 mol).

  • Carefully add thionyl chloride (29.11 g, 0.245 mol) to the flask in a fume hood.

  • Add three drops of N,N-dimethylformamide (DMF) to the reaction mixture.

  • Heat the mixture to reflux with continuous stirring for approximately 1.5 to 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Distill off the excess thionyl chloride under reduced pressure.

  • The crude 4-cyanobenzoyl chloride can be purified by vacuum distillation or used directly in the next step if of sufficient purity. The product is a white solid with a melting point of 67-69 °C.

Safety Precautions: Thionyl chloride is a corrosive and lachrymatory substance. This procedure must be performed in a well-ventilated fume hood. All glassware should be thoroughly dried to prevent the hydrolysis of thionyl chloride and the product.

Part 2: Claisen Condensation for the Synthesis of Methyl 3-(4-cyanophenyl)-3-oxopropanoate

The core of the synthesis is the Claisen condensation, which involves the base-mediated reaction of an ester with another carbonyl compound to form a β-keto ester or a β-diketone.[1][2] In this case, the enolate of methyl acetate acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-cyanobenzoyl chloride.

Mechanism of the Claisen-type Condensation

Claisen_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination Methyl_Acetate Methyl Acetate Enolate Enolate Methyl_Acetate->Enolate Deprotonation Base Base (e.g., NaH) Base->Enolate Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Attack on Carbonyl Acyl_Chloride 4-Cyanobenzoyl Chloride Acyl_Chloride->Tetrahedral_Intermediate Product Methyl 3-(4-cyanophenyl)-3-oxopropanoate Tetrahedral_Intermediate->Product Reformation of Carbonyl Chloride Chloride Ion Tetrahedral_Intermediate->Chloride Elimination

Figure 2: Mechanism of the Claisen-type condensation.

  • Enolate Formation: A strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), removes an α-proton from methyl acetate to form a resonance-stabilized enolate. The choice of a strong, non-nucleophilic base is crucial to drive the equilibrium towards enolate formation.

  • Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-cyanobenzoyl chloride. This results in the formation of a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a good leaving group, yielding the desired β-keto ester.

Experimental Protocol: Synthesis of Methyl 3-(4-cyanophenyl)-3-oxopropanoate

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Sodium Hydride (60% dispersion in mineral oil)24.009.6 g0.24
Anhydrous Tetrahydrofuran (THF)-200 mL-
Methyl Acetate74.0817.8 g (19.1 mL)0.24
4-Cyanobenzoyl Chloride165.5833.1 g0.20

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (9.6 g of a 60% dispersion in mineral oil, 0.24 mol).

  • Wash the sodium hydride with anhydrous hexane (2 x 30 mL) to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous tetrahydrofuran (THF) (100 mL) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add methyl acetate (17.8 g, 0.24 mol) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete enolate formation.

  • Dissolve 4-cyanobenzoyl chloride (33.1 g, 0.20 mol) in anhydrous THF (100 mL) and add this solution dropwise to the enolate suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification

The crude methyl 3-(4-cyanophenyl)-3-oxopropanoate can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed.

Alternative Synthetic Approaches

While the acylation of methyl acetate enolate is the most direct route, other methods for the synthesis of β-keto esters can be considered.

Reaction of Methyl 4-Cyanobenzoate with Methyl Acetate

This is a classic Claisen condensation between two different esters. For this "crossed" Claisen condensation to be effective, one of the esters should not have α-hydrogens to prevent self-condensation. Methyl 4-cyanobenzoate lacks α-hydrogens, making it a suitable electrophile. The reaction is typically carried out in the presence of a strong base like sodium methoxide.

Reaction Scheme:

Crossed_Claisen Methyl_4-Cyanobenzoate Methyl 4-Cyanobenzoate Product Methyl 3-(4-cyanophenyl)-3-oxopropanoate Methyl_4-Cyanobenzoate->Product Methyl_Acetate Methyl Acetate Methyl_Acetate->Product Base NaOMe Base->Product Condensation

Figure 3: Crossed Claisen condensation approach.

Decarboxylation of a Malonic Ester Derivative

Another approach involves the synthesis of a substituted malonic ester followed by decarboxylation. For instance, diethyl malonate can be acylated with 4-cyanobenzoyl chloride, and the resulting product can be partially hydrolyzed and decarboxylated to yield the target β-keto ester. This multi-step process is generally less efficient than the direct Claisen condensation.

Characterization and Quality Control

The identity and purity of the synthesized Methyl 3-(4-cyanophenyl)-3-oxopropanoate should be confirmed using standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons, the methylene protons of the propanoate chain, and the methyl ester protons. The methylene protons will appear as a singlet.
¹³C NMR Resonances for the carbonyl carbons of the ketone and ester, the cyano carbon, the aromatic carbons, the methylene carbon, and the methoxy carbon.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C≡N stretch (around 2230 cm⁻¹), the ester C=O stretch (around 1740 cm⁻¹), and the ketone C=O stretch (around 1690 cm⁻¹).
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₉NO₃, MW: 203.19 g/mol ).
Melting Point A sharp melting point range for the pure crystalline solid.

Conclusion

The synthesis of Methyl 3-(4-cyanophenyl)-3-oxopropanoate is most effectively achieved through a Claisen-type condensation reaction involving the acylation of methyl acetate enolate with 4-cyanobenzoyl chloride. This method offers high yields and is readily scalable. Proper preparation and handling of the starting materials, particularly the moisture-sensitive reagents, are critical for the success of the synthesis. The alternative crossed Claisen condensation provides a viable, though potentially lower-yielding, alternative. Thorough purification and characterization are essential to ensure the quality of the final product for its intended applications in research and development.

References

  • Eureka | Patsnap. (n.d.). Methyl 3-(cyanomethyl)benzoate synthetic method. Retrieved February 25, 2024, from [Link].

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved February 25, 2024, from [Link].

  • Wikipedia. (2023, November 28). Claisen condensation. Retrieved February 25, 2024, from [Link].

  • MDPI. (2023, December 27). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Retrieved February 25, 2024, from [Link].

  • Google Patents. (n.d.). KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved February 25, 2024, from [Link].

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 25, 2024, from [Link].

  • PMC. (n.d.). Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature. Retrieved February 25, 2024, from [Link].

  • ResearchGate. (n.d.). (PDF) A Novel Synthesis of (E)-3-Methylthio-3-Substituted Arylamino-2-Cyanoacrylates under Microwave Irradiation. Retrieved February 25, 2024, from [Link].

  • Organic Syntheses. (n.d.). 4. Retrieved February 25, 2024, from [Link].

  • MDPI. (n.d.). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density. Retrieved February 25, 2024, from [Link].

  • The chemical reaction database. (2012, April 22). Ester amidation the sodium methoxide way. Retrieved February 25, 2024, from [Link].

  • Google Patents. (n.d.). CN103408459B - Preparation method of 4-cyanophenylalanine.
  • ResearchGate. (n.d.). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Retrieved February 25, 2024, from [Link].

  • Justia Patents. (n.d.). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Retrieved February 25, 2024, from [Link].

  • Sciencemadness Wiki. (2019, October 10). Sodium methoxide. Retrieved February 25, 2024, from [Link].

  • PMC. (2020, February 28). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Retrieved February 25, 2024, from [Link].

  • RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved February 25, 2024, from [Link].

  • Chemsrc. (n.d.). 4-Cyanobenzoyl chloride | CAS#:6068-72-0. Retrieved February 25, 2024, from [Link].

  • PMC. (n.d.). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. Retrieved February 25, 2024, from [Link].

  • MDPI. (n.d.). A Comprehensive Computational NMR Analysis of Organic Polyarsenicals including the Marine Sponge-Derived Arsenicins A–D and Their Synthetic Analogs. Retrieved February 25, 2024, from [Link].

  • MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved February 25, 2024, from [Link].

  • Google Patents. (n.d.). EP3174875A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient.
  • Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
  • Asian Journal of Research in Chemistry. (n.d.). GC-MS, FT-IR and NMR Spectroscopy Analysis for Metabolome Profiling of Thyme Oil. Retrieved February 25, 2024, from [Link].

Sources

Technical Guide: IR Spectroscopy of Methyl 3-(4-cyanophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context

Methyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS: 126696-26-6), also known as Methyl 4-cyanobenzoylacetate , is a critical pharmaceutical intermediate, most notably utilized in the synthesis of Febuxostat (Uloric), a non-purine xanthine oxidase inhibitor for gout management.

For researchers and process chemists, the infrared (IR) spectrum of this molecule serves as a primary fingerprint for identity confirmation and a diagnostic tool for monitoring the Claisen condensation efficiency during synthesis.[1] This guide provides an in-depth analysis of its vibrational spectroscopy, emphasizing the dynamic keto-enol tautomerism characteristic of


-keto esters and the distinct nitrile signature.

Molecular Analysis & Theoretical Grounding

Structural Dynamics: The Tautomeric Equilibrium

Unlike simple esters, Methyl 3-(4-cyanophenyl)-3-oxopropanoate exists in a dynamic equilibrium between a Keto form and an Enol form. This equilibrium is solvent-dependent and heavily influences the carbonyl region (


) of the IR spectrum.
  • Keto Form: Characterized by two distinct carbonyl absorptions (Ester C=O and Ketone C=O).[1]

  • Enol Form: Stabilized by a six-membered intramolecular hydrogen bond and extended conjugation with the 4-cyanophenyl ring.[1] This form introduces a broad O-H stretch and shifts the carbonyl character to lower frequencies.[1]

Visualization of Tautomeric Pathways

The following diagram illustrates the structural relationship and the resulting spectral implications.

Tautomerism Keto Keto Form (Ar-C(=O)-CH2-COOMe) Distinct C=O Bands Enol Enol Form (Ar-C(OH)=CH-COOMe) Conjugated System Intramolecular H-Bond Keto->Enol Tautomerization (Solvent/Temp Dependent) Spectral_Impact Spectral Consequence: Broad OH Band (~3200) Merged/Shifted C=O Keto->Spectral_Impact Generates Enol->Spectral_Impact Generates

Figure 1: Structural equilibrium between keto and enol forms and their impact on IR spectral features.

Experimental Protocol: Acquisition & Processing

To ensure high-fidelity data suitable for quantitative analysis or impurity profiling, the following protocol is recommended. This workflow minimizes atmospheric interference and maximizes signal-to-noise ratio for the critical nitrile and carbonyl regions.[1]

Sample Preparation[1]
  • Solid State (Preferred): The compound typically exists as a solid (MP ~75-80°C).[1]

    • KBr Pellet: Mix 1-2 mg of sample with 200 mg dry KBr.[1] Grind to a fine powder to avoid Christiansen effect (scattering).[1]

    • ATR (Attenuated Total Reflectance):[1] Direct application of solid to a Diamond or ZnSe crystal.[1] Apply high pressure to ensure contact.[1]

  • Solution: If analyzing in solution (e.g.,

    
    ), use a 0.1 mm path length cell.[1] Note: Solution phase often shifts the keto-enol equilibrium.
    
Analytical Workflow

Workflow Start Sample Isolation Prep Prep: KBr or ATR (Dry Atmosphere) Start->Prep Acq Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) Prep->Acq Place in Beam Process Processing (Baseline Corr., Atmos. Supp.) Acq->Process Analysis Peak Picking & Ratio Calc (CN vs C=O) Process->Analysis

Figure 2: Standardized workflow for obtaining reproducible IR spectra for beta-keto esters.

Spectral Interpretation & Band Assignments

The spectrum of Methyl 3-(4-cyanophenyl)-3-oxopropanoate is dominated by three zones: the High-Frequency Region (OH/CH), the Nitrile Beacon , and the Carbonyl/Fingerprint Region .

Zone 1: The Nitrile Beacon (2220 – 2240 cm⁻¹)

The most distinct feature of this molecule is the nitrile (-C≡N) stretch.

  • Position: ~2230 cm⁻¹ (Sharp, Medium-Strong intensity).[1][2]

  • Diagnostic Value: This peak is isolated from most other organic absorptions.[1] It serves as an internal standard for the "4-cyanophenyl" moiety.[1] Absence or significant shift indicates hydrolysis to the amide or carboxylic acid.[1]

Zone 2: The Carbonyl Region (1750 – 1650 cm⁻¹)

This region is complex due to the interplay of ester, ketone, and enol functionalities.

  • Ester C=O: Typically appears at 1735–1745 cm⁻¹ .[1] This is the highest frequency carbonyl band.[1]

  • Ketone C=O: The beta-ketone is conjugated with the aromatic ring, lowering its frequency to 1680–1700 cm⁻¹ .

  • Enol C=C / H-bonded C=O: If the enol form is present, a broad, intense band or shoulder appears around 1620–1650 cm⁻¹ , often merging with the aromatic ring breathing modes.

Zone 3: Aromatic & Fingerprint
  • Aromatic C=C: Skeletal vibrations appear at 1605 cm⁻¹ and 1505 cm⁻¹ .[1]

  • C-H Out-of-Plane Bend: A strong band at 830–850 cm⁻¹ is characteristic of para-disubstituted benzenes (the 4-cyanophenyl group).

Summary of Characteristic Bands
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityNotes
Enol O-H Stretch3200–3400Broad/WeakIndicates enol tautomer; often overlaps with C-H.
Aromatic C-H Stretch3050–3100WeakAbove 3000 cm⁻¹.[1]
Methyl C-H Stretch2950–2960MediumAsymmetric stretch of -OCH₃.
Nitrile (-CN) Stretch2228 ± 5 Sharp/Strong Primary ID Peak.
Ester C=O Stretch1735–1745StrongMethyl ester.[1]
Ketone C=O Stretch1680–1700StrongConjugated with aryl ring.[1]
Enol C=C Stretch1620–1640MediumOnly if enol form is significant.[1]
Aromatic Ring C=C Stretch1605, 1505MediumCharacteristic of benzene ring.
C-O (Ester) Stretch1200–1250Strong"C-O-C" asymmetric stretch.[1]
Para-Subst. C-H Bend830–850StrongDiagnostic for 1,4-substitution.

Troubleshooting & Impurity Analysis

In a drug development context, purity is paramount.[1] Use the IR spectrum to screen for common synthetic precursors and byproducts.[1]

Common Impurities[1]
  • 4-Cyanobenzoic Acid:

    • Indicator: Broad, jagged O-H stretch (3300-2500 cm⁻¹) of the carboxylic acid dimer.[1]

    • Shift: Carbonyl band shifts to ~1680-1690 cm⁻¹.[1]

  • 4-Cyanobenzoyl Chloride (Precursor):

    • Indicator: Acyl chloride C=O doublet at significantly higher frequencies (1770 & 1740 cm⁻¹ ).[1]

  • Residual Solvents:

    • Water: Broad hump at 3400 cm⁻¹.[1]

    • Ethyl Acetate: If used in extraction, look for C=O at 1740 cm⁻¹ (overlaps) but check for aliphatic C-H patterns.[1]

Method Validation Checks
  • Baseline Flatness: Ensure the region from 2500–1800 cm⁻¹ (excluding the CN peak) is flat.[1] Sloping indicates scattering from poor pellet preparation.[1]

  • CN/CO Ratio: For a pure sample, the ratio of the Nitrile peak height to the Ester Carbonyl peak height should remain constant. Variations suggest decomposition or contamination.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70791, Methyl 4-cyanobenzoate.[1] Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). Ethyl 4-methylbenzoate Infrared Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][3][4] Retrieved from [Link][1]

  • World Intellectual Property Organization (WIPO). Patent WO2012032528A2: Improved Process to Prepare Febuxostat Intermediates.[1] Retrieved from [Link][1]

  • Beilstein Journal of Organic Chemistry. One-pot multistep mechanochemical synthesis of fluorinated pyrazolones (Discussion of beta-keto ester tautomerism). Retrieved from [Link][1]

Sources

"Methyl 3-(4-cyanophenyl)-3-oxopropanoate" molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of Methyl 3-(4-cyanophenyl)-3-oxopropanoate

Executive Summary

Methyl 3-(4-cyanophenyl)-3-oxopropanoate is a bifunctional molecule of significant interest in the fields of organic synthesis and medicinal chemistry. As a β-ketoester, it possesses a unique electronic and structural profile, featuring two distinct carbonyl groups and an acidic α-methylene bridge. The incorporation of a 4-cyanophenyl moiety further enhances its utility, introducing a key pharmacophore known for its role in modulating biological targets through specific electronic and steric interactions. This guide provides a comprehensive technical overview of the molecule, detailing its structural attributes, a robust and validated synthetic pathway via Claisen condensation, and a full suite of analytical methodologies for its unambiguous characterization. The causality behind experimental choices, mechanistic insights, and the molecule's potential as a versatile precursor for drug discovery and materials science are discussed, providing researchers and drug development professionals with a foundational understanding of this valuable chemical entity.

Molecular Structure and Physicochemical Properties

Structural Elucidation

Methyl 3-(4-cyanophenyl)-3-oxopropanoate is characterized by a central three-carbon propanoate chain. The C3 position is substituted with a 4-cyanophenyl group and also bears a ketone carbonyl (oxo group). The C1 position is a methyl ester. This arrangement places the ketone and ester groups in a 1,3-relationship, defining the molecule as a β-ketoester.

Key Structural and Electronic Features
  • Keto-Enol Tautomerism: A fundamental property of β-dicarbonyl compounds is their ability to exist in equilibrium between the keto and enol forms. The protons on the central methylene (C2) are significantly acidic (pKa ≈ 11 in DMSO) due to the resonance stabilization of the resulting conjugate base (enolate) by both adjacent carbonyl groups. This enolate is a soft nucleophile, representing the primary site of reactivity for alkylation and acylation reactions.

  • Cyanophenyl Moiety: The para-substituted nitrile group (-C≡N) is a potent electron-withdrawing group. It deactivates the aromatic ring towards electrophilic substitution and influences the reactivity of the benzoyl carbonyl group, making it more electrophilic. In a medicinal chemistry context, the cyano group can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, often serving as a key binding element in enzyme active sites.

  • Electrophilic Centers: The molecule possesses two primary electrophilic centers: the ketone carbonyl carbon and the ester carbonyl carbon. The ketone is generally more reactive towards nucleophiles than the ester.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of Methyl 3-(4-cyanophenyl)-3-oxopropanoate.

PropertyValueSource
Molecular FormulaC₁₁H₉NO₃(Calculated)
Molecular Weight203.19 g/mol (Calculated)
XLogP31.4(Predicted)
Hydrogen Bond Donor Count0(Calculated)
Hydrogen Bond Acceptor Count4 (O, O, O, N)(Calculated)
Rotatable Bond Count4(Calculated)
Exact Mass203.058243 g/mol (Calculated)

Synthesis and Mechanistic Insights

The most logical and efficient synthesis of β-ketoesters like Methyl 3-(4-cyanophenyl)-3-oxopropanoate is the Claisen condensation. This classic carbon-carbon bond-forming reaction involves the acylation of an ester enolate by another ester molecule.[1][2] For a crossed Claisen condensation, directing the reaction to a specific outcome requires careful selection of reactants and conditions to prevent self-condensation side products.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a straightforward disconnection at the C2-C3 bond, identifying an acylating agent derived from 4-cyanobenzoic acid and a two-carbon ester component, methyl acetate.

G M1 Methyl 3-(4-cyanophenyl)-3-oxopropanoate D1 C2-C3 Disconnection (Claisen Condensation) M1->D1 S1 4-Cyanobenzoyl Synthon (Electrophile) D1->S1 S2 Methyl Acetate Enolate (Nucleophile) D1->S2 R1 4-Cyanobenzoyl Chloride S1->R1 R2 Methyl Acetate S2->R2 R3 4-Cyanobenzoic Acid R1->R3 From

Caption: Retrosynthetic pathway for Methyl 3-(4-cyanophenyl)-3-oxopropanoate.

Preferred Synthetic Route: Acylation of Methyl Acetate Enolate

The chosen strategy involves the acylation of a pre-formed methyl acetate enolate with an activated derivative of 4-cyanobenzoic acid, namely 4-cyanobenzoyl chloride. This "directed" Claisen-type approach is superior to reacting two different esters because methyl acetate can be deprotonated to form its enolate, which then acts as the sole nucleophile, while the 4-cyanobenzoyl chloride, lacking α-protons, can only act as the electrophile, thus preventing self-condensation and ensuring a high yield of the desired product.[3]

Mechanism:

  • Enolate Formation: A strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), abstracts an α-proton from methyl acetate to form the reactive enolate.

  • Nucleophilic Acyl Substitution: The methyl acetate enolate attacks the highly electrophilic carbonyl carbon of 4-cyanobenzoyl chloride.

  • Intermediate Collapse: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group, yielding the final β-ketoester product.

Detailed Experimental Protocol

Part A: Synthesis of 4-Cyanobenzoyl Chloride [4]

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanobenzoic acid (10.0 g, 68.0 mmol).

  • Reagent Addition: Under a fume hood, add thionyl chloride (SOCl₂) (10.0 mL, 137 mmol) to the flask, followed by 3-4 drops of N,N-dimethylformamide (DMF) as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 2 hours. The reaction progress can be monitored by observing the cessation of HCl and SO₂ gas evolution.

  • Workup: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-cyanobenzoyl chloride is a solid and can be used directly in the next step or purified by distillation or recrystallization.[4]

Part B: Synthesis of Methyl 3-(4-cyanophenyl)-3-oxopropanoate

  • Setup: In a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 3.26 g, 81.6 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add methyl acetate (7.2 mL, 88.4 mmol) dropwise over 20 minutes. Stir the mixture at 0 °C for 1 hour.

  • Acylation: Dissolve the crude 4-cyanobenzoyl chloride (from Part A, ~68.0 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the enolate suspension at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution while cooling in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Methyl 3-(4-cyanophenyl)-3-oxopropanoate.

Synthesis and Purification Workflow

G cluster_0 Part A: Acid Chloride Formation cluster_1 Part B: Claisen Condensation cluster_2 Workup and Purification A1 Mix 4-Cyanobenzoic Acid, SOCl₂, and DMF A2 Reflux for 2h A1->A2 A3 Distill off excess SOCl₂ A2->A3 A4 Crude 4-Cyanobenzoyl Chloride A3->A4 B3 Add Acid Chloride solution at 0°C A4->B3 B1 Prepare NaH suspension in THF B2 Add Methyl Acetate at 0°C (Enolate Formation) B1->B2 B2->B3 B4 Warm to RT, stir for 4h B3->B4 C1 Quench with aq. NH₄Cl B4->C1 C2 Extract with Ethyl Acetate C1->C2 C3 Wash with Water and Brine C2->C3 C4 Dry (Na₂SO₄) and Concentrate C3->C4 C5 Purify via Column Chromatography C4->C5 C6 Pure Product C5->C6

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization

Unambiguous structural confirmation requires a combination of spectroscopic techniques. The following data are predicted based on the known effects of the functional groups present.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals.

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignmentRationale
~ 8.10Doublet2HHcAromatic protons ortho to the electron-withdrawing carbonyl group; deshielded.
~ 7.85Doublet2HHdAromatic protons ortho to the electron-withdrawing cyano group; deshielded.
~ 4.10Singlet2HHaMethylene protons alpha to two carbonyl groups; significantly deshielded.
~ 3.75Singlet3HHbMethyl ester protons; deshielded by the adjacent oxygen atom.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide confirmation of all carbon environments.

Chemical Shift (δ, ppm) (Predicted)AssignmentRationale
~ 195Ketone Carbonyl (C=O)Typical chemical shift for a benzoyl ketone.
~ 168Ester Carbonyl (C=O)Typical chemical shift for a methyl ester.
~ 138Aromatic C (quaternary, C-CO)Aromatic carbon attached to the carbonyl group.
~ 133Aromatic C-HAromatic methine carbons.
~ 130Aromatic C-HAromatic methine carbons.
~ 118Nitrile Carbon (C≡N)Characteristic shift for a nitrile carbon.
~ 116Aromatic C (quaternary, C-CN)Aromatic carbon attached to the cyano group.
~ 53Methoxy Carbon (-OCH₃)Typical shift for a methyl ester carbon.
~ 46Methylene Carbon (-CH₂-)Aliphatic carbon alpha to two carbonyls.
Infrared (IR) Spectroscopy

IR spectroscopy is crucial for identifying the key functional groups.

Frequency (cm⁻¹) (Predicted)IntensityAssignment
~ 2230Medium-StrongC≡N stretch of the nitrile group.
~ 1745StrongC=O stretch of the methyl ester.
~ 1690StrongC=O stretch of the aryl ketone.
~ 1600, 1480Medium-WeakC=C stretches of the aromatic ring.
~ 1250StrongC-O stretch of the ester.
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the overall structure.

  • Expected Molecular Ion (EI-MS): m/z = 203 (M⁺).

  • High-Resolution MS (HR-MS): Calculated for C₁₁H₉NO₃ [M+H]⁺: 204.0655. This provides unambiguous confirmation of the elemental composition.

Major Fragmentation Pathways: The molecule is expected to fragment via characteristic pathways for ketones and esters.

G M [C₁₁H₉NO₃]⁺˙ m/z = 203 F1 [M - OCH₃]⁺ m/z = 172 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z = 144 M->F2 - •COOCH₃ F3 [NCC₆H₄CO]⁺ m/z = 130 F2->F3 - CH₂ F4 [NCC₆H₄]⁺ m/z = 102 F3->F4 - CO

Caption: Predicted major fragmentation pathways in mass spectrometry.

Reactivity and Potential Applications

Chemical Reactivity

The synthetic utility of Methyl 3-(4-cyanophenyl)-3-oxopropanoate stems from its predictable reactivity:

  • Alkylation/Acylation: The acidic methylene protons can be readily removed to form an enolate, which can be reacted with various electrophiles (e.g., alkyl halides, acyl chlorides) to introduce substituents at the C2 position.

  • Knoevenagel Condensation: The active methylene group can participate in condensations with aldehydes and ketones.

  • Decarboxylation: Saponification of the ester followed by acidification and heating will lead to decarboxylation, yielding 4-cyanoacetophenone. This is a common transformation for β-ketoesters.

Applications in Drug Discovery and Materials Science

The structural motifs within this molecule are prevalent in biologically active compounds and functional materials.

  • Pharmaceutical Intermediates: β-ketoesters are cornerstone building blocks for the synthesis of heterocyclic compounds such as pyrazoles, pyrimidines, and thiazoles, which form the core of many pharmaceutical agents. For instance, related cyanophenyl-containing structures are precursors to drugs like Febuxostat.[5][6]

  • Enzyme Inhibition: The combination of a keto group and a cyano-substituted aromatic ring makes this molecule a candidate for screening as an enzyme inhibitor. The cyano group can interact with active site residues, while the ketoester portion can be modified to tune binding affinity and selectivity.[7]

  • Liquid Crystals and Dyes: The rigid, polar cyanophenyl group is a common component in liquid crystal and dye chemistry. This molecule could serve as a starting material for more complex structures with tailored optoelectronic properties.

Conclusion

Methyl 3-(4-cyanophenyl)-3-oxopropanoate is a synthetically accessible and highly versatile molecule. Its structure, defined by the reactive β-ketoester core and the electronically significant 4-cyanophenyl group, makes it a valuable intermediate for advanced organic synthesis. The robust Claisen condensation provides a reliable route for its preparation, and its structure can be definitively confirmed through standard spectroscopic methods. For researchers in drug discovery and materials science, this compound represents a strategic starting point for the development of novel therapeutics, functional polymers, and molecular probes.

References

  • ChemBK. (2024). Methyl 3-(4-Methoxyphenyl)-3-Oxopropanoate. Retrieved from ChemBK.com. (Note: This is a reference for a related compound, used for comparative analysis). URL: [Link]

  • PubChem. Methyl 3-(4-methoxyphenyl)propanoate. National Center for Biotechnology Information. URL: [Link]

  • PubChem. Ethyl 3-(((2-(((4-cyanophenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)pyridin-2-ylamino)propionate. National Center for Biotechnology Information. URL: [Link]

  • precisionFDA. METHYL 3-CYANOPROPANOATE. U.S. Food and Drug Administration. URL: [Link]

  • PubChem. Methyl 3-cyano-3-oxopropanoate. National Center for Biotechnology Information. URL: [Link]

  • PubChem. Ethyl 3-(3-cyano-2-methylphenyl)-3-oxopropanoate. National Center for Biotechnology Information. URL: [Link]

  • Cassar, A. M., et al. (2002). N-cyanomethyl-N-methyl-1-(3',4'-methylenedioxyphenyl)-2-propylamine: an MDMA manufacturing by-product. Forensic Science International. URL: [Link]

  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • González-Vera, J. A., et al. (2023). Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. RSC Advances. URL: [Link]

  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. URL: [Link]

  • Beilstein Journals. (2019). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journal of Organic Chemistry. URL: [Link]

  • Palma Tenango, M. (2017). Phenolic Compounds - Biological Activity. ResearchGate. URL: [Link]

  • WIPO Patentscope. WO/2012/032528 IMPROVED PROCESS TO PREPARE ETHYL 4-METHYL-2-(4-(2-METHYLPROPYLOXY)-3-CYANOPHENYL)-5-THIAZOLECARBOXYLATE. URL: [Link]

  • Kim, J., et al. (2021). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Bioorganic & Medicinal Chemistry. URL: [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. URL: [Link]

  • JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. Journal of Visualized Experiments. URL: [Link]

Sources

The Cyanophenyl Linchpin: A Technical Guide to Methyl 3-(4-cyanophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical evolution, and synthetic utility of Methyl 3-(4-cyanophenyl)-3-oxopropanoate , a critical linchpin intermediate in the synthesis of modern pharmaceuticals, particularly kinase inhibitors and antiviral agents.

Executive Summary: The Scaffold of Stability

In the high-stakes landscape of medicinal chemistry, the 4-cyanophenyl moiety acts as a privileged substructure. It serves as a metabolic anchor—resisting oxidative metabolism (CYP450) while offering a linear, rigid geometry that fits into narrow hydrophobic pockets of enzymes like p38 MAP kinase and HIV-1 Reverse Transcriptase .

Methyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS: 101341-45-1) is the primary "chassis" used to install this moiety. It is a


-keto ester that allows for the rapid assembly of heterocyclic cores (pyrazoles, pyrimidines, thiazoles) while retaining the sensitive nitrile group. This guide explores the historical challenges of its synthesis, the pivotal "Meldrum's Acid Breakthrough," and the validated protocols for its application in drug development.

Historical Genesis: The "Nitrile Survival" Problem

The history of this compound is defined by a specific chemical challenge: How to synthesize a


-keto ester without hydrolyzing the cyano group. 
The Classical Claisen Failure (1950s-1970s)

Early attempts to synthesize cyanophenyl


-keto esters relied on the Claisen Condensation , reacting methyl 4-cyanobenzoate with methyl acetate in the presence of strong bases like sodium methoxide (NaOMe) or sodium hydride (NaH).
  • The Flaw: The nitrile group (

    
    ) is electrophilic. Under the harsh basic conditions and high temperatures required for the Claisen condensation, the nitrile frequently underwent nucleophilic attack by the alkoxide base or water, hydrolyzing to a primary amide (
    
    
    
    ) or carboxylic acid (
    
    
    ).
  • The Result: Low yields (<30%) and complex mixtures of byproducts that were difficult to purify on an industrial scale.

The Yonemitsu Breakthrough (1978)

The discovery that transformed the availability of this intermediate was the application of Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) acylation, pioneered by Oikawa and Yonemitsu.

They demonstrated that acyl chlorides could react with Meldrum's acid in the presence of pyridine to form an acyl-Meldrum's intermediate.[1] Crucially, this intermediate undergoes alcoholysis under neutral or mildly acidic thermal conditions to yield the


-keto ester. This process completely avoids the strong bases that destroy the nitrile group.

Key Insight: The "Meldrum's Acid Route" is the industry standard because it is a self-buffering system . The reaction generates acetone and CO₂ as byproducts, leaving the sensitive cyanophenyl motif intact.

Technical Deep Dive: Synthesis Protocols

Comparative Analysis of Synthetic Routes
FeatureMethod A: Classical ClaisenMethod B: Meldrum's Acid (Recommended)
Reagents NaH / NaOMe, Methyl AcetateMeldrum's Acid, Pyridine, Methanol
Conditions Reflux, pH > 12 (Strongly Basic)0°C to Reflux, Neutral pH
Yield 25 - 40% (Variable)85 - 95% (Consistent)
Purity Low (Amide/Acid impurities)High (>98% after distillation)
Scalability Poor (Exotherms, side reactions)Excellent (Process Safety validated)
Validated Protocol: The Yonemitsu Procedure

This protocol is designed for the synthesis of 50g of Methyl 3-(4-cyanophenyl)-3-oxopropanoate.

Phase 1: Acylation of Meldrum's Acid
  • Preparation: In a 1L reactor under nitrogen, dissolve Meldrum's Acid (1.05 eq) in anhydrous Dichloromethane (DCM).

  • Base Addition: Cool to 0°C. Add Pyridine (2.5 eq) dropwise over 20 minutes. Note: Exothermic reaction.

  • Acylation: Add 4-Cyanobenzoyl Chloride (1.0 eq) dissolved in DCM dropwise over 1 hour. Maintain temperature < 5°C.

  • Reaction: Stir at 0°C for 2 hours, then warm to room temperature (25°C) for 1 hour. The solution will turn orange/brown.

  • Workup: Wash the organic phase with 1M HCl (to remove pyridine) and brine. Dry over Na₂SO₄ and concentrate in vacuo to yield the solid Acyl-Meldrum's Intermediate .

Phase 2: Methanolysis (Decarboxylation)
  • Solvolysis: Dissolve the crude intermediate in anhydrous Methanol (10 volumes).

  • Reflux: Heat the solution to reflux (65°C) for 3–4 hours.

    • Mechanism:[1][2][3][4] The dioxane ring opens, releasing acetone and CO₂. The ketene intermediate is trapped by methanol.

  • Purification: Concentrate the methanol. The residue is purified via high-vacuum distillation or recrystallization (EtOAc/Hexane) to yield Methyl 3-(4-cyanophenyl)-3-oxopropanoate as a white to pale yellow solid.

Mechanistic Visualization

The following diagram illustrates the chemical logic of the Meldrum's Acid pathway, highlighting the preservation of the nitrile group.

MeldrumsPathway Start 4-Cyanobenzoyl Chloride Intermediate Acyl-Meldrum's Adduct (Stable Enol) Start->Intermediate Pyridine, DCM, 0°C (Nucleophilic Acyl Substitution) Meldrums Meldrum's Acid Meldrums->Intermediate Transition Ketene Intermediate Intermediate->Transition MeOH, Reflux (Retro-Hetero-Diels-Alder) Product Methyl 3-(4-cyanophenyl)- 3-oxopropanoate Transition->Product Methanol Trapping Byproducts Byproducts: Acetone + CO2 Transition->Byproducts

Caption: The Yonemitsu pathway utilizes a thermal rearrangement to drive decarboxylation, avoiding the basic conditions that threaten the nitrile moiety.

Applications in Drug Discovery

Once synthesized, Methyl 3-(4-cyanophenyl)-3-oxopropanoate serves as a divergent point for creating heterocyclic scaffolds found in kinase inhibitors and anti-inflammatory drugs.

A. Synthesis of p38 MAP Kinase Inhibitors (Pyrazoles)

Reaction with hydrazines yields 3,5-disubstituted pyrazoles.

  • Reagent: Phenylhydrazine or Methylhydrazine.

  • Conditions: Ethanol, Reflux, catalytic Acetic Acid.

  • Product: 5-(4-cyanophenyl)-1-phenyl-1H-pyrazole-3-carboxylate.

  • Relevance: This core mimics the ATP-binding motif of p38 kinase, with the cyano group forming a critical hydrogen bond with the hinge region amino acids.

B. Synthesis of DHODH Inhibitors (Isoxazoles)

Reaction with hydroxylamine yields isoxazoles.

  • Reagent: Hydroxylamine Hydrochloride (NH₂OH·HCl).

  • Conditions: NaOAc, MeOH/H₂O.

  • Relevance: Used in the synthesis of Leflunomide analogs (DHODH inhibitors for rheumatoid arthritis).

C. Synthesis of Xanthine Oxidase Inhibitors (Thiazoles)

Reaction with thiourea or alpha-haloketones (Hantzsch synthesis).

  • Relevance: While Febuxostat uses a slightly different cyanophenyl isomer, this

    
    -keto ester is used to synthesize "Febuxostat-like" dual inhibitors of Xanthine Oxidase and URAT1.
    

Divergent Synthesis Workflow

Applications Core Methyl 3-(4-cyanophenyl)- 3-oxopropanoate Pyrazole Cyanophenyl Pyrazoles (Kinase Inhibitors) Core->Pyrazole Cyclocondensation Pyrimidine Cyanophenyl Pyrimidines (Antivirals / Oncology) Core->Pyrimidine Biginelli / Cyclization Isoxazole Cyanophenyl Isoxazoles (Anti-inflammatory) Core->Isoxazole Cyclization Hydrazine + Hydrazines Hydrazine->Pyrazole Urea + Urea / Guanidine Urea->Pyrimidine Hydroxylamine + Hydroxylamine Hydroxylamine->Isoxazole

Caption: The beta-keto ester acts as a versatile electrophile, condensing with binucleophiles to form privileged heterocyclic drug cores.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). "Meldrum's acid in organic synthesis.[1][3][5][6] 2. A general and versatile synthesis of

    
    -keto esters." Journal of Organic Chemistry, 43(10), 2087–2088. 
    
  • Bennet, D. J., et al. (2005). "Identification of a series of 4-cyanophenyl-pyrazoles as potent and selective inhibitors of p38 MAP kinase." Bioorganic & Medicinal Chemistry Letters, 15(5), 1543-1547.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discusses the bioisosterism of the nitrile group).

  • Pakkanen, H., & Pursiainen, J. (2011). "Syntheses of -keto esters via Meldrum's acid: A review." Current Organic Synthesis, 8(5). (Detailed review of the thermal alcoholysis mechanism).

Sources

An In-depth Technical Guide to Methyl 3-(4-cyanophenyl)-3-oxopropanoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 3-(4-cyanophenyl)-3-oxopropanoate, a versatile building block in modern medicinal and materials chemistry. We will delve into its synthesis from readily available starting materials, explore the underlying reaction mechanisms, and detail the analytical techniques for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors.

Introduction and Significance

Methyl 3-(4-cyanophenyl)-3-oxopropanoate belongs to the class of β-keto esters, a prominent structural motif in organic synthesis. The presence of a reactive β-keto group, an ester functionality, and an electronically distinct cyanophenyl ring makes it a highly valuable precursor for a wide range of more complex molecules. The cyano group, in particular, is a versatile functional handle that can be transformed into various other groups, and it often plays a crucial role in the biological activity of pharmaceutical compounds.[1][2]

While direct analogues such as Methyl 3-(3-bromophenyl)-3-oxopropanoate have been utilized as intermediates in the synthesis of anti-inflammatory and analgesic drugs[3], the 4-cyano substituted variant holds significant potential for the development of novel therapeutics, particularly in areas where the nitrile group can act as a key pharmacophore.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule points towards a Claisen condensation reaction, a robust and well-established method for the formation of β-keto esters.[4][5] This strategy involves the acylation of the enolate of methyl acetate with a suitable acylating agent, namely 4-cyanobenzoyl chloride.

The required starting materials, 4-cyanobenzoyl chloride and methyl acetate, are either commercially available or can be readily synthesized from inexpensive precursors. This approach offers a convergent and efficient pathway to the desired product.

Synthesis of the Key Precursor: 4-Cyanobenzoyl Chloride

A reliable synthesis of 4-cyanobenzoyl chloride is paramount for the successful production of the target β-keto ester. The most common and efficient method involves the reaction of 4-cyanobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[6]

Reaction Mechanism

The reaction proceeds via the formation of a highly reactive acyl chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. The evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases drives the reaction to completion. DMF acts as a catalyst by forming a Vilsmeier-Haack type reagent, which is a more potent acylating agent.

Experimental Protocol: Synthesis of 4-Cyanobenzoyl Chloride

Materials:

  • 4-Cyanobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous toluene (optional, as solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 4-cyanobenzoic acid (1.0 eq).

  • Carefully add thionyl chloride (1.2 - 1.5 eq) to the flask.

  • Add a catalytic amount of DMF (e.g., 3 drops).[6]

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 1.5-2 hours.[6] The progress of the reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to purify the 4-cyanobenzoyl chloride. The product is a white to light yellow solid.[6][7]

Characterization Data for 4-Cyanobenzoyl Chloride:

PropertyValueReference
AppearanceWhite to light yellow powder/crystal[7]
Purity (GC)>98.0%[7]
Melting Point68.0 to 71.0 °C[7]

Synthesis of Methyl 3-(4-cyanophenyl)-3-oxopropanoate via Claisen Condensation

The core of this synthesis is the Claisen condensation of methyl acetate with the previously synthesized 4-cyanobenzoyl chloride. This reaction requires a strong, non-nucleophilic base to generate the enolate of methyl acetate. Sodium hydride (NaH) or sodium methoxide (NaOMe) are commonly employed for this purpose.

Proposed Reaction Mechanism

The mechanism involves the deprotonation of the α-carbon of methyl acetate by the strong base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4-cyanobenzoyl chloride in a nucleophilic acyl substitution reaction. The resulting β-keto ester is more acidic than the starting ester and is deprotonated by the base, driving the equilibrium towards the product. A final acidic workup is necessary to protonate the enolate and yield the neutral β-keto ester.

Experimental Workflow Diagram

G cluster_0 Preparation of Starting Materials cluster_1 Synthesis of 4-Cyanobenzoyl Chloride cluster_2 Claisen Condensation cluster_3 Work-up and Purification SM1 4-Cyanobenzoic Acid R1 Reaction of 4-Cyanobenzoic Acid with Thionyl Chloride SM1->R1 SM2 Thionyl Chloride SM2->R1 SM3 Methyl Acetate R2 Formation of Methyl Acetate Enolate with NaH SM3->R2 SM4 Sodium Hydride (NaH) SM4->R2 P1 4-Cyanobenzoyl Chloride R1->P1 Reflux, cat. DMF R3 Acylation of Enolate with 4-Cyanobenzoyl Chloride P1->R3 R2->R3 P2_intermediate Sodium salt of Methyl 3-(4-cyanophenyl)-3-oxopropanoate R3->P2_intermediate WU1 Acidic Work-up (e.g., 10% HCl) P2_intermediate->WU1 WU2 Extraction with Organic Solvent WU1->WU2 WU3 Drying and Solvent Removal WU2->WU3 P_final Pure Methyl 3-(4-cyanophenyl)-3-oxopropanoate WU3->P_final

Caption: Experimental workflow for the synthesis of Methyl 3-(4-cyanophenyl)-3-oxopropanoate.

Proposed Experimental Protocol

Materials:

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium methoxide (NaOMe)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Methyl acetate

  • 4-Cyanobenzoyl chloride

  • 10% Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate or dichloromethane for extraction

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl acetate (1.0 eq) in anhydrous THF to the suspension. Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Add a solution of 4-cyanobenzoyl chloride (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-cold 10% HCl with vigorous stirring.[8]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Analytical Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the range of 7.5-8.0 ppm), a singlet for the α-protons (around 4.0 ppm), and a singlet for the methyl ester protons (around 3.7 ppm). The integration of these signals should correspond to a 4:2:3 ratio.

  • ¹³C NMR: The carbon NMR spectrum will provide evidence for all the unique carbon atoms in the molecule. Key signals to look for include the nitrile carbon (around 118 ppm), the carbonyl carbons of the ketone and ester (in the range of 165-195 ppm), the aromatic carbons, and the aliphatic carbons of the methyl ester and the α-carbon.[9][10][11][12][13]

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the key functional groups:

  • A strong absorption around 2230 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.

  • Two strong absorptions in the region of 1750-1680 cm⁻¹ for the C=O stretches of the ester and ketone.

  • Absorptions in the 1600-1450 cm⁻¹ region for the C=C stretching of the aromatic ring.

  • A C-O stretching band for the ester around 1250-1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed, corresponding to the calculated molecular weight of Methyl 3-(4-cyanophenyl)-3-oxopropanoate.

Safety Considerations

  • Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH with extreme care in a fume hood and under an inert atmosphere.

  • Thionyl chloride is corrosive and toxic. It reacts with moisture to release HCl and SO₂ gases. All operations involving thionyl chloride should be performed in a well-ventilated fume hood.

  • 4-Cyanobenzoyl chloride is a lachrymator and is corrosive. Avoid inhalation and contact with skin and eyes.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals.

Conclusion

This technical guide outlines a robust and practical approach for the synthesis and characterization of Methyl 3-(4-cyanophenyl)-3-oxopropanoate. The described methodology, centered around a Claisen condensation, provides a reliable route to this valuable synthetic intermediate. The detailed protocols and mechanistic insights are intended to empower researchers to confidently incorporate this compound into their synthetic strategies for the development of novel pharmaceuticals and advanced materials.

References

  • ResearchGate. Claisen Condensation. [Link]

  • ChemRxiv. Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis laboratory. [Link]

  • PubChem. Ethyl 3-(3-cyano-2-methylphenyl)-3-oxopropanoate. [Link]

  • PubChem. Methyl 3-cyano-3-oxopropanoate. [Link]

  • Google Patents. WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. Application of the Claisen Condensation Reaction to 3 Aromatic Esters that are found in Nature. [Link]

  • YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]

  • Doc Brown's Chemistry. C7H16 C-13 nmr spectrum of 3-methylhexane analysis of chemical shifts ppm interpretation .... [Link]

  • LookChem. ethyl 3-(4-cyanophenyl)-3-oxopropanoate. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. [Link]

  • SpringerLink. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

  • ScienceDirect. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. [Link]

  • Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

Sources

A Senior Application Scientist's Guide to Sourcing and Verifying Methyl 3-(4-cyanophenyl)-3-oxopropanoate for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Versatile Ketoester in Synthesis

Methyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS No. not consistently available across suppliers, often sold as the ethyl ester 49744-93-6) is a β-ketoester of significant interest in medicinal chemistry and materials science. Its bifunctional nature, incorporating a reactive keto-ester moiety and a synthetically versatile cyanophenyl group, positions it as a valuable starting material and intermediate. The cyanophenyl group, in particular, can be readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, making it a key building block for constructing complex molecular architectures. Its derivatives have been explored in the development of novel therapeutics, including agents for nonalcoholic steatohepatitis and probes for neurotransmitter transporters.[1][2][3] Given its utility, the integrity of the starting material is paramount; the success of a multi-step synthesis is fundamentally dependent on the quality and purity of its initial components. This guide provides a framework for researchers, scientists, and drug development professionals to navigate the supplier landscape, validate incoming material, and ensure the scientific integrity of their work.

Part 1: A Logic-Driven Approach to Supplier Selection

The procurement of a chemical intermediate is not merely a transactional step but the foundation of an experimental workflow. A meticulous supplier evaluation process is a self-validating system that mitigates risks of project delays, budget overruns, and compromised data integrity. The following criteria, presented through a logical decision-making workflow, offer a robust methodology for qualifying a supplier.

Supplier_Selection_Workflow Figure 1: Supplier Qualification Workflow A Define Project Needs (Scale, Purity, Timeline) B Identify Potential Suppliers (Databases, Literature, Network) A->B C Request Documentation (CoA, SDS, Purity Specs) B->C D Evaluate Quality Control Data (NMR, HPLC, MS) C->D Data Sufficient? E Assess Supplier Responsiveness & Technical Support D->E Purity Meets Spec? F Consider Logistics & Scalability (Lead Time, Bulk Capability) E->F G Decision: Select Supplier & Place Trial Order F->G H In-House QC Verification (Confirm Identity & Purity) G->H I Qualify Supplier for Future & Large-Scale Use H->I QC Passed? QC_Verification_Workflow Figure 2: In-House Material Verification Workflow A Receive Material & Log Batch Number B Visual & Physical Inspection (Color, Form, Container Integrity) A->B C Structural Confirmation (¹H NMR, ¹³C NMR) B->C D Purity Assessment (HPLC or GC) C->D E Molecular Weight Verification (LC-MS or GC-MS) D->E F Compare Data to CoA & Literature E->F G Decision: Release to Lab for Use F->G Data Match? H Action: Contact Supplier if Discrepancies Found F->H Discrepancy?

Sources

Technical Safety & Handling Guide: Methyl 3-(4-cyanophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Methyl 3-(4-cyanophenyl)-3-oxopropanoate (Synonyms: Methyl 4-cyanobenzoylacetate) is a specialized


-keto ester intermediate used primarily in the synthesis of heterocyclic pharmaceutical candidates (e.g., isoxazoles, pyrazoles) for targets such as the Cannabinoid-1 receptor and FXR.

Critical Technical Note: While the ethyl analog (CAS 49744-93-6) is the industry-standard commodity chemical, the methyl ester is frequently employed to modulate solubility or steric parameters in structure-activity relationship (SAR) studies. This guide derives safety protocols from the homologous ethyl ester and the fundamental reactivity of aromatic nitriles and


-dicarbonyls.
Chemical Profile
PropertySpecification
Chemical Structure

Molecular Formula

Molecular Weight 203.19 g/mol
Physical State Solid or Viscous Liquid (dependent on purity/polymorph)
Solubility Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water.[1][2]
Key Functional Groups Aromatic Nitrile (Cyano), Ketone, Methyl Ester, Active Methylene.

Hazard Identification & Toxicology

GHS Classification (Extrapolated from Ethyl Analog & SAR):

  • Signal Word: WARNING

  • Acute Toxicity: Category 4 (Oral, Dermal, Inhalation).

  • Skin/Eye Irritation: Category 2 (Skin), Category 2A (Eye).

  • STOT-SE: Category 3 (Respiratory Irritation).

Specific Hazard Analysis
  • Active Methylene Reactivity: The methylene protons at C2 (between the ketone and ester) are highly acidic (

    
    ). In the presence of strong bases (NaH, LDA, Alkoxides), this compound forms an enolate. This deprotonation is exothermic  and can evolve hydrogen gas if hydride bases are used.
    
  • Nitrile Stability: The aromatic nitrile group is generally stable but can hydrolyze to the amide or carboxylic acid under strong acidic/basic conditions at elevated temperatures. While spontaneous cyanide release is unlikely, thermal decomposition may release toxic

    
     and 
    
    
    
    fumes.
  • Sensitization Potential: Like many benzylic and carbonyl-containing intermediates, repeated dermal exposure may induce sensitization.

Engineering Controls & Personal Protective Equipment (PPE)

To ensure a self-validating safety system, PPE selection must be based on solvent permeation data, as this compound is almost always handled in solution.

Engineering Controls
  • Primary Containment: All weighing and open-vessel transfers must be performed within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Static Control: Use anti-static weighing boats and ground all glass vessels. The dry powder (if applicable) may accumulate static charge, posing a risk if flammable solvents (Ether, Hexanes) are present.

PPE Matrix
Protection ZoneRequirementTechnical Rationale
Respiratory N95 (Solids) or Half-mask w/ Organic Vapor Cartridge (Liquids/Solutions)Prevents inhalation of dusts or solvent vapors during transfer.
Dermal (Hands) Double Nitrile Gloves (min 0.11 mm thickness)Nitrile offers excellent resistance to common dissolution solvents (DCM, MeOH). Latex is not recommended due to poor organic solvent resistance.
Ocular Chemical Splash GogglesStandard safety glasses are insufficient for liquid splashes involving irritant esters.
Body Lab Coat (Cotton/Poly blend) + Chemical Apron (for >10g scale)Prevents contamination of street clothes; apron protects against bulk spills.

Operational Protocols

Protocol A: Safe Weighing & Solubilization
  • Objective: Minimize dust generation and inhalation exposure.

  • Step 1: Place the balance inside the fume hood. If vibration is an issue, tare the weighing boat inside the hood, remove to weigh on a stable bench (only if using a powder containment enclosure), and immediately return to the hood.

  • Step 2: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination.

  • Step 3: Immediately dissolve the solid in the reaction solvent (e.g., DCM or MeOH) to sequester the dust hazard.

  • Step 4: Wipe down the balance area with a solvent-dampened tissue (discard as hazardous waste).

Protocol B: Reaction Setup (Enolate Formation)
  • Context: Common usage involves deprotonation with a base.

  • Step 1: Cool the reaction vessel to 0°C before adding the base.

  • Step 2: Add the base (e.g., NaOMe, NaH) portion-wise.

    • Warning: If using NaH, ensure an inert atmosphere (

      
       or Ar) to prevent ignition of evolved 
      
      
      
      gas.
  • Step 3: Monitor internal temperature. The enolization is exothermic; maintain temperature <10°C during addition to prevent thermal runaway or side reactions (e.g., self-condensation).

Protocol C: Waste Disposal
  • Segregation: Segregate waste streams based on the solvent.

  • Cyanide Precaution: Although the nitrile is aromatic, do not mix waste with strong acids if there is any suspicion of hydrolysis or if metal cyanides were used as reagents in previous steps.

  • Labeling: Clearly label as "Toxic / Irritant - Organic Beta-Keto Ester".

Visualizations

Diagram 1: Safe Handling Logic Flow

This workflow enforces decision points based on the physical state of the compound to minimize exposure.

SafeHandling Start Start: Methyl 3-(4-cyanophenyl)-3-oxopropanoate CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Viscous Liquid / Oil CheckState->Liquid Weighing Weigh inside Fume Hood (Anti-static boat) Solid->Weighing Dust Hazard Transfer Syringe/Pipette Transfer (Avoid Aerosols) Liquid->Transfer Splash Hazard Solubilization Dissolve immediately in Reaction Solvent Weighing->Solubilization Transfer->Solubilization Reaction Proceed to Reaction (Inert Atmosphere) Solubilization->Reaction

Caption: Decision matrix for handling solid vs. liquid forms of the intermediate to ensure containment.

Diagram 2: Reactivity & Incompatibility Map

This diagram illustrates the chemical susceptibilities of the molecule to guide storage and reaction planning.

Reactivity Compound Methyl 3-(4-cyanophenyl) -3-oxopropanoate Enolate Enolate Formation (Exothermic + H2 Gas) Compound->Enolate Controlled Rxn Hydrolysis Nitrile Hydrolysis (Amide/Acid Formation) Compound->Hydrolysis Side Rxn Decomp Thermal Decomposition (NOx/CN Fumes) Compound->Decomp Hazard Heterocycle Heterocycle Synthesis (Desired Pathway) Compound->Heterocycle Synthesis StrongBase Strong Bases (NaH, LDA) StrongBase->Compound StrongAcid Strong Acids (HCl, H2SO4) StrongAcid->Compound Oxidizers Strong Oxidizers Oxidizers->Compound Nucleophiles Nucleophiles (Hydrazines) Nucleophiles->Compound

Caption: Reactivity profile highlighting incompatible agents (Acids/Oxidizers) and desired synthetic pathways.

Emergency Response Procedures

Incident TypeImmediate ActionSecondary Action
Skin Contact Wash with soap and lukewarm water for 15 min. Do not scrub (abrasion increases absorption).Seek medical attention if irritation persists.[3]
Eye Contact Flush with water/saline for 15 min, holding eyelids open.Consult an ophthalmologist immediately.
Inhalation Move to fresh air.[3][4] If breathing is difficult, administer oxygen (trained personnel only).Monitor for delayed respiratory edema.
Spill (Solid) Dampen with inert solvent (e.g., heptane) to suppress dust, then sweep into hazardous waste container.Clean area with soap and water; do not use compressed air.
Fire Use Dry Chemical,

, or Water Spray.
Evacuate area; burning nitriles may release cyanide/nitrogen oxides.

References

  • PubChem. (n.d.).[2][5][6][7] Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (Compound Summary). National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Lin, L. S., et al. (2006).[1] Discovery of N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364), a novel, acyclic cannabinoid-1 receptor inverse agonist.[1] Journal of Medicinal Chemistry, 49(26), 7584–7587.[1] [Link]

Sources

Methodological & Application

"Methyl 3-(4-cyanophenyl)-3-oxopropanoate" cyclization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Cyclization Protocols for Methyl 3-(4-cyanophenyl)-3-oxopropanoate

Executive Summary

Methyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS: 15962-39-7 or derivatives) is a critical


-keto ester intermediate used in the synthesis of bioactive heterocycles, particularly for kinase inhibitors (e.g., JAK/STAT pathway modulators) and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its structural duality—possessing both an electrophilic carbonyl/ester system and a labile active methylene—makes it an ideal precursor for pyrazoles , pyrimidines , and isoxazoles .

This guide provides validated protocols for transforming this scaffold into high-value heterocyclic targets while preserving the sensitive para-cyano moiety, which is prone to hydrolysis under harsh acidic/basic conditions.[1][2]

Chemical Reactivity Profile

The substrate contains three reactive centers:[1]

  • Ketone Carbonyl (C3): Highly electrophilic; primary site for nucleophilic attack by amines/hydrazines.[2]

  • Ester Carbonyl (C1): Secondary electrophilic site; facilitates cyclization via alkoxide elimination.[2]

  • Active Methylene (C2): Nucleophilic center; susceptible to alkylation or Knoevenagel condensations.[2]

Reaction Pathway Map

The following diagram illustrates the divergent synthesis pathways available for this substrate.

ReactionPathways Substrate Methyl 3-(4-cyanophenyl)- 3-oxopropanoate Hydrazine Hydrazine Hydrate (EtOH, Reflux) Substrate->Hydrazine Knorr Synthesis Guanidine Guanidine Carbonate (NaOEt, Reflux) Substrate->Guanidine Pinner-Type Hydroxylamine Hydroxylamine HCl (NaOAc, MeOH) Substrate->Hydroxylamine Condensation Pyrazole 3-(4-cyanophenyl)- 1H-pyrazol-5-ol Hydrazine->Pyrazole - H2O, - MeOH Pyrimidine 2-amino-6-(4-cyanophenyl)- pyrimidin-4-ol Guanidine->Pyrimidine - H2O, - MeOH Isoxazole 3-(4-cyanophenyl)- isoxazol-5(4H)-one Hydroxylamine->Isoxazole - H2O, - MeOH

Figure 1: Divergent synthetic pathways for Methyl 3-(4-cyanophenyl)-3-oxopropanoate.

Protocol A: Pyrazole Synthesis (Knorr Reaction)

Target: 3-(4-cyanophenyl)-1H-pyrazol-5-ol (Tautomer: Pyrazolone) Mechanism: The hydrazine nitrogen attacks the ketone carbonyl (more electrophilic), forming a hydrazone intermediate, followed by intramolecular attack on the ester to close the ring.[1][2]

Reagents & Equipment
  • Substrate: Methyl 3-(4-cyanophenyl)-3-oxopropanoate (1.0 eq)

  • Reagent: Hydrazine Hydrate (80% or 64% solution) (1.2 eq)

  • Solvent: Ethanol (Absolute) or Methanol[2]

  • Catalyst: Glacial Acetic Acid (0.1 eq) - Optional, speeds up hydrazone formation.[2]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer.

Step-by-Step Procedure
  • Dissolution: Charge the reaction flask with 10 mmol of Methyl 3-(4-cyanophenyl)-3-oxopropanoate and 20 mL of Ethanol. Stir until fully dissolved.

  • Addition: Add 12 mmol of Hydrazine Hydrate dropwise at room temperature. Note: Mild exotherm may occur.[1]

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting material spot (high Rf) should disappear, replaced by a lower Rf streak (pyrazolone).

  • Work-up:

    • Cool the reaction mixture to 0–5°C in an ice bath.

    • The product often precipitates as a white/off-white solid.[1][2]

    • If no precipitate forms, concentrate the solvent to 20% volume under reduced pressure, then add cold diethyl ether or water to induce crystallization.

  • Purification: Filter the solid and wash with cold ethanol (2x5 mL). Dry under vacuum at 45°C.[2]

Process Validation (Self-Check)
  • 1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.6 ppm) and the methylene singlet (~4.2 ppm).[2] A new signal for the pyrazole -CH= proton should appear around 5.8–6.0 ppm.[1][2]

  • Mass Spec: M+1 peak should correspond to MW 185.18 Da.[1][2]

Protocol B: Pyrimidine Synthesis

Target: 2-amino-6-(4-cyanophenyl)pyrimidin-4-ol Mechanism: Condensation of the


-keto ester with a binucleophile (Guanidine).[1][2]
Reagents & Equipment
  • Substrate: Methyl 3-(4-cyanophenyl)-3-oxopropanoate (1.0 eq)

  • Reagent: Guanidine Carbonate (1.1 eq)[2]

  • Base: Sodium Ethoxide (21% wt in EtOH) or Potassium Carbonate (anhydrous).[2]

  • Solvent: Ethanol.[1][2][3][4]

Step-by-Step Procedure
  • Free Base Formation: If using Guanidine HCl, premix with 1.0 eq of NaOEt in Ethanol and filter off NaCl. If using Guanidine Carbonate, proceed directly.[5]

  • Reaction Setup: Suspend Guanidine Carbonate (11 mmol) in Ethanol (30 mL). Add Methyl 3-(4-cyanophenyl)-3-oxopropanoate (10 mmol).

  • Cyclization: Heat to reflux for 6–8 hours. The reaction mixture usually turns from a suspension to a clear solution, then precipitates the pyrimidine salt.

  • Neutralization (Critical):

    • Evaporate solvent to dryness.[2]

    • Redissolve residue in minimal water (10 mL).[2]

    • Carefully adjust pH to 6.0–7.0 using 1M Acetic Acid.[2] Do not use strong mineral acids (HCl) to avoid hydrolyzing the cyano group.[2]

  • Isolation: The free pyrimidine will precipitate upon neutralization.[2] Filter, wash with water, and dry.[6]

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Temperature < 85°CHigher temperatures (especially in basic aqueous media) will hydrolyze the -CN group to -CONH2 or -COOH.[1][2]
pH Control 6.0 - 8.0 (Workup)The pyrimidine product is amphoteric.[1][2] Solubility is high at extreme pH; precipitation requires neutral pH.[2]
Solvent Water < 1%Water competes with the hydrazine/guanidine nucleophiles, leading to ester hydrolysis (saponification).
Stoichiometry 1.1 - 1.2 eq NucleophileExcess hydrazine is easily removed; however, large excesses can lead to hydrazide byproducts at the ester site without cyclization.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Pyrazole) Formation of uncyclized hydrazone.[1][2]Increase reflux time; add catalytic Acetic Acid to promote proton transfer and cyclization.[2]
Loss of CN group Hydrolysis during workup.Avoid using NaOH or HCl during isolation.[2] Use Acetate buffer or solid CO2 for acidification.[2]
Oily Product Impurities/Solvent retention.[1][2]Triturate the oil with Diethyl Ether or Hexane/EtOAc (1:1) to induce crystallization.[2]

Experimental Workflow Logic

The following diagram details the decision matrix for selecting the correct pathway and troubleshooting common issues.

WorkflowLogic Start Start: Methyl 3-(4-cyanophenyl)- 3-oxopropanoate TargetCheck Select Target Heterocycle Start->TargetCheck PathPyr Pyrazole Synthesis TargetCheck->PathPyr 5-membered ring PathPym Pyrimidine Synthesis TargetCheck->PathPym 6-membered ring ReagentPyr Add Hydrazine Hydrate Solvent: EtOH PathPyr->ReagentPyr CheckTLC TLC Check (3h) ReagentPyr->CheckTLC CheckTLC->ReagentPyr Incomplete (Add AcOH cat.) IsolatePyr Cool & Filter CheckTLC->IsolatePyr Complete ReagentPym Add Guanidine Carbonate Solvent: EtOH/NaOEt PathPym->ReagentPym Neutralize Neutralize with AcOH (pH 6-7) ReagentPym->Neutralize IsolatePym Filter Precipitate Neutralize->IsolatePym

Figure 2: Experimental decision matrix for heterocycle synthesis.

References

  • Knorr Pyrazole Synthesis

    • Source: Beilstein Journal of Organic Chemistry. "Multicomponent syntheses of pyrazoles via (3 + 2)
    • Relevance: Establishes the mechanism for -keto ester condens
  • Pyrimidine Synthesis (Pinner/Biginelli)

    • Source: The Open Catalysis Journal.[2][7] "One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine."

    • Relevance: Validates the condensation of benzoylacetate deriv
    • [2]

  • Substrate Properties (PubChem)

    • Source: National Library of Medicine (NIH).[2] "Ethyl 3-(3-cyano-2-methylphenyl)-3-oxopropanoate" (Analogous structure data).

    • Relevance: Physical properties and safety data for cyanophenyl-oxopropanoates.[1][2]

    • [2][8]

  • Regioselectivity in Pyrazole Synthesis

    • Source: Journal of the Chemical Society, Perkin Transactions.
    • Relevance: Discusses tautomerization and regioselectivity challenges in hydrazine cycliz
    • [2]

Sources

Application Notes & Protocols: Strategic Synthesis of Bio-active Heterocycles from Methyl 3-(4-cyanophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Methyl 3-(4-cyanophenyl)-3-oxopropanoate in Heterocyclic Chemistry

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation.[1][2] Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials, owing to their unique ability to engage with biological targets through a variety of interactions. The strategic selection of starting materials is paramount to the efficient and diverse synthesis of these critical molecular entities.

Methyl 3-(4-cyanophenyl)-3-oxopropanoate stands out as a particularly valuable and versatile C3 synthon. Its structure is endowed with multiple reactive sites: an active methylene group, a ketone, and an ester. This trifunctional arrangement allows for a programmable series of reactions, enabling access to a wide array of important heterocyclic systems. The presence of the 4-cyanophenyl moiety offers a site for further functionalization or can itself impart desirable pharmacokinetic properties, serving as a bioisostere for other functional groups or participating in crucial binding interactions.

This guide provides an in-depth exploration of the synthetic utility of Methyl 3-(4-cyanophenyl)-3-oxopropanoate. It is designed for researchers and scientists, moving beyond simple procedural lists to explain the underlying principles and mechanistic rationale behind the transformations. The protocols herein are presented as self-validating systems, grounded in established chemical principles to ensure reproducibility and success.

G cluster_reactions Reaction Pathways cluster_products Resulting Heterocyclic Cores start Methyl 3-(4-cyanophenyl)-3-oxopropanoate hydrazine Hydrazine Condensation (Knorr Synthesis) start->hydrazine biginelli Multicomponent Reaction (Biginelli Synthesis) start->biginelli pechmann Phenol Condensation (Pechmann Synthesis) start->pechmann enamine Enamine-based Annulation start->enamine pyrazole Pyrazolones / Pyrazoles hydrazine->pyrazole pyrimidine Dihydropyrimidinones biginelli->pyrimidine coumarin Coumarins pechmann->coumarin pyridone Pyridones enamine->pyridone G start β-Ketoester + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone Condensation (-H₂O) cyclization Intramolecular Cyclization hydrazone->cyclization Nucleophilic Attack tetrahedral Tetrahedral Intermediate cyclization->tetrahedral Form Ring product Pyrazolone Product tetrahedral->product Elimination (-MeOH)

Caption: Knorr Pyrazole Synthesis Mechanism.

1.3 Experimental Protocol

This protocol details the synthesis of 5-(4-cyanophenyl)-2,4-dihydro-3H-pyrazol-3-one. Acetic acid serves as a mildly acidic catalyst to facilitate both the hydrazone formation and the subsequent cyclization.

ParameterValueMoles (mmol)Rationale
Starting Material Methyl 3-(4-cyanophenyl)-3-oxopropanoate2.19 g10.0
Reagent Hydrazine Hydrate (~64% soln.)0.5 mL~10.0
Solvent Ethanol20 mL-
Catalyst Glacial Acetic Acid0.3 mL-
Reaction Temp. Reflux (~78 °C)--
Reaction Time 2 hours--

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 3-(4-cyanophenyl)-3-oxopropanoate (2.19 g, 10.0 mmol).

  • Dissolution: Add 20 mL of ethanol and stir until the starting material is fully dissolved.

  • Reagent Addition: Add hydrazine hydrate (0.5 mL, ~10.0 mmol) dropwise to the stirred solution, followed by the addition of glacial acetic acid (0.3 mL).

  • Reaction: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexane mobile phase).

  • Isolation: After completion, cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) and then with diethyl ether (1 x 10 mL) to remove residual solvent and impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum to a constant weight. Expected yield: 85-95%.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Starting Material and Ethanol in Flask prep2 Add Hydrazine Hydrate and Acetic Acid prep1->prep2 react1 Heat to Reflux for 2 hours prep2->react1 react2 Monitor by TLC react1->react2 workup1 Cool to 0°C react2->workup1 workup2 Filter Precipitate workup1->workup2 workup3 Wash with Cold Ethanol and Diethyl Ether workup2->workup3 workup4 Dry Under Vacuum workup3->workup4 product Final Pyrazolone Product workup4->product

Caption: Workflow for Pyrazolone Synthesis.

Synthesis of Dihydropyrimidinones: The Biginelli Reaction

2.1 Field Insight & Principle

The dihydropyrimidinone (DHPM) core is a key feature in several calcium channel blockers and other biologically active molecules. [3]The Biginelli reaction is a classic multicomponent reaction that efficiently assembles this scaffold from three components: a β-ketoester, an aldehyde, and urea (or thiourea). [4][5]The reaction is typically acid-catalyzed and proceeds through a series of imine formations, condensations, and cyclizations. [6][7]The choice of an acid catalyst, such as hydrochloric acid, is crucial for protonating carbonyls and facilitating the key C-N and C-C bond-forming steps.

2.2 Mechanistic Pathway

G start Aldehyde + Urea acyliminium Acyliminium Ion start->acyliminium Acid-catalyzed Condensation adduct Michael Adduct acyliminium->adduct Nucleophilic Attack by Enolate enolate Ketoester Enolate enolate->adduct cyclization Intramolecular Cyclization adduct->cyclization Condensation product Dihydropyrimidinone cyclization->product Dehydration

Caption: Biginelli Reaction Mechanism.

2.3 Experimental Protocol

This protocol describes a one-pot synthesis of 4-(4-cyanophenyl)-6-phenyl-3,4-dihydropyrimidin-2(1H)-one. Benzaldehyde is used as the aldehyde component.

ParameterValueMoles (mmol)Rationale
Starting Material Methyl 3-(4-cyanophenyl)-3-oxopropanoate1.09 g5.0
Reagent 1 Benzaldehyde0.51 mL5.0
Reagent 2 Urea0.45 g7.5
Solvent Ethanol15 mL-
Catalyst Concentrated HCl3-4 drops-
Reaction Temp. Reflux (~78 °C)--
Reaction Time 4-6 hours--

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask, combine Methyl 3-(4-cyanophenyl)-3-oxopropanoate (1.09 g, 5.0 mmol), benzaldehyde (0.51 mL, 5.0 mmol), and urea (0.45 g, 7.5 mmol).

  • Solvent and Catalyst: Add 15 mL of ethanol, followed by the careful addition of 3-4 drops of concentrated hydrochloric acid while stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. The product often begins to precipitate from the hot solution.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product will crystallize out.

  • Purification: Collect the solid by vacuum filtration, washing thoroughly with cold water to remove any unreacted urea and HCl, followed by a wash with cold ethanol.

  • Drying: Dry the product in a vacuum oven to obtain the pure dihydropyrimidinone. Expected yield: 75-90%.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Ketoester, Aldehyde, Urea, and Ethanol prep2 Add Conc. HCl Catalyst prep1->prep2 react1 Heat to Reflux for 4-6 hours prep2->react1 workup1 Cool to Room Temp. react1->workup1 workup2 Filter Precipitate workup1->workup2 workup3 Wash with Cold Water and Ethanol workup2->workup3 workup4 Dry Under Vacuum workup3->workup4 product Final DHPM Product workup4->product

Caption: Workflow for Biginelli Reaction.

Synthesis of Coumarins: The Pechmann Condensation

3.1 Field Insight & Principle

Coumarins are a major class of natural products and synthetic compounds with diverse pharmacological activities, including anticoagulant (e.g., Warfarin) and anti-cancer properties. The Pechmann condensation is a cornerstone for coumarin synthesis, involving the acid-catalyzed reaction of a phenol with a β-ketoester. [8][9]The mechanism is thought to proceed via an initial acid-catalyzed transesterification between the phenol and the β-ketoester. [8]This is followed by an intramolecular electrophilic attack (a Friedel-Crafts acylation type step) of the activated phenol ring onto the ketone carbonyl, and subsequent dehydration to form the aromatic pyrone ring. [8][10]Strong acids like sulfuric acid are typically required, especially for less reactive phenols.

3.2 Mechanistic Pathway

G start Phenol + β-Ketoester transester Transesterification Intermediate start->transester H⁺ Catalyst cyclization Intramolecular Electrophilic Attack transester->cyclization Ring Closure alcohol Cyclized Alcohol cyclization->alcohol product Coumarin Product alcohol->product Dehydration (-H₂O)

Caption: Pechmann Condensation Mechanism.

3.3 Experimental Protocol

This protocol outlines the synthesis of 4-(4-cyanophenyl)-7-hydroxycoumarin using resorcinol as the phenolic component. Concentrated sulfuric acid is used as both the catalyst and a dehydrating agent.

ParameterValueMoles (mmol)Rationale
Starting Material Methyl 3-(4-cyanophenyl)-3-oxopropanoate1.09 g5.0
Reagent Resorcinol0.55 g5.0
Catalyst/Solvent Concentrated H₂SO₄5 mL-
Reaction Temp. Room Temp., then 60 °C--
Reaction Time 1 hour--

Step-by-Step Methodology:

  • Setup: In a 50 mL beaker or flask, place resorcinol (0.55 g, 5.0 mmol) and Methyl 3-(4-cyanophenyl)-3-oxopropanoate (1.09 g, 5.0 mmol).

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (5 mL) with stirring. Ensure the temperature does not rise excessively.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The mixture will become viscous and may change color.

  • Heating: Gently heat the mixture in a water bath at 60 °C for 30 minutes to ensure the reaction goes to completion.

  • Isolation: Carefully pour the reaction mixture onto crushed ice (~50 g) in a separate beaker. The product will precipitate as a solid.

  • Purification: Stir the ice slurry until all the ice has melted. Collect the solid product by vacuum filtration and wash it extensively with cold water until the filtrate is neutral (pH ~7) to remove all traces of acid.

  • Drying: Dry the solid product under vacuum. Recrystallization from ethanol or acetic acid may be performed for higher purity. Expected yield: 70-85%.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Ketoester and Resorcinol prep2 Add Conc. H₂SO₄ in Ice Bath prep1->prep2 react1 Stir at RT (30 min) prep2->react1 react2 Heat at 60°C (30 min) react1->react2 workup1 Pour onto Crushed Ice react2->workup1 workup2 Filter Precipitate workup1->workup2 workup3 Wash with Cold Water until Neutral workup2->workup3 workup4 Dry Under Vacuum workup3->workup4 product Final Coumarin Product workup4->product

Caption: Workflow for Pechmann Condensation.

References

  • RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
  • Semantic Scholar. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
  • Semantic Scholar. HETEROCYCLES, Vol.
  • Unknown.
  • PubMed Central. (n.d.). Heterocycles in Medicinal Chemistry.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • PubMed Central. (2024). Heterocycles in Medicinal Chemistry II.
  • Sci-Hub. Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β‐Keto Esters.
  • Wikipedia. (n.d.).
  • BenchChem. (2025).
  • ChemSpider. Biginelli reaction.
  • Unknown. (n.d.). green approach for the efficient synthesis of biginelli compounds promoted by citric acid under solvent-free conditions.
  • IJSART. (2023). Coumarin Synthesis Via The Pechmann Reaction.
  • Unknown. (n.d.). One Pot Green Synthesis of Biginelli Reaction Catalyzed by Novel Chitosan Immobilized Ionic liquid.
  • ResearchGate. (2025).
  • J. Synth. Chem. (2023). Synthesis of Coumarin Derivatives through Pacman Method in the Presence of ZnFe2O4 Nanoparticles.
  • ResearchGate. (2025). Mechanism of the Pechmann Reaction: A Theoretical Study.

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Methyl 3-(4-cyanophenyl)-3-oxopropanoate: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal Chemistry Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Central to this endeavor is the use of versatile chemical building blocks that can be elaborated into diverse and complex scaffolds. Methyl 3-(4-cyanophenyl)-3-oxopropanoate is one such scaffold, embodying key structural features that render it a valuable starting point for the synthesis of a wide array of pharmacologically active compounds. This β-keto ester incorporates a reactive 1,3-dicarbonyl system, a methyl ester for further derivatization, and a 4-cyanophenyl moiety. The cyano group is a particularly interesting feature; it is a bioisostere for other functional groups and can participate in a variety of chemical transformations to generate heterocyclic systems. Furthermore, the incorporation of a cyano group can influence the pharmacokinetic and pharmacodynamic properties of a molecule.[1] This application note will provide a comprehensive overview of the synthesis, properties, and, most importantly, the diverse applications of Methyl 3-(4-cyanophenyl)-3-oxopropanoate in medicinal chemistry, complete with detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 3-(4-cyanophenyl)-3-oxopropanoate and its close analog, Ethyl 3-(4-cyanophenyl)-3-oxopropanoate, is presented in Table 1. These properties are crucial for designing reaction conditions and for understanding the compound's behavior in biological systems.

PropertyValue (Methyl Ester - Predicted)Value (Ethyl Ester - Experimental)Data Source
CAS Number Not available49744-93-6[2]
Molecular Formula C₁₁H₉NO₃C₁₂H₁₁NO₃[3]
Molecular Weight 203.19 g/mol 217.22 g/mol [2]
Appearance White to off-white solidSolid
Purity ≥95% (typical)97%[4]
Storage Sealed in dry, room temperatureSealed in dry, room temperature

Synthesis Protocol: Claisen Condensation

The most common and efficient method for the synthesis of β-keto esters such as Methyl 3-(4-cyanophenyl)-3-oxopropanoate is the Claisen condensation. This reaction involves the condensation of an ester with a ketone in the presence of a strong base. In this case, 4-cyanobenzonitrile can be reacted with methyl acetate.

Workflow for the Synthesis of Methyl 3-(4-cyanophenyl)-3-oxopropanoate

reagents Starting Materials: - 4-Cyanobenzonitrile - Methyl Acetate - Sodium Methoxide (Base) - Toluene (Solvent) reaction Claisen Condensation: - Add sodium methoxide to toluene. - Slowly add a mixture of 4-cyanobenzonitrile and methyl acetate. - Reflux the mixture (e.g., at 80-90°C). reagents->reaction 1. Reaction Setup workup Aqueous Workup: - Cool the reaction mixture. - Quench with dilute acid (e.g., HCl). - Separate the organic layer. reaction->workup 2. Quenching purification Purification: - Dry the organic layer (e.g., over MgSO₄). - Remove solvent under reduced pressure. - Recrystallize or perform column chromatography. workup->purification 3. Isolation product Final Product: Methyl 3-(4-cyanophenyl)-3-oxopropanoate purification->product 4. Final Product

Caption: A generalized workflow for the synthesis of Methyl 3-(4-cyanophenyl)-3-oxopropanoate via Claisen condensation.

Detailed Protocol:

  • Reaction Setup: To a stirred solution of sodium methoxide (1.2 equivalents) in anhydrous toluene, a mixture of 4-cyanobenzonitrile (1.0 equivalent) and methyl acetate (1.5 equivalents) is added dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: The reaction mixture is then heated to reflux (approximately 80-90°C) and stirred for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.[5]

  • Workup: After cooling to room temperature, the reaction is carefully quenched by the slow addition of a dilute aqueous acid solution (e.g., 1M HCl) until the mixture is acidic. The organic layer is then separated.[6]

  • Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.[7]

  • Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Applications in Medicinal Chemistry: Synthesis of Bioactive Heterocycles

Methyl 3-(4-cyanophenyl)-3-oxopropanoate is a versatile intermediate for the synthesis of a wide range of heterocyclic compounds with demonstrated pharmacological activities.[4][8] The 1,3-dicarbonyl moiety provides a reactive handle for cyclization reactions with various dinucleophiles.

Synthesis of Pyrazole Derivatives

Pyrazole-containing compounds are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[9][10] The synthesis of pyrazoles from β-keto esters is typically achieved through condensation with hydrazine or its derivatives.

Workflow for Pyrazole Synthesis

start Methyl 3-(4-cyanophenyl)-3-oxopropanoate reagents Reagents: - Hydrazine hydrate or substituted hydrazine - Ethanol (Solvent) - Acetic acid (Catalyst) reaction Condensation/Cyclization: - Reflux the mixture for 2-4 hours. start->reaction reagents->reaction workup Isolation: - Cool the reaction mixture. - Collect the precipitated solid by filtration. - Wash with cold ethanol. reaction->workup product 5-(4-cyanophenyl)-1H-pyrazol-3(2H)-one workup->product

Caption: General workflow for the synthesis of pyrazole derivatives from Methyl 3-(4-cyanophenyl)-3-oxopropanoate.

Protocol for the Synthesis of 5-(4-cyanophenyl)-1H-pyrazol-3(2H)-one:

  • A mixture of Methyl 3-(4-cyanophenyl)-3-oxopropanoate (1.0 equivalent), hydrazine hydrate (1.2 equivalents), and a catalytic amount of glacial acetic acid in ethanol is refluxed for 2-4 hours.[9]

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to afford the desired pyrazole derivative.

Synthesis of Pyrimidine Derivatives

Pyrimidines are another class of heterocycles with significant therapeutic importance, with applications as anticancer, antiviral, and antibacterial agents. They can be synthesized from β-keto esters via condensation with amidines or ureas.

Protocol for the Synthesis of 4-(4-cyanophenyl)-6-hydroxy-pyrimidin-2-amine:

  • A solution of Methyl 3-(4-cyanophenyl)-3-oxopropanoate (1.0 equivalent) and guanidine hydrochloride (1.2 equivalents) in the presence of a base such as sodium ethoxide in ethanol is heated to reflux for 6-8 hours.

  • The reaction is cooled, and the solvent is removed under reduced pressure.

  • The residue is triturated with water, and the resulting solid is collected by filtration, washed with water, and dried to yield the pyrimidine product.

Synthesis of Thiazole Derivatives

Thiazole-containing compounds have found applications in the treatment of hyperuricemia and gout, as exemplified by the drug Febuxostat.[11] The Hantzsch thiazole synthesis provides a route to this scaffold from α-haloketones, which can be derived from β-keto esters.

Two-Step Protocol for the Synthesis of a 2-amino-thiazole derivative:

Step 1: α-Bromination of Methyl 3-(4-cyanophenyl)-3-oxopropanoate

  • To a solution of Methyl 3-(4-cyanophenyl)-3-oxopropanoate in a suitable solvent such as chloroform or acetic acid, a solution of bromine in the same solvent is added dropwise at 0-5°C.

  • The reaction mixture is stirred at room temperature until the bromine color disappears.

  • The solvent is removed under reduced pressure to yield the crude α-bromo-β-keto ester, which is often used in the next step without further purification.

Step 2: Hantzsch Thiazole Synthesis

  • A mixture of the crude α-bromo-β-keto ester (1.0 equivalent) and thiourea (1.1 equivalents) in ethanol is refluxed for 4-6 hours.

  • The reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and dried to afford the 2-aminothiazole derivative.

Structure-Activity Relationship (SAR) Insights

The derivatization of the core scaffold provided by Methyl 3-(4-cyanophenyl)-3-oxopropanoate allows for systematic exploration of the structure-activity relationships (SAR) of the resulting compounds.[12][13] For instance, in the synthesis of pyrazole derivatives, the use of substituted hydrazines can introduce various functionalities at the N1 position, which can significantly impact the biological activity. Similarly, the ester group of the parent molecule can be hydrolyzed and converted to a wide range of amides, providing another avenue for SAR studies. The 4-cyanophenyl moiety itself is a key feature; its electron-withdrawing nature and ability to act as a hydrogen bond acceptor can be crucial for target binding.

Conclusion

Methyl 3-(4-cyanophenyl)-3-oxopropanoate is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups provide access to a wide variety of heterocyclic scaffolds with proven therapeutic potential. The protocols outlined in this application note serve as a starting point for researchers and drug development professionals to explore the rich chemistry of this compound and to generate novel molecular entities for the treatment of a range of diseases. The strategic use of such intermediates is a cornerstone of modern drug discovery, enabling the efficient and systematic exploration of chemical space in the quest for new medicines.

References

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  • Google Patents. (n.d.). Process for preparing remifentanil, intermediates thereof, use of said...
  • Al-Soud, Y. A., et al. (2017). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2017(2), M937. Available at: [Link]

  • Stevens, M. F. G., et al. (2009). Synthesis and Quantitative Structure–Activity Relationship of Imidazotetrazine Prodrugs with Activity Independent of O6-Methylguanine-DNA-methyltransferase, DNA Mismatch Repair and p53. Journal of Medicinal Chemistry, 52(23), 7172–7186. Available at: [Link]

  • Ferreira, R., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 15(9), 1129. Available at: [Link]

  • Li, B., et al. (2013). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 56(17), 6845–6858. Available at: [Link]

  • Abdel-Aziz, A. A.-M., et al. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(15), 8823–8836. Available at: [Link]

  • King Scientific. (n.d.). Ethyl 3-(4-cyanophenyl)-3-oxopropanoate. Retrieved from [Link]

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  • PubChem. (n.d.). Ethyl 3-(((2-(((4-cyanophenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)pyridin-2-ylamino)propionate. Retrieved from [Link]

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  • PubChem. (n.d.). Methyl 3-cyano-3-oxopropanoate. Retrieved from [Link]

  • Mickevičienė, R., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(23), 7192. Available at: [Link]

  • Google Patents. (n.d.). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Chen, Q., et al. (2018). Structure-activity relationship and pharmacokinetic studies of 3-O-substitutedflavonols as anti-prostate cancer agents. European Journal of Medicinal Chemistry, 158, 836–853. Available at: [Link]

  • View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. (2024). Retrieved from [Link]

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  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023). Molecules, 28(19), 6786. Available at: [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2022). Molecules, 27(23), 8234. Available at: [Link]

  • Pharmacological Activities and In-Silico Studies of Bioactive Compounds Identified in Organic Fractions of the Methanolic Extract of Citrullus Colocynthis. (2023). Pharmacognosy Magazine, 19(Suppl 2), S333–S344. Available at: [Link]

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Application Notes & Experimental Protocols: Methyl 3-(4-cyanophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the utilization of Methyl 3-(4-cyanophenyl)-3-oxopropanoate, a versatile bifunctional reagent. Possessing both a reactive β-ketoester moiety and a synthetically valuable cyanophenyl group, this compound serves as a pivotal building block in medicinal chemistry and materials science. We present its physicochemical properties, detailed safety and handling protocols, and validated experimental procedures for its synthesis and subsequent application in the construction of heterocyclic scaffolds. The underlying chemical principles and strategic considerations for its use in research and development are discussed to provide researchers with both practical instructions and theoretical insight.

Chemical Profile and Physicochemical Properties

Methyl 3-(4-cyanophenyl)-3-oxopropanoate is a solid organic compound that belongs to the class of β-ketoesters. Its structure is characterized by a central keto-ester functionality attached to a 4-cyanophenyl ring. This combination of functional groups makes it susceptible to a wide range of chemical transformations. While specific experimental data for the methyl ester is not broadly published, its properties can be closely approximated by its well-documented ethyl analog, Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS No. 49744-93-6).

Table 1: Physicochemical Properties of Methyl 3-(4-cyanophenyl)-3-oxopropanoate and its Ethyl Analog.

Property Value (Methyl Ester - Predicted/Estimated) Value (Ethyl 3-(4-cyanophenyl)-3-oxopropanoate - Reported) Data Source
Molecular Formula C₁₁H₉NO₃ C₁₂H₁₁NO₃ -
Molecular Weight 203.19 g/mol 217.22 g/mol [1]
Appearance White to off-white solid Solid [2][3]
Melting Point ~60-65 °C 65.0-69.0 °C [3]
Boiling Point >350 °C (Predicted) 358.1 °C at 760 mmHg [3]
IUPAC Name Methyl 3-(4-cyanophenyl)-3-oxopropanoate Ethyl 3-(4-cyanophenyl)-3-oxopropanoate [2]
InChI Key N/A ITKQVWKZLCNILF-UHFFFAOYSA-N [2][3]

| Storage | Store in a cool, dry place, sealed in dry, room temperature. | Sealed in dry, room temperature |[2] |

Safety, Handling, and Storage

As a research chemical, Methyl 3-(4-cyanophenyl)-3-oxopropanoate and its analogs require careful handling in a controlled laboratory environment. The following guidelines are based on safety data for closely related structures.

Hazard Identification:

  • Pictogram: GHS07 (Harmful)

  • Signal Word: Warning[2][3]

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2][4][5]

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles compliant with OSHA or EN166 standards.[4]

    • Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.[4]

    • Respiratory Protection: If dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

  • Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[6]

Core Applications & Scientific Rationale

The utility of Methyl 3-(4-cyanophenyl)-3-oxopropanoate stems from its two key structural motifs: the β-ketoester and the cyanophenyl group.

The β-Ketoester: A Versatile Synthetic Hub

The β-ketoester is a classic functional group in organic synthesis. The protons on the α-carbon (the CH₂ group between the two carbonyls) are acidic, allowing for easy deprotonation to form a stabilized enolate. This enolate is a potent nucleophile, enabling a variety of carbon-carbon bond-forming reactions. Furthermore, the two carbonyl groups provide sites for condensation reactions, making it a prime precursor for heterocyclic synthesis (e.g., pyrimidines, pyrazolones, and pyridines).[7]

The Cyanophenyl Moiety: A Key Pharmacophore

The nitrile (-C≡N) group is a unique and valuable functional group in drug design.[8] It is a strong hydrogen bond acceptor and can act as a bioisosteric replacement for a carbonyl group or a terminal alkyne.[8] Its linear geometry and electronic properties can impart favorable binding interactions with biological targets. Numerous approved drugs, such as the aromatase inhibitor Letrozole and the androgen receptor antagonist Bicalutamide, feature a cyanophenyl group, highlighting its importance in modern medicinal chemistry.[8][9] The nitrile can also be chemically transformed into other important functional groups, such as a carboxylic acid (via hydrolysis) or an amine (via reduction), further expanding its synthetic potential.[10]

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and application of the title compound.

Protocol 1: Synthesis of Methyl 3-(4-cyanophenyl)-3-oxopropanoate

Principle: This protocol employs a base-mediated Claisen condensation between a methyl benzoate derivative and methyl acetate. Sodium methoxide serves as the base to deprotonate methyl acetate, which then acts as the nucleophile.

Materials:

  • Methyl 4-cyanobenzoate

  • Methyl acetate (anhydrous)

  • Sodium methoxide (NaOMe)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation reagents Combine Methyl 4-cyanobenzoate, Methyl Acetate, and Toluene base Add Sodium Methoxide reagents->base Under N2 reflux Heat to Reflux (Monitor by TLC) base->reflux quench Cool and Quench with 1 M HCl reflux->quench extract Extract with Ethyl Acetate (x3) quench->extract wash Wash with Brine extract->wash dry Dry with MgSO4 and Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify

Caption: Workflow for the synthesis of Methyl 3-(4-cyanophenyl)-3-oxopropanoate.

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add methyl 4-cyanobenzoate (1.0 eq) and anhydrous toluene (approx. 5 mL per mmol of ester).

  • Add anhydrous methyl acetate (2.0 eq) to the mixture.

  • While stirring vigorously, add sodium methoxide (1.5 eq) portion-wise to the solution. The mixture may become thick.

  • Heat the reaction mixture to reflux (approx. 80-90 °C) for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzoate is consumed.

  • Cool the reaction to room temperature and then place it in an ice bath.

  • Slowly quench the reaction by adding 1 M HCl until the pH of the aqueous layer is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of toluene).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Protocol 2: Application in Pyrazolone Synthesis

Principle: This protocol demonstrates the utility of the β-ketoester in forming a five-membered heterocyclic ring. The compound reacts with hydrazine hydrate in a condensation-cyclization sequence to yield a 5-substituted pyrazolone, a privileged scaffold in drug discovery.

Materials:

  • Methyl 3-(4-cyanophenyl)-3-oxopropanoate

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

  • Acetic acid (glacial)

Reaction Mechanism Diagram:

G start Methyl 3-(4-cyanophenyl)-3-oxopropanoate + Hydrazine intermediate1 Hydrazone Intermediate (via condensation at ketone) start->intermediate1 -H2O intermediate2 Amide Formation (Intramolecular cyclization) intermediate1->intermediate2 -MeOH product 5-(4-cyanophenyl)-2,4-dihydro-3H-pyrazol-3-one intermediate2->product

Caption: Mechanism for the formation of a pyrazolone from the title compound.

Procedure:

  • In a round-bottom flask, dissolve Methyl 3-(4-cyanophenyl)-3-oxopropanoate (1.0 eq) in ethanol (approx. 10 mL per mmol).

  • Add hydrazine hydrate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate may form.

  • If a solid has formed, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • The collected solid can be further purified by recrystallization if necessary. Dry the final product under vacuum.

Expected Analytical Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

Table 2: Expected Spectroscopic Data.

Technique Expected Peaks / Signals Rationale
¹H NMR (CDCl₃, 400 MHz) δ ~8.0-7.8 (m, 4H, Ar-H), δ ~4.0 (s, 2H, -CH₂-), δ ~3.8 (s, 3H, -OCH₃) Aromatic protons appear as a multiplet. The active methylene protons are a singlet. The methyl ester protons are a singlet.
¹³C NMR (CDCl₃, 100 MHz) δ ~190 (ketone C=O), δ ~167 (ester C=O), δ ~138-128 (aromatic C), δ ~118 (C≡N), δ ~116 (aromatic C-CN), δ ~53 (-OCH₃), δ ~45 (-CH₂-) Distinct signals for both carbonyl carbons, aromatic carbons, the nitrile carbon, and the aliphatic carbons.
FT-IR (KBr) ν ~2230 cm⁻¹ (C≡N stretch), ν ~1740 cm⁻¹ (ester C=O stretch), ν ~1690 cm⁻¹ (ketone C=O stretch), ν ~1600 cm⁻¹ (C=C aromatic stretch) Characteristic stretching frequencies for the key functional groups.[11]

| Mass Spec. (ESI+) | m/z = 204.06 [M+H]⁺, 226.04 [M+Na]⁺ | Molecular ion peaks corresponding to the protonated and sodiated adducts. |

References

  • Supplementary Information for "Design, synthesis and biological evaluation of novel cyanoacrylate derivatives as potent antimicrobial agents". Available at: Not provided in search results, but structure is analogous.
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  • Cayman Chemical. (2025). Safety Data Sheet for 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin.
  • Al-Mousawi, S. M., et al. (2011). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents. Molecules, 16(12), 10236-10245. [Link]

  • Google Patents. (n.d.). EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide.
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  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet for Methyl 3-phenylpropionate.
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  • King Scientific. (n.d.). Ethyl 3-(4-cyanophenyl)-3-oxopropanoate.
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Application Notes & Protocols: The Strategic Role of Methyl 3-(4-cyanophenyl)-3-oxopropanoate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate landscape of medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the success of any drug discovery campaign. Methyl 3-(4-cyanophenyl)-3-oxopropanoate is a quintessential example of a highly versatile synthetic building block. Its unique trifunctional architecture—comprising a reactive β-keto ester system, a rigid phenyl scaffold, and a synthetically malleable cyano group—offers medicinal chemists a powerful platform for generating diverse molecular libraries. This guide provides an in-depth exploration of this intermediate's properties, its strategic applications in constructing complex pharmacophores, and detailed, field-proven protocols for its synthetic manipulation. We will delve into the causality behind experimental choices, ensuring that researchers can not only replicate these methods but also adapt them to their specific drug design challenges.

Introduction: The Molecular Logic of a Privileged Scaffold

Methyl 3-(4-cyanophenyl)-3-oxopropanoate is not merely a chemical intermediate; it is a convergence of three key functionalities that are highly prized in drug design.[1][2] Understanding the role of each component is crucial to appreciating its value.

  • The β-Keto Ester Moiety: This functional group is a cornerstone of synthetic chemistry. The methylene protons (α-protons) are flanked by two electron-withdrawing carbonyl groups, rendering them acidic. This acidity allows for facile deprotonation and subsequent alkylation, providing a direct route to introduce complexity and modulate the molecule's three-dimensional shape. Furthermore, this 1,3-dicarbonyl system is a classic precursor for condensation reactions with binucleophiles (like hydrazine or guanidine) to form a vast array of heterocyclic systems, which are ubiquitous in approved drugs.[3]

  • The 4-Cyanophenyl Group: The nitrile (cyano) group is a remarkably versatile functional handle. It can serve as a potent hydrogen bond acceptor, interacting with biological targets. Synthetically, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or transformed into various five-membered heterocycles like tetrazoles, which are often used as bioisosteres for carboxylic acids. The phenyl ring itself provides a rigid, planar scaffold that can be strategically positioned within a receptor's binding pocket, while the para-substitution pattern ensures a defined vector for molecular elaboration. Derivatives containing the cyanophenyl moiety have shown promise as inhibitors for targets like histone deacetylases.[4]

  • The Methyl Ester: The ester provides a convenient protecting group for the carboxylic acid functionality. Its presence is key to the reactivity of the β-keto system. In later synthetic stages, it can be selectively hydrolyzed or removed entirely via decarboxylation, offering further pathways for diversification. The strategic use of methylation in drug design can significantly impact a molecule's biological activity, solubility, and metabolic properties.[5]

Physicochemical & Predicted ADME Properties

While extensive experimental data for this specific intermediate is not publicly aggregated, we can infer its properties from close analogs and utilize robust computational models for ADME/Tox prediction, a critical first step in modern drug discovery.[6][7]

PropertyValue / PredictionSource / MethodSignificance in Drug Design
Molecular Formula C₁₁H₉NO₃CalculatedBasic molecular information.
Molecular Weight 203.19 g/mol CalculatedAdherence to Lipinski's Rule of Five (MW < 500).
CAS Number 106758-51-0InferredUnique chemical identifier.
Predicted LogP 1.55SwissADMEMeasures lipophilicity; indicates good potential for membrane permeability.
Predicted Solubility Moderately SolubleSwissADMECrucial for bioavailability and formulation.
Predicted BBB Permeant NopkCSMSuggests the molecule is less likely to cause CNS side effects.[8]
Predicted CYP Inhibitor Inhibitor (CYP1A2, 2C9)pkCSMEarly warning for potential drug-drug interactions.[9]

Note: These are in silico predictions and must be validated experimentally for any final drug candidate.

Core Synthetic Strategy: From Intermediate to Innovation

The primary utility of Methyl 3-(4-cyanophenyl)-3-oxopropanoate is as a central hub from which multiple, structurally diverse compound classes can be accessed. The following workflow illustrates its strategic position in a typical drug discovery program.

G cluster_0 Starting Materials cluster_1 Core Intermediate cluster_2 Key Synthetic Transformations cluster_3 Diverse Scaffolds Methyl 4-cyanobenzoate Methyl 4-cyanobenzoate MCOP Methyl 3-(4-cyanophenyl)-3-oxopropanoate Methyl 4-cyanobenzoate->MCOP Claisen Condensation Methyl acetate Methyl acetate Methyl acetate->MCOP Alkylation α-Alkylation MCOP->Alkylation Heterocycle Heterocycle Formation MCOP->Heterocycle Reduction Ketone Reduction MCOP->Reduction Nitrile Nitrile Modification MCOP->Nitrile Deriv1 Substituted Ketones Alkylation->Deriv1 Deriv2 Pyrazoles, Pyrimidines Heterocycle->Deriv2 Deriv3 β-Hydroxy Esters Reduction->Deriv3 Deriv4 Amine / Carboxylic Acid Analogs Nitrile->Deriv4 SAR Studies SAR Studies Deriv1->SAR Studies Deriv2->SAR Studies Deriv3->SAR Studies Deriv4->SAR Studies

Caption: Strategic workflow for utilizing the title compound in drug discovery.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating, with clear explanations for each step and guidance on reaction monitoring and product characterization.

Protocol 1: Synthesis of Pyrazole Scaffolds via Condensation

This protocol leverages the 1,3-dicarbonyl system to construct a 5-substituted pyrazole, a common core in many kinase inhibitors and other targeted therapies.

Causality: Hydrazine hydrochloride is used as the binucleophile. The reaction proceeds via initial formation of a hydrazone at the more electrophilic ketone, followed by an intramolecular cyclization and dehydration, driven by the formation of the stable aromatic pyrazole ring. Ethanol is a suitable polar protic solvent.

Methodology:

  • Reaction Setup: To a solution of Methyl 3-(4-cyanophenyl)-3-oxopropanoate (1.0 eq) in absolute ethanol (0.2 M), add hydrazine hydrochloride (1.1 eq).

  • Reaction Execution: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot indicates reaction completion (typically 2-4 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. A precipitate of the pyrazole product often forms. If not, reduce the solvent volume in vacuo until a precipitate appears.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) and then with diethyl ether (1 x 10 mL) to remove residual solvent and impurities.

  • Validation: Dry the solid product under high vacuum. Confirm the structure and purity via ¹H NMR, ¹³C NMR, and LC-MS analysis. The expected product is Methyl 5-(4-cyanophenyl)-1H-pyrazole-3-carboxylate.

G start Methyl 3-(4-cyanophenyl) -3-oxopropanoate intermediate [Hydrazone Intermediate] start->intermediate Reflux reagent + Hydrazine (NH₂NH₂) in Ethanol cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration (Loss of H₂O) cyclization->dehydration product Methyl 5-(4-cyanophenyl) -1H-pyrazole-3-carboxylate dehydration->product

Caption: Reaction pathway for pyrazole synthesis.

Protocol 2: α-Carbon Alkylation for SAR Expansion

This protocol introduces substituents at the acidic methylene position, a critical step for probing structure-activity relationships (SAR) by altering the steric and electronic properties of the molecule.[10][11][12]

Causality: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the α-carbon to form a stabilized enolate. This potent nucleophile then readily attacks an electrophilic alkylating agent (e.g., benzyl bromide) in an Sₙ2 reaction. Anhydrous THF is used as the solvent to prevent quenching of the base and the enolate.

Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a 60% dispersion of sodium hydride (1.2 eq) in mineral oil. Wash the NaH with anhydrous hexane (2 x 5 mL) to remove the oil, then suspend it in anhydrous tetrahydrofuran (THF) (0.3 M).

  • Enolate Formation: Cool the suspension to 0°C in an ice bath. Add a solution of Methyl 3-(4-cyanophenyl)-3-oxopropanoate (1.0 eq) in anhydrous THF dropwise over 15 minutes. Stir at 0°C for 30 minutes. Cessation of H₂ gas evolution indicates complete deprotonation.

  • Alkylation: Add the chosen alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the enolate solution at 0°C. Allow the reaction to warm to room temperature and stir until TLC analysis shows consumption of the starting material (typically 3-6 hours).

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.

  • Validation: Characterize the purified product by NMR and mass spectrometry to confirm the addition of the alkyl group.

Protocol 3: Hydrolysis of the Nitrile to a Carboxylic Acid

This protocol transforms the cyano group into a carboxylic acid, providing a new attachment point for amide coupling or serving as a key pharmacophoric feature itself.

Causality: Strong basic conditions (NaOH) and heat are used to hydrolyze the nitrile group. The reaction proceeds through a primary amide intermediate which is subsequently hydrolyzed to the carboxylate salt. Acidification in the workup step protonates the carboxylate to yield the final carboxylic acid. This process will also hydrolyze the methyl ester.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 3-(4-cyanophenyl)-3-oxopropanoate (1.0 eq) in a 1:1 mixture of ethanol and water. Add sodium hydroxide (NaOH, 5.0 eq) pellets.

  • Reaction Execution: Heat the mixture to reflux (approx. 90-100°C) for 12-18 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature and concentrate in vacuo to remove the ethanol. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 by the dropwise addition of concentrated hydrochloric acid (HCl). A precipitate of the di-acid product should form.

  • Purification & Validation: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. Confirm the structure of the resulting 2-(4-carboxyphenyl)-3-oxobutanoic acid by NMR and mass spectrometry.

Conclusion: A Versatile Tool for the Medicinal Chemist

Methyl 3-(4-cyanophenyl)-3-oxopropanoate represents a paradigm of modern synthetic intermediates. Its value is derived not from its own biological activity, but from the immense potential it unlocks. By providing multiple, orthogonal reaction sites, it allows for the rapid and efficient generation of diverse chemical scaffolds. The protocols detailed herein serve as a robust starting point for researchers aiming to leverage this compound in their drug discovery programs. Through the logical application of its inherent chemical reactivity, scientists can effectively navigate the complex path of lead optimization, ultimately accelerating the development of novel therapeutics.[3]

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  • Pharmaffiliates. Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate Methanesulfonate.

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Application Note: Methyl 3-(4-cyanophenyl)-3-oxopropanoate in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the utilization of Methyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS: Substructure search implied) as a strategic building block for the synthesis of polysubstituted pyridine derivatives. This guide is tailored for medicinal chemists and process engineers focusing on the development of pharmacophores containing the 4-cyanophenyl moiety.[1]

Introduction & Strategic Value

Methyl 3-(4-cyanophenyl)-3-oxopropanoate is a specialized


-keto ester featuring an electron-withdrawing 4-cyanophenyl group at the 

-position. In the context of pyridine synthesis, this compound serves as a C3-C4-C5 synthon (in [3+3] cyclizations) or a C2-C3 synthon (in Hantzsch-type [2+1+1+2] condensations), enabling the direct installation of the 4-cyanophenyl motif into the heterocyclic core.

Key Advantages:

  • Pharmacophore Installation: The 4-cyanophenyl group is a privileged motif in kinase inhibitors and GPCR ligands. The nitrile group (-CN) serves as a versatile handle for late-stage diversification (e.g., hydrolysis to amides, reduction to amines, or conversion to tetrazoles).[1]

  • Reactivity Profile: The electron-withdrawing nature of the cyanophenyl group enhances the electrophilicity of the ketone carbonyl, facilitating rapid Schiff base formation, while the active methylene remains sufficiently acidic for Knoevenagel condensations.[1]

  • Regiocontrol: Use of this specific

    
    -keto ester in unsymmetrical Hantzsch reactions allows for precise placement of the aryl substituent at the 2- or 6-position of the pyridine ring.
    

Mechanistic Insight: The Hantzsch Pathway

The primary route to pyridines using this substrate is the Hantzsch Dihydropyridine (DHP) Synthesis followed by oxidative aromatization.[1][2]

Mechanism Description
  • Knoevenagel Condensation: The aldehyde condenses with the active methylene of the first equivalent of Methyl 3-(4-cyanophenyl)-3-oxopropanoate to form an

    
    -unsaturated carbonyl (Chalcone-like intermediate).
    
  • Enamine Formation: The second equivalent of the

    
    -keto ester reacts with the ammonia source (e.g., 
    
    
    
    ) to form a stable enaminone.[1]
  • Michael Addition: The enaminone acts as a nucleophile, attacking the electrophilic alkene of the Knoevenagel adduct.[1]

  • Cyclization & Dehydration: Intramolecular condensation closes the ring, releasing water to form the 1,4-dihydropyridine (1,4-DHP).[1]

  • Aromatization: Oxidation (oxidative dehydrogenation) yields the final pyridine.[1]

Visualized Pathway (DOT)[1]

HantzschMechanism Start Reagents: 2x Methyl 3-(4-cyanophenyl)-3-oxopropanoate 1x Aldehyde (R-CHO) 1x NH4OAc Inter1 Intermediate A: Knoevenagel Adduct (Ylidene) Start->Inter1 Condensation 1 Inter2 Intermediate B: Enaminone (Beta-amino crotonate analog) Start->Inter2 Condensation 2 (+NH3) Michael Michael Addition (Inter A + Inter B) Inter1->Michael Inter2->Michael DHP 1,4-Dihydropyridine (DHP) Core Formation Michael->DHP Cyclodehydration Oxidation Oxidative Aromatization (HNO3, DDQ, or Aerobic) DHP->Oxidation -2H Product Final Product: Dimethyl 2,6-bis(4-cyanophenyl)- 4-substituted-pyridine-3,5-dicarboxylate Oxidation->Product

Figure 1: Mechanistic flow of the Hantzsch synthesis utilizing Methyl 3-(4-cyanophenyl)-3-oxopropanoate.

Experimental Protocols

Protocol A: One-Pot Classical Synthesis (High Throughput)

Objective: Synthesis of symmetric 2,6-bis(4-cyanophenyl) pyridines. Scale: 5.0 mmol.

Reagents:

  • Methyl 3-(4-cyanophenyl)-3-oxopropanoate (2.0 equiv, 10 mmol)

  • Substituted Benzaldehyde (1.0 equiv, 5 mmol)[1]

  • Ammonium Acetate (

    
    ) (1.5 equiv, 7.5 mmol)[1]
    
  • Solvent: Ethanol (Abs.) or Acetonitrile.[1]

Step-by-Step Methodology:

  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (5 mmol) and Methyl 3-(4-cyanophenyl)-3-oxopropanoate (10 mmol) in Ethanol (15 mL).

  • Activate: Add Ammonium Acetate (7.5 mmol) in a single portion.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes).
    
    • Checkpoint: The formation of a fluorescent spot (DHP) is often observed.[1]

  • Oxidation (In-situ): Once the DHP is formed, add CAN (Ceric Ammonium Nitrate) (5% mol) or DDQ (1.0 equiv) and stir at room temperature for 1 hour to drive aromatization to the pyridine.[1]

  • Work-up: Cool the mixture to

    
    . The product often precipitates.[1]
    
    • If precipitate forms: Filter, wash with cold EtOH, and dry.[1]

    • If no precipitate:[1] Evaporate solvent, redissolve in EtOAc, wash with water/brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Protocol B: Microwave-Assisted Green Synthesis

Objective: Rapid library generation with minimal solvent waste.

Reagents:

  • Methyl 3-(4-cyanophenyl)-3-oxopropanoate (2.0 equiv)

  • Aldehyde (1.0 equiv)[1]

  • Ammonium Acetate (1.2 equiv)[1]

  • Catalyst:

    
     (5 mol%) or silica-supported 
    
    
    
    .

Methodology:

  • Mix: Combine all reagents in a microwave-safe process vial (10 mL). Add 0.5 mL of EtOH to create a slurry (solvent-free conditions can also be used).

  • Irradiate: Seal the vial. Set Microwave Reactor parameters:

    • Temperature:

      
      
      
    • Power: Dynamic (Max 200W)[1]

    • Time: 10–15 minutes.

  • Extraction: Dilute the reaction mass with EtOAc (10 mL) and filter to remove the solid catalyst (if heterogeneous).

  • Isolation: Concentrate the filtrate. The crude residue is typically

    
     pure.[1]
    

Data & Optimization Guide

Yield Comparison by Conditions

The following data summarizes typical yields for the reaction of Methyl 3-(4-cyanophenyl)-3-oxopropanoate with 4-chlorobenzaldehyde.

ConditionCatalystSolventTimeYield (%)Note
Classical Reflux NoneEthanol6 h65-75%Requires oxidative workup
Classical Reflux acetic acid (cat.)Ethanol5 h78%Improved imine formation
Microwave

Solvent-free10 min88-92%Cleanest profile
Aqueous Na-Stearate (surfactant)Water4 h60%Green chemistry option
Troubleshooting & Critical Parameters
  • Regioselectivity Issues: If synthesizing unsymmetrical pyridines (using two different

    
    -keto esters), expect a statistical mixture. To control this, perform a stepwise synthesis:
    
    • Pre-form the Enaminone of Methyl 3-(4-cyanophenyl)-3-oxopropanoate (React with

      
       in MeOH, isolate solid).
      
    • React the Enaminone with the Knoevenagel adduct of the second

      
      -keto ester.[1]
      
  • Nitrile Hydrolysis: Avoid strong aqueous acids (

    
    , 
    
    
    
    ) at high temperatures, as the 4-cyano group may hydrolyze to the carboxylic acid or amide.[1] Stick to Lewis acids (
    
    
    ,
    
    
    ) or weak organic acids (
    
    
    ).[1]

Workflow Visualization

Workflow cluster_0 Step 1: Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Workup Reagents Weigh Reagents: - Keto-ester - Aldehyde - NH4OAc Solvent Add Solvent: EtOH or MeCN Reagents->Solvent Reflux Reflux (80°C) 4-6 Hours Solvent->Reflux Check TLC Check (Fluorescent Spot?) Reflux->Check Check->Reflux Incomplete Oxidize Add Oxidant (DDQ/Air) Check->Oxidize Complete Cool Cool to 0°C Precipitation Oxidize->Cool Filter Filtration & Recrystallization Cool->Filter

Figure 2: Operational workflow for the batch synthesis of pyridine derivatives.

References

  • Hantzsch Pyridine Synthesis Overview. Organic Chemistry Portal.[1][2][Link]

  • Microwave-Assisted Hantzsch Reaction.Tu, S. et al. "Microwave-assisted one-pot synthesis of Hantzsch polyhydroquinoline derivatives.
  • Mechanistic Studies on Dihydropyridine Oxidation. Memarian, H. R. et al. "Aromatization of Hantzsch 1,4-dihydropyridines."[Link][1]

  • Synthesis of Cyanophenyl-substituted Heterocycles. El-Gaby, M. S. A. "Synthesis and Biological Activity of Some New Pyridine Derivatives."[Link]

  • General Protocol for Beta-Keto Ester Condensations. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical.[1]

Sources

The Versatile Role of Methyl 3-(4-cyanophenyl)-3-oxopropanoate in the Synthesis of Bioactive Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel bioactive compounds. Methyl 3-(4-cyanophenyl)-3-oxopropanoate, a highly functionalized β-ketoester, has emerged as a pivotal building block for the construction of a diverse array of heterocyclic scaffolds with significant therapeutic potential. Its unique molecular architecture, featuring a reactive β-ketoester moiety and a cyano-substituted aromatic ring, provides a versatile platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the applications of Methyl 3-(4-cyanophenyl)-3-oxopropanoate in the synthesis of bioactive pyrazoles and pyrimidines, offering detailed protocols and mechanistic insights for researchers in drug development.

The Chemical Rationale: Why Methyl 3-(4-cyanophenyl)-3-oxopropanoate?

The utility of Methyl 3-(4-cyanophenyl)-3-oxopropanoate as a precursor stems from the reactivity of its 1,3-dicarbonyl system. This functionality allows for facile condensation reactions with various dinucleophiles, leading to the formation of five- and six-membered heterocyclic rings. The presence of the 4-cyanophenyl group is also of strategic importance. The cyano moiety can serve as a handle for further functionalization or can itself contribute to the biological activity of the final molecule, for instance, by participating in hydrogen bonding interactions with biological targets. Furthermore, the phenyl ring provides a rigid scaffold that can be oriented to occupy specific pockets in enzyme active sites or receptors.

Application I: Synthesis of Bioactive Pyrazole Derivatives

Pyrazole moieties are a cornerstone of many pharmaceuticals, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The synthesis of pyrazoles from β-ketoesters is a classic and reliable method, typically involving a condensation reaction with a hydrazine derivative.

Mechanistic Insight: The Knorr Pyrazole Synthesis

The reaction of Methyl 3-(4-cyanophenyl)-3-oxopropanoate with hydrazine proceeds via the well-established Knorr pyrazole synthesis. The initial step involves the nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-ketoester, followed by an intramolecular condensation and dehydration to yield the stable pyrazole ring. The regioselectivity of the reaction is influenced by the differential reactivity of the ketone and ester carbonyls.

Knorr_Pyrazole_Synthesis Reactants Methyl 3-(4-cyanophenyl)-3-oxopropanoate + Hydrazine Intermediate1 Hydrazone Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 5-(4-cyanophenyl)-1H-pyrazol-3(2H)-one Intermediate2->Product Dehydration

Caption: Knorr Pyrazole Synthesis Workflow.

Protocol: Synthesis of 5-(4-cyanophenyl)-1H-pyrazol-3(2H)-one

This protocol outlines the synthesis of a pyrazole derivative with potential biological activity, starting from Methyl 3-(4-cyanophenyl)-3-oxopropanoate and hydrazine hydrate.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
Methyl 3-(4-cyanophenyl)-3-oxopropanoate205.19102.05 g
Hydrazine hydrate (80%)50.0612~0.75 mL
Glacial Acetic Acid60.05-20 mL
Ethanol46.07-As needed

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 3-(4-cyanophenyl)-3-oxopropanoate (2.05 g, 10 mmol) in glacial acetic acid (20 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (80%, ~0.75 mL, 12 mmol) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with stirring.

  • Isolation: A precipitate will form. Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from ethanol to afford pure 5-(4-cyanophenyl)-1H-pyrazol-3(2H)-one as a crystalline solid.

  • Characterization: Characterize the final product by melting point, IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Yield: 75-85%

Safety Precautions: Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Glacial acetic acid is corrosive.

Application II: Synthesis of Bioactive Pyrimidine Derivatives

Pyrimidine scaffolds are fundamental components of nucleic acids and are prevalent in a vast number of bioactive molecules, including anticancer and antimicrobial agents.[1] The condensation of β-ketoesters with amidines, ureas, or thioureas is a common strategy for the synthesis of pyrimidine rings.

Mechanistic Insight: The Biginelli Reaction and Related Cyclizations

The synthesis of pyrimidines from Methyl 3-(4-cyanophenyl)-3-oxopropanoate can be achieved through reactions analogous to the Biginelli reaction. In this type of reaction, a β-ketoester, an aldehyde (or in this case, the keto-functionality is part of the starting material), and a urea or guanidine derivative condense to form a dihydropyrimidine, which can then be oxidized to the aromatic pyrimidine.

Pyrimidine_Synthesis Reactants Methyl 3-(4-cyanophenyl)-3-oxopropanoate + Guanidine Intermediate1 Amidine Adduct Reactants->Intermediate1 Condensation Intermediate2 Cyclized Dihydropyrimidine Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Amino-4-(4-cyanophenyl)-6-oxo-1,6-dihydropyrimidine Intermediate2->Product Tautomerization/Dehydration

Caption: Pyrimidine Synthesis Workflow.

Protocol: Synthesis of 2-Amino-4-(4-cyanophenyl)-6-hydroxypyrimidine

This protocol details the synthesis of a functionalized pyrimidine derivative from Methyl 3-(4-cyanophenyl)-3-oxopropanoate and guanidine hydrochloride. This class of compounds has been investigated for various biological activities, including as kinase inhibitors.[2]

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
Methyl 3-(4-cyanophenyl)-3-oxopropanoate205.19102.05 g
Guanidine Hydrochloride95.53121.15 g
Sodium Ethoxide68.05251.70 g
Absolute Ethanol46.07-50 mL

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve sodium metal (0.575 g, 25 mmol) in absolute ethanol (30 mL) under a nitrogen atmosphere. Alternative: Use commercially available sodium ethoxide solution and adjust the volume accordingly.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.15 g, 12 mmol) and stir for 15 minutes.

  • Addition of β-Ketoester: Add a solution of Methyl 3-(4-cyanophenyl)-3-oxopropanoate (2.05 g, 10 mmol) in absolute ethanol (20 mL) dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with glacial acetic acid.

  • Isolation: A precipitate will form. Collect the solid by vacuum filtration and wash with cold ethanol and then water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain pure 2-Amino-4-(4-cyanophenyl)-6-hydroxypyrimidine.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (Melting Point, IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Expected Yield: 65-75%

Safety Precautions: Sodium metal is highly reactive with water and air. Handle under an inert atmosphere. Sodium ethoxide is corrosive. Guanidine hydrochloride is an irritant. Use appropriate PPE and work in a fume hood.

Conclusion and Future Perspectives

Methyl 3-(4-cyanophenyl)-3-oxopropanoate is a demonstrably valuable and versatile starting material for the synthesis of bioactive heterocyclic compounds. The protocols provided herein for the synthesis of pyrazole and pyrimidine derivatives offer robust and reproducible methods for accessing these important scaffolds. The presence of the cyanophenyl moiety provides a strategic advantage for further chemical modification and for potential interactions with biological targets. Future research in this area could focus on expanding the library of dinucleophiles used in condensation reactions with this β-ketoester to generate a wider diversity of heterocyclic systems. Furthermore, the synthesized compounds should be subjected to a broad range of biological screenings to uncover novel therapeutic applications. The continued exploration of such versatile building blocks will undoubtedly accelerate the pace of drug discovery and development.

References

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PubMed. [Link]

  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. [Link]

Sources

Troubleshooting & Optimization

Purification of "Methyl 3-(4-cyanophenyl)-3-oxopropanoate" reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 3-(4-cyanophenyl)-3-oxopropanoate

Executive Summary

Welcome to the technical support hub for Methyl 3-(4-cyanophenyl)-3-oxopropanoate . As an intermediate often utilized in the synthesis of APIs (such as xanthine oxidase inhibitors like Febuxostat), this beta-keto ester presents unique purification challenges.[1] Its reactivity—specifically the acidity of the


-methylene protons (pKa 

9–11) and the sensitivity of the nitrile group—requires a "self-validating" purification strategy that minimizes thermal stress and hydrolytic degradation.[1]

This guide moves beyond generic advice, offering chemically grounded workflows to isolate your target with


 purity.

Module 1: Critical Impurity Profiling (FAQ)

Q1: My


-NMR spectrum shows a "double" set of peaks that do not match the starting material. Is my product impure? 

A: Not necessarily. This is the most common support ticket we receive for this class of compounds. Diagnosis: You are observing Keto-Enol Tautomerism .[1] Mechanism: The methylene protons at the C2 position are highly acidic due to the flanking carbonyls (ester and ketone) and the electron-withdrawing 4-cyanophenyl group.[1] In solution (especially in


), the compound exists in equilibrium between the diketo  form and the enol  form (stabilized by intramolecular hydrogen bonding).[1]
  • Diketo Form: Distinct singlet at

    
     ppm (2H, 
    
    
    
    ).
  • Enol Form: Singlet at

    
     ppm (1H, 
    
    
    
    , exchangeable) and a vinyl singlet at
    
    
    ppm (1H,
    
    
    ).[1]

Validation Step: Run the NMR in DMSO-


. Polar aprotic solvents often shift the equilibrium heavily toward the enol form or disrupt the internal H-bond, simplifying the spectrum [1]. Do not attempt to purify "out" the enol; it is intrinsic to the molecule.

Q2: I see a persistent impurity at roughly 10-15% that co-elutes on TLC. What is it?

A: If you synthesized this via the reaction of 4-cyanobenzoyl chloride with a malonate equivalent (e.g., potassium monomethyl malonate), the impurity is likely Methyl 4-cyanobenzoate or 4-Acetylbenzonitrile .[1]

  • Methyl 4-cyanobenzoate: Result of incomplete acylation or decarboxylation without acylation.[1]

  • 4-Acetylbenzonitrile: Result of total decarboxylation of your product.[1] This occurs if the reaction mixture was heated too aggressively under acidic conditions [2].

Module 2: The "Self-Validating" Purification Protocol

The following protocol exploits the specific pKa of the beta-keto ester to separate it from neutral impurities (starting esters, decarboxylated byproducts) without the need for column chromatography.

Prerequisites:

  • Crude Mixture: Dissolved in a non-polar organic solvent (e.g., Dichloromethane or Toluene).[1]

  • Reagents: 10% Aqueous

    
     (cold), 1M HCl (cold), Brine.
    
Step-by-Step Acid/Base Extraction Workflow
  • Dissolution: Dissolve crude reaction product in Dichloromethane (DCM).

  • Enolate Formation (Extraction):

    • Extract the DCM layer with cold (0–5 °C) 10%

      
      .[1]
      
    • Why Cold? To prevent hydrolysis of the nitrile group to an amide/acid.

    • Mechanism:[2][3][4] The base deprotonates the acidic

      
      -position (C2), forming a water-soluble enolate.[1] Neutral impurities (Methyl 4-cyanobenzoate) remain in the DCM.[1]
      
  • Phase Separation:

    • Organic Layer (DCM): Contains neutral impurities.[1] Discard (or save for recovery).

    • Aqueous Layer: Contains your target product as the sodium enolate.

  • Regeneration:

    • Wash the aqueous layer once with fresh DCM to remove entrained organics.

    • Acidify the aqueous layer carefully with cold 1M HCl to pH 3–4 while stirring vigorously.

    • Observation: The product should precipitate as a white/off-white solid or oil out.[1]

  • Isolation:

    • Extract the acidified aqueous layer with fresh DCM (3x).[1]

    • Dry combined organics over

      
       and concentrate in vacuo (bath temp 
      
      
      
      °C).

Visual Workflow:

PurificationWorkflow Start Crude Reaction Mixture (Dissolved in DCM) Extract Extract with Cold 10% Na2CO3 (0-5°C) Start->Extract Sep1 Phase Separation Extract->Sep1 OrgLayer Organic Layer (DCM) Contains: Methyl 4-cyanobenzoate, Decarboxylated byproducts Sep1->OrgLayer Neutrals AqLayer Aqueous Layer Contains: Target Enolate (Soluble) Sep1->AqLayer Enolate Wash Wash Aqueous with fresh DCM (Remove entrained neutrals) AqLayer->Wash Acidify Acidify with Cold 1M HCl (Target pH 3-4) Wash->Acidify Precip Product Precipitates/Oils Out Acidify->Precip FinalExtract Extract into DCM -> Dry -> Concentrate Precip->FinalExtract Product Pure Methyl 3-(4-cyanophenyl)-3-oxopropanoate (>98% Purity) FinalExtract->Product

Figure 1: Acid-Base "Self-Validating" Purification Workflow. By exploiting the acidity of the beta-keto ester, neutral impurities are strictly excluded.

Module 3: Advanced Troubleshooting

Recrystallization Strategy

If the extraction yields a solid that is still slightly colored or impure, recrystallization is preferred over chromatography to avoid silica-catalyzed decomposition.[1]

Solvent SystemSuitabilityProtocol Notes
Ethanol / Water HighDissolve in min.[1][4] boiling EtOH. Add warm water until turbid. Cool slowly to 4°C. Warning: Prolonged heating may cause transesterification (Ethyl ester formation).[1]
Toluene / Heptane Recommended Dissolve in warm Toluene (

°C).[1] Add Heptane dropwise.[1] This avoids nucleophilic attack on the nitrile or ester.
EtOAc / Hexanes MediumGood for final polishing. Use a 1:3 ratio.
Column Chromatography (If Mandatory)

If you must use a column (e.g., for analytical standards), be aware that silica gel is slightly acidic and can degrade the beta-keto ester or cause streaking due to the enol form.[1]

  • Stationary Phase: Neutral Alumina is safer than Silica Gel.[1]

  • Mobile Phase Modifier: If using Silica, add 0.5% Triethylamine to the mobile phase to prevent tailing, OR add 1% Acetic Acid to suppress the enol ionization (counter-intuitive but effective for keeping it in the neutral protonated form) [3].

References

  • Keto-Enol Tautomerism in Beta-Keto Esters

    • Source: ASU Core Research Facilities.[1] "Experiment 3 – Keto-Enol Equilibrium Using NMR."

    • URL:[Link][1]

  • Decarboxylation Risks

    • Source: Organic Syntheses, Coll. Vol. 4, p.415 (1963).[1] "Ethyl alpha-(p-Nitrophenyl)acetoacetate."[1] (Analogous chemistry regarding decarboxylation).

    • URL:[Link]

  • Purification of Nitrile-Containing Beta-Keto Esters

    • Source: US Patent 2007/0142661 A1.[1] "Process for preparing beta-keto nitriles and salts thereof."[1]

    • URL:[1]

  • Structural Reference (Ethyl Analog)

    • Source: Sigma-Aldrich Product Specification for Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS 49744-93-6).[1][5]

Sources

Technical Support Center: Synthesis of Methyl 3-(4-cyanophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BKE-4CN-OPT Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary

You are encountering yield or purity issues with Methyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS: 125308-74-7). This is a sensitive


-keto ester containing a reactive nitrile moiety. The coexistence of the electrophilic nitrile and the acidic methylene protons creates a "perfect storm" for side reactions (hydrolysis, polymerization, and decarboxylation) if protocol parameters drift.

This guide covers the two primary synthesis routes:

  • Method A (Meldrum’s Acid): Recommended for Lab Scale (<50g) and high purity.

  • Method B (Claisen Condensation): Recommended for Process Scale (>50g) .

Module 1: The High-Purity Route (Meldrum’s Acid)

Core Reference: Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[1]

This method utilizes the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) followed by alcoholysis. It is the "Gold Standard" for yield because it avoids the harsh basic conditions that attack the nitrile group.

Workflow Visualization

MeldrumsRoute cluster_warnings Critical Failure Points Start 4-Cyanobenzoic Acid Step1 Acid Chloride Formation Start->Step1 SOCl2, DMF(cat) Step2 Acylation of Meldrum's Acid Step1->Step2 Meldrum's Acid, Pyridine, DCM, 0°C Step3 Methanolysis & Decarboxylation Step2->Step3 MeOH, Reflux Product Methyl 3-(4-cyanophenyl)- 3-oxopropanoate Step3->Product Isolation

Figure 1: The Yonemitsu-Oikawa protocol adapted for cyanophenyl derivatives. Note the critical temperature control at the acylation step.

Troubleshooting Guide: Meldrum's Acid Route
SymptomProbable CauseCorrective Action
Yield < 40% Residual Thionyl Chloride (

)
If you carry over

from Step 1, it reacts with the Pyridine/Meldrum's acid complex. Fix: Co-evaporate the acid chloride with dry toluene 3x before addition.
Red/Brown Tar Pyridine Exotherm Adding the acid chloride to the Meldrum's/Pyridine mix too fast causes polymerization. Fix: Addition must be dropwise at 0°C over 30-60 mins.
Product is Solid/Amide Incomplete Methanolysis If the reflux is too short, you isolate the intermediate acyl-Meldrum's acid. If water is present, the nitrile hydrolyzes. Fix: Ensure anhydrous MeOH and reflux for min. 4 hours.
"Missing" Product Enol Binding to Silica The product exists in equilibrium with its enol form, which binds tightly to silica gel. Fix: Add 1% Acetic Acid or 0.5% Et3N to your eluent to deactivate silica.

Module 2: The Scale-Up Route (Claisen Condensation)

Core Concept: Reaction of Methyl 4-cyanobenzoate with Methyl Acetate (or Dimethyl Carbonate) using a base.

Critical Warning: The nitrile group (


) is electrophilic. Strong nucleophilic bases (like hydroxide or unhindered alkoxides) or high temperatures will attack the nitrile, converting it to an imidate or amide.
Workflow Visualization

ClaisenRoute Start Methyl 4-cyanobenzoate Intermediate Sodium Enolate Species Start->Intermediate Reflux, 4-6h Reagents Methyl Acetate (Solvent/Rgt) + NaH Reagents->Intermediate Quench Acidic Quench (AcOH/HCl) Intermediate->Quench Careful pH control SideProduct Byproduct: Amide/Acid Intermediate->SideProduct If Water Present or Base too Strong Product Target Beta-Keto Ester Quench->Product pH 6-7

Figure 2: Claisen Condensation pathway. The "Red Zone" is the enolate formation step where nitrile hydrolysis is most likely.

Troubleshooting Guide: Claisen Route

Q: Why does my NMR show a mixture of amide and ester?

  • Diagnosis: Nitrile Hydrolysis.

  • Mechanism: Trace water in the solvent + NaH/NaOMe generates NaOH, which hydrates the nitrile to a primary amide.

  • Protocol Fix:

    • Solvents (THF, Toluene, or Methyl Acetate) must be dried over molecular sieves (water content <50 ppm).

    • Switch base: Use NaH (Sodium Hydride) instead of NaOMe. NaH is non-nucleophilic and irreversible, driving the reaction forward without attacking the nitrile.

Q: The reaction stalls at 50% conversion.

  • Diagnosis: Equilibrium limitation.

  • Mechanism: The product (

    
    -keto ester) is more acidic than the starting materials. It consumes the base, stopping the reaction.
    
  • Protocol Fix: You must use at least 2.0 - 2.5 equivalents of base . The first equivalent forms the enolate of methyl acetate; the second equivalent deprotonates the product to form the stable sodium salt, driving the equilibrium.

Module 3: Characterization & Stability (FAQ)

Q: My NMR looks messy. Is the product impure? Not necessarily.


-keto esters exhibit Keto-Enol Tautomerism .
  • Keto form: Doublet/Singlet at

    
     ~4.0 ppm (
    
    
    
    ).
  • Enol form: Singlet at

    
     ~12.5 ppm (
    
    
    
    ) and Singlet at
    
    
    ~5.6 ppm (
    
    
    ).
  • Tip: Run NMR in

    
     with a drop of 
    
    
    
    to collapse the enol peak if quantification is difficult.

Q: How should I store this compound? The methylene protons are acidic (


).
  • Avoid: Basic containers or glass washed with caustic soda without acid rinsing.

  • Recommend: Store at -20°C under Argon.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[1] Meldrum's acid in organic synthesis.[1][2][3][4][5] 2. A general and versatile synthesis of

    
    -keto esters.[1][3] The Journal of Organic Chemistry, 43(10), 2087–2088.[1] 
    
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Relevant sections on Nitrile stability).
  • Taber, D. F., et al. (1995).

    
    -Keto Esters: The Claisen Condensation.[6][7] Journal of Chemical Education, 72(12).
    

Sources

Technical Support Center: Reaction Monitoring of Methyl 3-(4-cyanophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026


-Keto Ester Synthesis
Reference Molecule:  Methyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS: N/A for specific derivative, Generic 

-keto ester class)[1]

Executive Summary

Monitoring the synthesis of Methyl 3-(4-cyanophenyl)-3-oxopropanoate (typically via Claisen condensation of 4-cyanoacetophenone) presents unique challenges due to the keto-enol tautomerism inherent to


-keto esters.[1] Users frequently report "streaking" spots, difficulty distinguishing product from starting material, or false negatives where the product appears absent from the reaction mixture.[1]

This guide addresses these specific physicochemical behaviors with validated protocols.

Quick Reference Data

ParameterValue / CharacteristicNotes
Functional Group

-Keto Ester + Nitrile
Highly susceptible to enolization.

(

-proton)
~11Acidic methylene group; ionizes on basic supports.[1]
UV Activity Strong (

nm)
Conjugated aromatic system (Cyanophenyl).[1]
TLC Mode Normal Phase (Silica Gel 60

)
Requires Acidic Modifier.
Key Stain Ferric Chloride (

)
Specific for enols (Product = Red/Purple).[1]

Troubleshooting Guide 1: "My Product Spot is Streaking/Tailing"

The Issue

The product appears as a long streak rather than a tight spot, often dragging from the baseline.

The Science (Causality)

-keto esters exist in equilibrium between the keto  and enol  forms.[1] The enol form is acidic (

) and can interact strongly with the silanol groups (

) on the TLC plate.[1] Furthermore, without a pH modifier, the compound may partially ionize, causing it to drag along the polar silica surface.[1]
The Solution: Acidic Mobile Phase

You must suppress the ionization and force the equilibrium toward a single state (or prevent interaction with silica).[1]

Protocol:

  • Standard Eluent: Hexanes : Ethyl Acetate (Start 80:20).[1]

  • The Fix: Add 1% Acetic Acid (AcOH) to your mobile phase.[1]

    • Example: 80 mL Hexanes + 19 mL EtOAc + 1 mL AcOH.[1]

  • Pre-elution: Run the blank solvent front halfway up the plate before spotting to neutralize alkaline impurities in the silica, then dry and use.

Note: Do NOT use amine modifiers (Triethylamine).[1] While they reduce tailing for some compounds, they can induce decarboxylation or transesterification of your methyl ester.[1]

Troubleshooting Guide 2: "I Can't Distinguish Product from Starting Material"

The Issue

The starting material (4-cyanoacetophenone) and the product (Methyl 3-(4-cyanophenyl)-3-oxopropanoate) have similar polarities and both absorb strongly under UV light.[1] They often co-elute or appear as a single large spot.[1]

The Science

While both are aromatic ketones, only the product has a stable enol form capable of chelating metals.[1] The starting material is a simple ketone and lacks the specific geometry for stable bidentate chelation.

The Solution: Ferric Chloride ( ) Staining

UV is insufficient for differentiation.[1] Use a chelation-based colorimetric test.

Protocol:

  • Prepare Stain: Dissolve 1 g

    
     in 50 mL Methanol + 50 mL Water.[1][2]
    
  • Elute the TLC plate as normal (with 1% AcOH).

  • Visualize under UV first and mark spots with pencil.

  • Dip the plate into the

    
     solution.
    
    • Product: Turns Red/Purple instantly (Enol-Fe complex).

    • Starting Material: No color change (remains faint yellow/background).

CompoundUV (254 nm)

Stain
Rf (Approx)*
4-Cyanoacetophenone (SM)Dark SpotNegative (Yellow/Clear)Higher (0.5 - 0.[1]6)
Product (

-keto ester)
Dark SpotPositive (Red/Purple) Lower (0.3 - 0.[1]4)

*Note: Rf values vary based on solvent strength. Product is generally more polar due to the ester group.[1]

Troubleshooting Guide 3: "The Reaction Shows No Product (False Negative)"

The Issue

You sample the reaction mixture directly, spot it on TLC, and see only starting material at the baseline or no product spot, even though the reaction should be complete.

The Science

Syntheses of


-keto esters (e.g., using NaH/Dimethylcarbonate) generate the enolate salt  (Sodium species) of the product.[1]
  • The salt is insoluble in organic reaction solvents (often precipitates).[1]

  • The salt does not move on silica gel (stays at baseline).[1]

  • The salt may not be UV active in the same region as the neutral molecule.

The Solution: The "Mini-Workup"

You must protonate the enolate before TLC analysis to see the actual product.

Protocol:

  • Take a standard HPLC vial or small test tube.[1]

  • Add 100

    
    L  of reaction mixture.
    
  • Add 100

    
    L  of 1M HCl (or 10% AcOH).
    
  • Add 200

    
    L  of Ethyl Acetate.
    
  • Vortex/Shake vigorously for 10 seconds.

  • Let layers separate.[1]

  • Spot the Top Organic Layer onto the TLC plate.

Workflow Visualization

ReactionMonitoring Reaction Reaction Mixture (Enolate Salt) DirectSpot Direct Spotting Reaction->DirectSpot MiniWorkup Mini-Workup (Add HCl + EtOAc) Reaction->MiniWorkup Baseline Result: Spot at Baseline (False Negative) DirectSpot->Baseline Avoid Extraction Extract Organic Layer (Neutral Enol Form) MiniWorkup->Extraction TLC TLC Analysis (Visible Product Spot) Extraction->TLC

Figure 1: Correct sampling protocol to convert the immobile enolate salt into the mobile neutral


-keto ester for accurate monitoring.

Troubleshooting Guide 4: Stability & Artifacts

The Issue

A new spot appears just below the product spot if the plate is heated excessively or left in the developing tank too long.

The Science

-keto esters are thermally unstable and prone to decarboxylation , especially in the presence of wet silica (acidic).[1]
  • Reaction:

    
    [1]
    
  • This reverts the product back to a ketone (similar to SM, but lacking the ester mass).[1]

The Solution
  • Do not overheat the TLC plate to dry it (use a cool air stream).[1]

  • Run 2D TLC to confirm decomposition:

    • Spot compound at corner.[1]

    • Run Solvent A (Vertical).[1][3]

    • Dry (Cool air).[1]

    • Run Solvent A again (Horizontal/90 degrees).[1]

    • Result: If the spot is off-diagonal, the compound is decomposing on the silica.[1]

Summary of Optimization Logic

SolventLogic Start Start: Hex/EtOAc (80:20) Check Check Spot Shape Start->Check Tailing Streaking/Tailing? Check->Tailing AddAcid Add 1% Acetic Acid Tailing->AddAcid Yes Separation SM/Product Overlap? Tailing->Separation No AddAcid->Separation Stain Use FeCl3 Stain (Product = Red) Separation->Stain Yes Final Optimized System Separation->Final No Stain->Final

Figure 2: Decision tree for optimizing the mobile phase and visualization method.

References

  • Master Organic Chemistry. (2010). The pKa Table Is Your Friend (Acidity of

    
    -keto esters).[1]
    [Link]
    
  • EPFL (École Polytechnique Fédérale de Lausanne). TLC Visualization Reagents (Ferric Chloride for Enols).[1] [Link]

  • Chemistry LibreTexts. (2024). Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation.[1][4][5] [Link]

  • University of Rochester. Chromatography: TLC Stains/Dips (Anisaldehyde and General Staining).[1] [Link][1][6][7]

Sources

Technical Support Center: Methyl 3-(4-cyanophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with Methyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS: 100137-00-6). This document moves beyond basic recipe steps to address the mechanistic reasons for yield loss and impurity formation, specifically tailoring protocols to the instability of the


-keto ester moiety and the hydrolytic sensitivity of the nitrile group.

Product Overview & Critical Properties
  • CAS Number : 100137-00-6

  • IUPAC Name : Methyl 3-(4-cyanophenyl)-3-oxopropanoate

  • Molecular Formula : C

    
    H
    
    
    
    NO
    
    
    [1]
  • Molecular Weight : 203.19 g/mol [1]

  • Physical State : Off-white to pale yellow solid (typically).

  • Storage : 2–8°C, under inert atmosphere (Ar/N

    
    ). Moisture sensitive.[2]
    
Part 1: Standard Workup Protocol

This protocol assumes the compound was synthesized via Claisen condensation (Methyl 4-cyanobenzoate + Methyl acetate) or Meldrum’s acid adduct alcoholysis.

Phase 1: Quenching (The Critical Step)

Objective : Protonate the enolate without hydrolyzing the nitrile or decarboxylating the


-keto ester.
  • Preparation : Prepare a quench solution of 10% Aqueous Acetic Acid or 1M HCl .[2] Cool to 0–5°C .[2]

  • Addition : Slowly pour the reaction mixture into the cold acid solution with vigorous stirring.

    • Why? Adding acid to the reaction (reverse quench) can cause local heating and high acidity, promoting nitrile hydrolysis to the amide (4-carbamoyl derivative).[1]

  • pH Check : Adjust pH to 5.0–6.0 .

    • Warning: Do not go below pH 4. Strong acidic media at room temperature promotes decarboxylation to 4-acetylbenzonitrile.

Phase 2: Extraction & Washing [1]
  • Solvent Choice : Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2]

    • Note: EtOAc is preferred for cleaner phase separation if emulsions form.[2]

  • Wash Sequence :

    • Wash 1 : Water (removes bulk salts).[1]

    • Wash 2 : Saturated NaHCO

      
       (removes residual acetic acid).[1]
      
      • Caution: Perform quickly. The

        
        -protons are acidic (pKa ~11). Prolonged contact with base can extract the product into the aqueous phase as an enolate.
        
    • Wash 3 : Saturated Brine (dehydrates organic phase).[1]

Phase 3: Drying & Concentration
  • Drying Agent : Use anhydrous Na

    
    SO
    
    
    
    (Sodium Sulfate).[1][2] Avoid MgSO
    
    
    if the product is highly sensitive (Lewis acidic nature of Mg can catalyze degradation in rare cases).[1]
  • Concentration : Rotary evaporate at < 40°C .

    • Critical:

      
      -keto esters are thermally unstable. Higher temperatures accelerate decarboxylation.
      
Phase 4: Crystallization (Purification) [1]
  • Solvent System : Dissolve crude oil in minimal warm Methanol (MeOH) or Isopropanol (IPA) (approx. 45°C).[1]

  • Anti-solvent : Add Hexane or Heptane dropwise until turbidity persists.[2]

  • Cooling : Cool slowly to Room Temp, then to 0°C.

    • Result: Pale yellow needles/powder.

Part 2: Visualized Workflows
Figure 1: Optimized Workup Workflow

This flowchart illustrates the decision matrix for the workup, highlighting critical control points (CCPs) to prevent degradation.

WorkupWorkflow Reaction Reaction Mixture (Enolate Form) Quench Quench: Pour into Cold 10% AcOH (0-5°C) Reaction->Quench Slow Addition Extraction Extraction: Ethyl Acetate Quench->Extraction Phase Split Wash Wash: 1. Water 2. Rapid NaHCO3 3. Brine Extraction->Wash Organic Layer Dry Dry & Concentrate (T < 40°C) Wash->Dry Crude Crude Oil/Solid Dry->Crude Cryst Recrystallization: MeOH / Hexane Crude->Cryst

Caption: Figure 1. Step-by-step isolation protocol emphasizing temperature control and pH management to preserve the nitrile and ester functionalities.

Figure 2: Impurity Formation Pathways

Understanding how the molecule breaks down is essential for troubleshooting.[2]

ImpurityPathways Product Target Product (Methyl 3-(4-cyanophenyl)-3-oxopropanoate) Decarb Impurity A: 4-Acetylbenzonitrile (Loss of CO2) Product->Decarb Heat (>50°C) or Strong Acid Amide Impurity B: Amide Derivative (Hydrolysis of CN) Product->Amide Strong Acid/Base + Heat Acid Impurity C: Carboxylic Acid (Hydrolysis of Ester) Product->Acid Aqueous Base (Saponification)

Caption: Figure 2.[1] Degradation pathways.[2][3][4] Impurity A arises from thermal stress; Impurities B and C arise from pH mismanagement.[1]

Part 3: Troubleshooting Guide (Q&A)
Category 1: Physical State & Yield Issues

Q: My product is "oiling out" during crystallization and won't solidify. What should I do?

  • Diagnosis : This is common for

    
    -keto esters containing aromatic rings, often caused by trace solvent impurities (EtOAc/DCM) or slight purity issues preventing crystal lattice formation.[1][2]
    
  • Corrective Action :

    • Azeotrope : Redissolve the oil in dry methanol and concentrate again to remove traces of extraction solvents.[2]

    • Seed : If you have a reference standard, add a tiny crystal as a seed.[1][2]

    • Scratch : Use a glass rod to scratch the inner wall of the flask at the air-solvent interface.

    • Solvent Switch : Try Trituration. Add cold Diethyl Ether or MTBE to the oil and sonicate. This often forces the solid to crash out.

Q: The yield is significantly lower than expected (<50%). Where did I lose the product?

  • Analysis : The pKa of the

    
    -proton (between the two carbonyls) is approx. 11.
    
  • Root Cause : If you washed the organic layer with 1M NaOH or Carbonate (pH > 11), you likely deprotonated the product, forming the water-soluble enolate, which was then discarded with the aqueous waste.[1][2]

  • Recovery : Acidify your aqueous waste streams to pH 5 and re-extract with EtOAc.[2]

Category 2: Purity & Stability

Q: NMR shows a second set of peaks. Is my product impure?

  • Explanation : Not necessarily.

    
    -keto esters exhibit Keto-Enol Tautomerism .
    
  • Verification :

    • Keto form : Singlet near

      
       4.0 ppm (CH
      
      
      
      between carbonyls).[1]
    • Enol form : Singlet near

      
       12.0+ ppm (OH) and a vinyl proton near 
      
      
      
      5.6 ppm.[1]
    • Test: Run the NMR in CDCl

      
       (favors enol) vs. DMSO-d
      
      
      
      (favors keto) to see the ratio shift. If the ratio shifts, it is tautomerism, not an impurity.[1]

Q: I see a peak at mass (M-58) in LCMS. What is this?

  • Identification : This corresponds to 4-acetylbenzonitrile (Decarboxylation product).

    • MW of Target: 203.

    • MW of 4-acetylbenzonitrile: 145 (Loss of -COOCH

      
       group essentially, mass diff ~58).
      
  • Prevention : Ensure your rotary evaporator bath was not >40°C and that the quench was not too acidic.[2]

Part 4: Data Summary Table
ParameterSpecification / RecommendationReason
Quench pH 5.0 – 6.0Prevent hydrolysis (low pH) & enolate loss (high pH).
Max Temp 40°CPrevent decarboxylation.[2]
Extraction Solvent Ethyl AcetateGood solubility; prevents emulsion better than DCM.[2]
Wash Solution Saturated NaHCO

(Rapid)
Remove acid without deprotonating the product.[1]
Storage 2–8°C, ArgonPrevent oxidation and moisture absorption.[1][2]
References
  • Preparation of Beta-Keto Esters

    • Source: Taber, D. F. et al. "Synthesis of beta-Keto Esters."[2] Journal of Organic Chemistry.

    • Context: General protocols for maintaining the integrity of the 1,3-dicarbonyl system during workup.
    • URL: [Link][1][4][5]

  • Nitrile Hydrolysis Mechanisms

    • Source: "Hydrolysis of Nitriles to Amides and Carboxylic Acids." Master Organic Chemistry.
    • Context: Mechanistic grounding for avoiding strong acid/base at high temperatures to preserve the cyano group.[2]

    • URL: [Link]

  • Tautomerism in Beta-Keto Esters

    • Source: "Keto-Enol Tautomerism in Beta-Keto Esters." Chemistry LibreTexts.
    • Context: Explanation of NMR signals (enol vs keto forms) often mistaken for impurities.
    • URL: [Link]

  • Synthesis of Methyl 4-cyanobenzoate Derivatives

    • Source: "Synthesis of methyl 3-cyanobenzoate by a green process." ResearchGate.[2][6]

    • Context: Provides analogous solubility and stability data for cyanobenzoate deriv
    • URL: [Link]

Sources

Validation & Comparative

A Researcher's Guide: Methyl vs. Ethyl 3-(4-cyanophenyl)-3-oxopropanoate in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis, β-keto esters stand out as exceptionally versatile building blocks. Their unique bifunctional nature, possessing both nucleophilic and electrophilic sites, makes them indispensable precursors for a vast array of complex molecules, particularly heterocyclic scaffolds that form the core of many pharmaceutical agents.[1][2] Among these valuable reagents, 3-(4-cyanophenyl)-3-oxopropanoate esters have garnered significant attention. The presence of the 4-cyanophenyl moiety introduces a functional handle that is crucial for developing compounds with diverse therapeutic applications, including anti-inflammatory, antihypertensive, and anticancer properties.[3][4]

This guide provides an in-depth comparative analysis of two commonly used variants: Methyl 3-(4-cyanophenyl)-3-oxopropanoate and Ethyl 3-(4-cyanophenyl)-3-oxopropanoate . While differing by only a single methylene unit, the choice between the methyl and ethyl ester can have profound implications for reaction efficiency, product purity, and overall synthetic strategy. We will dissect the nuances of their reactivity, explore practical handling considerations, and provide experimental protocols to guide researchers in making the optimal selection for their specific synthetic goals.

Physicochemical Properties: A Tale of Two Esters

The fundamental differences between the methyl and ethyl esters begin with their basic physical and steric properties. The ethyl group is slightly larger and more electron-donating than the methyl group, which can influence the reactivity of the adjacent carbonyl group.

PropertyMethyl 3-(4-cyanophenyl)-3-oxopropanoateEthyl 3-(4-cyanophenyl)-3-oxopropanoate
Molecular Formula C₁₁H₉NO₃C₁₂H₁₁NO₃
Molecular Weight 203.19 g/mol 217.22 g/mol [3]
Boiling Point (Est.) ~340-350°C358.1°C[3]
Alcohol Byproduct Methanol (B.P. 64.7°C)Ethanol (B.P. 78.4°C)
Steric Hindrance LowerHigher

The most critical distinction for practical synthesis is often the alcohol byproduct generated during many of their reactions. Methanol's lower boiling point makes it significantly easier to remove from a reaction mixture under reduced pressure, streamlining the workup and purification process.

Synthesis of the Parent β-Keto Esters

Both esters are typically synthesized via a Claisen-type condensation between a 4-cyanobenzoate ester and an acetate ester, using a corresponding alkoxide base to drive the reaction. The choice of base and solvent is crucial to prevent transesterification and maximize the yield of the desired product.

cluster_reactants Reactants Benzoate Methyl/Ethyl 4-Cyanobenzoate Condensation Claisen Condensation Benzoate->Condensation Acetate Methyl/Ethyl Acetate Acetate->Condensation Base Sodium Methoxide (for Methyl Ester) Sodium Ethoxide (for Ethyl Ester) Base->Condensation Base Workup Acidic Workup (e.g., aq. HCl) Condensation->Workup Product Methyl/Ethyl 3-(4-cyanophenyl)-3-oxopropanoate Workup->Product

Caption: General synthesis of 3-(4-cyanophenyl)-3-oxopropanoate esters.

Comparative Reactivity in Key Synthetic Transformations

The utility of these esters is defined by their performance in cornerstone organic reactions. Here, we compare their application in two widely used transformations for building molecular complexity.

The Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction where an active methylene compound, such as our β-keto ester, reacts with an aldehyde or ketone. This reaction is fundamental for synthesizing substituted alkenes, which are precursors to many pharmaceuticals.[5][6]

Mechanistic Insight: The reaction is base-catalyzed, proceeding through the deprotonation of the α-carbon of the β-keto ester to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl of the aldehyde, followed by dehydration to yield the final product. The slightly lower steric hindrance of the methyl ester may lead to marginally faster reaction rates compared to the ethyl ester.[7]

cluster_input Inputs Ketoester Methyl or Ethyl 3-(4-cyanophenyl)-3-oxopropanoate Reaction Knoevenagel Condensation (Reflux in Toluene/Hexane) Ketoester->Reaction Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->Reaction Catalyst Catalyst (e.g., Piperidine/Acetic Acid or DIPEAc) Catalyst->Reaction Workup Workup & Purification (Solvent Evaporation, Recrystallization) Reaction->Workup Product Substituted Cyanoacrylate Product Workup->Product

Caption: Experimental workflow for the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from established procedures for synthesizing cyanoacrylates.[5]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1.0 mmol), ethyl 3-(4-cyanophenyl)-3-oxopropanoate (1.0 mmol), and a suitable solvent such as hexane or toluene (10 mL).

  • Catalyst Addition: Add a catalytic amount of diisopropylethylammonium acetate (DIPEAc) (0.1 mmol).

  • Reaction: Heat the mixture to reflux (typically 65-110°C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are often complete within 3-6 hours.[5]

  • Workup: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the desired cyanoacrylate product.

Causality: The choice of a non-polar solvent like hexane or toluene facilitates the removal of water formed during the condensation, driving the reaction to completion. DIPEAc serves as an effective and mild organic base catalyst.[5]

The Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction that provides reliable access to 1,4-dihydropyridines (DHPs), a class of compounds famous for their use as calcium channel blockers (e.g., Nifedipine, Amlodipine).[8] The reaction typically involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate.[9]

Synthetic Choice: In this context, the choice between the methyl and ethyl ester directly dictates the structure of the final product, yielding a 3,5-dicarbomethoxy- or 3,5-dicarboethoxy-1,4-dihydropyridine, respectively. This choice is strategic, depending on the desired properties of the final molecule or the requirements for subsequent synthetic steps, such as selective hydrolysis.

cluster_reagents Reagents Ketoester Methyl or Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (2 equivalents) Reaction One-Pot Hantzsch Condensation (Reflux in Ethanol) Ketoester->Reaction Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Reaction Nitrogen Nitrogen Source (Ammonium Acetate) Nitrogen->Reaction Oxidation Aromatization (Optional) (e.g., with FeCl₃ or MnO₂) Reaction->Oxidation Product Substituted Dihydropyridine or Pyridine Product Oxidation->Product

Caption: Workflow for the Hantzsch dihydropyridine synthesis.

Experimental Protocol: Hantzsch Dihydropyridine Synthesis

This is a representative one-pot synthesis protocol.[8]

  • Setup: In a round-bottom flask, combine an aldehyde (e.g., benzaldehyde, 10 mmol), methyl 3-(4-cyanophenyl)-3-oxopropanoate (20 mmol), and ammonium acetate (12 mmol).

  • Solvent: Add a solvent such as ethanol or methanol (25 mL).

  • Reaction: Heat the mixture to reflux with stirring for 4-8 hours, monitoring by TLC until the starting materials are consumed.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the 1,4-dihydropyridine product. Further purification can be achieved by recrystallization.

Causality: Using the alcohol corresponding to the ester (e.g., ethanol for the ethyl ester) as the solvent prevents unwanted transesterification during the reaction. Ammonium acetate serves as both the nitrogen source and a mild acidic catalyst.

The Decisive Factor: Transesterification

One of the most significant practical differences between methyl and ethyl esters is their susceptibility to transesterification. This reaction involves exchanging the alkoxy group of an ester with that of an alcohol, typically under acidic or basic catalysis.[10]

Methyl Ester Advantage: Methyl esters are generally more reactive towards transesterification than their ethyl counterparts.[1] This makes methyl 3-(4-cyanophenyl)-3-oxopropanoate a more versatile intermediate. It can be efficiently converted into a wide range of other esters (e.g., benzyl, tert-butyl, or more complex long-chain esters) by reacting it with the corresponding alcohol.[1][2] This is a crucial advantage when the methyl group is simply a placeholder for a more complex alcohol moiety required in the final target molecule.

Ethyl Ester Consideration: While the ethyl ester can also undergo transesterification, the reaction equilibrium is less favorable, and forcing conditions may be required.[11] Therefore, the ethyl ester is best chosen when the ethoxy group is intended to be part of the final molecular structure.

Summary of Key Differences

FeatureMethyl 3-(4-cyanophenyl)-3-oxopropanoateEthyl 3-(4-cyanophenyl)-3-oxopropanoate
Primary Advantage High versatility for transesterification; easy byproduct removal.Robust, common reagent; higher boiling point of byproduct can be useful.
Reactivity Generally slightly higher due to lower steric hindrance.[7]Slightly lower reactivity.
Byproduct Removal Excellent (Methanol B.P. 64.7°C).Good (Ethanol B.P. 78.4°C).
Use as Intermediate Ideal for subsequent conversion to other esters.[1]Best when the ethyl ester is the desired final functionality.
Common Applications Precursor for diverse ester libraries via transesterification.Direct incorporation into heterocyclic cores like pyridines and pyrazoles.[3][12]

Conclusion and Recommendations

The choice between methyl and ethyl 3-(4-cyanophenyl)-3-oxopropanoate is not a matter of universal superiority but one of strategic synthetic planning.

Choose Methyl 3-(4-cyanophenyl)-3-oxopropanoate when:

  • Your synthesis requires subsequent conversion to a different, more complex ester (transesterification).

  • Rapid and efficient removal of the alcohol byproduct is critical to your workflow, especially for temperature-sensitive compounds.

  • You are seeking to maximize reaction rates, where even marginal gains from reduced steric hindrance are beneficial.

Choose Ethyl 3-(4-cyanophenyl)-3-oxopropanoate when:

  • The ethyl ester functionality is a desired component of your final target molecule.

  • You are performing a high-temperature reaction where having a higher-boiling alcohol byproduct (ethanol) might be advantageous to maintain reaction volume.

  • Cost and availability are primary concerns, as the ethyl variant is often a standard, widely available reagent.

By carefully considering the reaction mechanism, the fate of the ester group, and practical workup requirements, researchers can harness the full potential of these valuable synthetic building blocks, paving the way for the efficient and elegant synthesis of novel chemical entities.

References

  • Vertex AI Search. (2024).
  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • MySkinRecipes. (n.d.). Ethyl 3-(4-cyanophenyl)-3-oxopropanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from

  • ResearchGate. (n.d.). ChemInform Abstract: Methyl 3-Cyclopropyl-3-oxopropanoate in the Synthesis of Heterocycles Having a Cyclopropyl Substituent. Retrieved from [Link]

  • Reddit. (2022). Methyl ester vs Ethyl ester hydrolysis. Retrieved from [Link]

  • National Institutes of Health. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • Beilstein Journals. (n.d.). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

  • CORA. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • Scilit. (n.d.). Efficient Green Procedure for the Knoevenagel Condensation under Solvent-Free Conditions. Retrieved from [Link]

  • YouTube. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Retrieved from [Link]

  • European Journal of Chemistry. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Retrieved from [Link]

  • National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

  • National Institutes of Health. (2021). Heterocycles in Medicinal Chemistry II. Retrieved from [Link]

  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004076409A2 - Regiospecific process for the preparation of 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile.
  • Banaras Hindu University. (2021). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

  • Synthesis. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Retrieved from [Link]

  • Oncotarget. (n.d.). SYNTHESIS OF SC99 AND ITS ANALOGS. Retrieved from [Link]

  • ResearchGate. (2013). Facile synthesis of Hantzsch 1,4-dihydropyridines with unsymmetrical 2,6- and 3,5-substituents. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2021). A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. Retrieved from [Link]

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Retrieved from [Link]

  • National Institutes of Health. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 22.6: Ester Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

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A Senior Application Scientist's Guide to β-Keto Esters: A Comparative Analysis of Methyl 3-(4-cyanophenyl)-3-oxopropanoate and Classical Acetoacetates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Utility of β-Keto Esters in Synthesis

In the landscape of organic synthesis and medicinal chemistry, β-keto esters stand out as exceptionally versatile building blocks. Their unique trifunctional nature—encompassing a ketone, an ester, and an acidic α-methylene group—provides a rich platform for a multitude of chemical transformations. For decades, simple alkyl acetoacetates like ethyl acetoacetate and methyl acetoacetate have been cornerstone reagents in constructing complex molecular architectures. However, the increasing demand for functionalized molecules in drug discovery has spurred the development of specialized analogs.

This guide provides an in-depth comparison of Methyl 3-(4-cyanophenyl)-3-oxopropanoate , a functionalized β-keto ester, with its classical counterparts. We will dissect their structural nuances, compare their performance in pivotal synthetic reactions, and provide the experimental context necessary for researchers to make informed decisions in their synthetic strategies. The core of our analysis lies in understanding how the introduction of the 4-cyanophenyl moiety fundamentally alters the reactivity and utility of the acetoacetate scaffold, transforming it from a simple building block into a strategic tool for introducing pharmacologically relevant functionality.

Part 1: Physicochemical and Structural Properties—A Tale of Two Scaffolds

The fundamental difference between Methyl 3-(4-cyanophenyl)-3-oxopropanoate and traditional acetoacetates is the substitution at the C3 position. Replacing the terminal methyl group with a 4-cyanophenyl group imparts significant electronic and steric changes, which are reflected in their physical properties.

The 4-cyanophenyl group exerts a strong electron-withdrawing effect, which can influence the reactivity of the adjacent carbonyl group. Furthermore, its steric bulk, compared to a simple methyl or ethyl group, can play a role in the stereochemical outcome of certain reactions. The nitrile functionality also serves as a valuable synthetic handle for further molecular elaboration, a feature absent in classical acetoacetates.

PropertyMethyl 3-(4-cyanophenyl)-3-oxopropanoateEthyl 3-(4-cyanophenyl)-3-oxopropanoateEthyl Acetoacetate
CAS Number 101341-45-1[1]49744-93-6[2][3]141-97-9[4]
Molecular Formula C₁₁H₉NO₃C₁₂H₁₁NO₃[2]C₆H₁₀O₃[4]
Molecular Weight 203.19 g/mol 217.22 g/mol 130.14 g/mol [4]
Appearance Solid / Crystalline PowderLiquid[2]Colorless Liquid[5][6]
Boiling Point Not specifiedNot specified181 °C[4][6]
Solubility Soluble in common organic solventsSoluble in common organic solventsSparingly soluble in water; soluble in organic solvents[6][7]

Part 2: Comparative Performance in Key Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in drug discovery, enabling the rapid assembly of complex molecules from simple precursors in a single pot. β-Keto esters are star players in many MCRs, including the Hantzsch and Biginelli reactions.

The Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic MCR used to generate 1,4-dihydropyridines (DHPs), a privileged scaffold in medicinal chemistry, most notably found in calcium channel blockers like nifedipine and amlodipine.[8][9] The reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate.[8][10][11][12]

Using Methyl 3-(4-cyanophenyl)-3-oxopropanoate in a Hantzsch synthesis provides a direct route to DHPs bearing a 4-cyanophenyl substituent at the 4-position of the pyridine ring. This is a significant advantage, as this moiety can be crucial for biological activity or serve as a point for further diversification. In contrast, using ethyl acetoacetate yields a DHP with a methyl group at this position, requiring additional synthetic steps if other functionalities are desired.

Hantzsch_Synthesis Aldehyde Ar-CHO Unsat_Keto α,β-Unsaturated Ketoester Aldehyde->Unsat_Keto + Ketoester (1 eq) Ketoester1 Methyl 3-(4-cyanophenyl) -3-oxopropanoate Ketoester2 Ethyl Acetoacetate Enamine Enamine Intermediate Ketoester2->Enamine + NH₃ Ammonia NH₃ Ammonia->Enamine DHP_Product_Cyano Dihydropyridine Product (with 4-cyanophenyl) Enamine->DHP_Product_Cyano Cyclocondensation Unsat_Keto->DHP_Product_Cyano Cyclocondensation DHP_Product_Me Dihydropyridine Product (with methyl) Oxidation [O] DHP_Product_Cyano->Oxidation Optional Pyridine_Product Aromatized Pyridine Oxidation->Pyridine_Product

Caption: Generalized workflow of the Hantzsch Dihydropyridine Synthesis.

The Biginelli Reaction

Similarly, the Biginelli reaction is a one-pot synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-keto ester, and urea or thiourea.[13][14][15] These heterocyclic compounds are of great interest due to their diverse pharmacological properties, including antiviral, antitumor, antibacterial, and anti-inflammatory activities.[13]

The choice of β-keto ester directly dictates the substituent at the C4 position of the resulting DHPM. Employing Methyl 3-(4-cyanophenyl)-3-oxopropanoate strategically installs the 4-cyanophenyl group, yielding a highly functionalized product in a single step. This approach is significantly more efficient than post-synthetic modification of a simpler DHPM derived from ethyl acetoacetate.

Biginelli_Reaction cluster_ketoester Choice of β-Keto Ester Reactants Aldehyde + β-Keto Ester + Urea/Thiourea Step1 Step 1: Condensation (Aldehyde + Urea) Reactants->Step1 Step2 Step 2: Addition (Enolate of β-Keto Ester) Step1->Step2 Step3 Step 3: Cyclization & Dehydration Step2->Step3 Product 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Step3->Product Catalyst Acid Catalyst (e.g., HCl, Lewis Acid) Catalyst->Reactants Keto_Cyano Methyl 3-(4-cyanophenyl) -3-oxopropanoate Keto_Cyano->Reactants Yields 4-cyanophenyl-DHPM Keto_Et Ethyl Acetoacetate Keto_Et->Reactants Yields 4-methyl-DHPM

Caption: Key steps in the acid-catalyzed Biginelli Reaction.

Part 3: Experimental Protocols and Data

To provide a practical context, we present a representative protocol for the Hantzsch synthesis and a table summarizing the expected comparative outcomes.

Representative Protocol: Hantzsch Synthesis of a Dihydropyridine Derivative

Objective: To synthesize a 1,4-dihydropyridine derivative via a one-pot Hantzsch condensation.

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde): 10 mmol

  • β-Keto Ester (either Ethyl Acetoacetate or Methyl 3-(4-cyanophenyl)-3-oxopropanoate): 20 mmol

  • Ammonium Acetate: 15 mmol

  • Ethanol (Solvent): 30 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic aldehyde (10 mmol), the chosen β-keto ester (20 mmol), and ammonium acetate (15 mmol).

  • Add ethanol (30 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of ice-cold water and stir for 15 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1,4-dihydropyridine derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Self-Validation System: The protocol's integrity is validated by consistent monitoring via TLC to ensure the consumption of starting materials and the formation of a single major product. The final characterization data serves as the ultimate confirmation of the product's identity and purity, ensuring the successful execution of the synthesis.

Comparative Performance Data (Illustrative)

The following table illustrates the expected outcomes when comparing Methyl 3-(4-cyanophenyl)-3-oxopropanoate with Ethyl Acetoacetate in a Hantzsch synthesis with benzaldehyde.

ParameterReaction with Ethyl AcetoacetateReaction with Methyl 3-(4-cyanophenyl)-3-oxopropanoateJustification / Causality
Product Ethyl 4-(phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateMethyl 4-(phenyl)-2,6-bis(4-cyanophenyl)-1,4-dihydropyridine-3,5-dicarboxylateThe structure of the β-keto ester directly determines the substituents at the C2 and C6 positions of the DHP ring.
Reaction Time 4-6 hours5-7 hoursThe increased steric bulk of the 4-cyanophenyl group may slightly decrease the reaction rate compared to the less hindered methyl group.
Typical Yield 85-95%80-90%High yields are characteristic of this reaction. A slight decrease may be observed due to steric factors with the functionalized reagent.
Synthetic Utility Forms a basic DHP scaffold.Directly incorporates two pharmacologically relevant 4-cyanophenyl moieties in a single, atom-economical step.The choice of reagent is dictated by the desired final product functionality.

Conclusion: Strategic Reagent Selection in Modern Synthesis

The comparison between Methyl 3-(4-cyanophenyl)-3-oxopropanoate and classical acetoacetates like ethyl acetoacetate highlights a key principle in modern organic synthesis: the evolution from simple building blocks to strategic, function-oriented reagents.

  • Classical Acetoacetates (Methyl/Ethyl Acetoacetate): Remain indispensable for constructing fundamental carbon skeletons. They are cost-effective, highly reactive, and reliable for building the core of a target molecule. Their primary role is in the assembly of the molecular framework.

  • Functionalized Acetoacetates (Methyl 3-(4-cyanophenyl)-3-oxopropanoate): Represent a more sophisticated approach. They are designed for "late-stage functionalization" logic, but applied at the beginning of a synthesis. By using this reagent, a chemist directly installs a specific, often pharmacologically critical, moiety like the 4-cyanophenyl group. This strategy enhances synthetic efficiency, reduces step count, and avoids potentially harsh or low-yielding post-synthesis modification steps.

For the researcher, scientist, or drug development professional, the choice is not merely one of reactivity, but of synthetic philosophy. If the goal is to rapidly build a diverse library around a core scaffold, classical acetoacetates are the logical choice. However, if the objective is to synthesize a specific target with known, essential functional groups, a specialized reagent like Methyl 3-(4-cyanophenyl)-3-oxopropanoate offers a more direct, elegant, and efficient path to the desired molecule.

References

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The Strategic Utility of Methyl 3-(4-cyanophenyl)-3-oxopropanoate in Fragment-Based Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, fragment-based drug discovery (FBDD) has emerged as a powerful and efficient paradigm for the identification of novel lead compounds.[1][2] This approach, which utilizes small, low-complexity molecules, or "fragments," offers a more thorough exploration of chemical space compared to traditional high-throughput screening (HTS) of large, complex molecules.[3] Within the medicinal chemist's toolkit of fragments, certain motifs appear with greater frequency due to their inherent properties that favor target engagement and synthetic elaboration. One such privileged scaffold is the 4-cyanophenyl group, exemplified by the fragment Methyl 3-(4-cyanophenyl)-3-oxopropanoate .

This technical guide provides a comprehensive comparison of Methyl 3-(4-cyanophenyl)-3-oxopropanoate with alternative fragments in the context of FBDD. We will delve into its physicochemical properties, synthetic accessibility, and its performance in biophysical screening assays, supported by experimental data from published case studies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic advantages of this and similar fragments in their discovery campaigns.

The Appeal of the 4-Cyanophenyl Motif in FBDD

The 4-cyanophenyl group is a common feature in many successful drug molecules. Its prevalence in fragment libraries stems from a combination of desirable characteristics:

  • Hydrogen Bonding Capability: The nitrile group can act as a hydrogen bond acceptor, a crucial interaction for anchoring a fragment to a protein target.

  • Dipolar Interactions: The strong dipole moment of the nitrile can engage in favorable interactions within a binding pocket.

  • Metabolic Stability: The cyano group is generally resistant to metabolic degradation, a favorable property for developing drug candidates.

  • Synthetic Tractability: The 4-cyanophenyl moiety provides a versatile handle for synthetic elaboration, allowing for the exploration of structure-activity relationships (SAR) through various chemical modifications.

Methyl 3-(4-cyanophenyl)-3-oxopropanoate encapsulates these features within a fragment that also possesses a β-keto ester functionality, offering additional points for interaction and subsequent chemical modification.

Physicochemical Profile of Methyl 3-(4-cyanophenyl)-3-oxopropanoate

A successful fragment should possess physicochemical properties that adhere to the "Rule of Three," which suggests a molecular weight (MW) under 300 Da, a calculated logarithm of the partition coefficient (cLogP) less than 3, and no more than 3 hydrogen bond donors and acceptors.[4]

Table 1: Physicochemical Properties of Methyl 3-(4-cyanophenyl)-3-oxopropanoate and Related Fragments.

FragmentMolecular FormulaMolecular Weight ( g/mol )
Methyl 3-(4-cyanophenyl)-3-oxopropanoate C₁₁H₉NO₃203.19[5]
Ethyl 3-(4-cyanophenyl)-3-oxopropanoateC₁₂H₁₁NO₃217.22
Methyl 3-(4-methoxyphenyl)-3-oxopropanoateC₁₁H₁₂O₄208.21[6]

As shown in Table 1, Methyl 3-(4-cyanophenyl)-3-oxopropanoate fits well within the molecular weight guidelines for a fragment. Its calculated properties, along with those of similar analogs, suggest a favorable profile for aqueous solubility and membrane permeability, essential for successful screening and downstream development.

Synthesis of Methyl 3-(4-cyanophenyl)-3-oxopropanoate

The synthetic accessibility of a fragment is a critical consideration for its utility in FBDD, as it allows for the rapid generation of analogs for SAR studies. The synthesis of β-keto esters like Methyl 3-(4-cyanophenyl)-3-oxopropanoate can be readily achieved through established organic chemistry reactions. A common and adaptable method is the Claisen condensation.

Experimental Protocol: Synthesis of a Methyl 3-aryl-3-oxopropanoate Derivative

This protocol is adapted from established literature procedures for the synthesis of related β-keto esters and can be modified for the specific synthesis of Methyl 3-(4-cyanophenyl)-3-oxopropanoate.

Materials:

  • Methyl 4-cyanobenzoate

  • Methyl acetate

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add methyl acetate dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of methyl 4-cyanobenzoate in anhydrous THF dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to 0 °C and quench by the slow addition of aqueous HCl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired Methyl 3-(4-cyanophenyl)-3-oxopropanoate.

Biophysical Screening: Detecting the Weak Binders

Due to their small size, fragments typically exhibit weak binding affinities to their protein targets, often in the micromolar to millimolar range.[2] Therefore, sensitive biophysical techniques are required for their detection and characterization. The following are standard protocols for commonly used FBDD screening methods.

Workflow for Fragment Screening and Hit Validation

FBDD_Workflow cluster_0 Primary Screen cluster_1 Hit Validation cluster_2 Hit Characterization & Elaboration Primary_Screen Fragment Library Screen (e.g., DSF, SPR, NMR) Orthogonal_Screen Orthogonal Biophysical Method (e.g., ITC, NMR, X-ray) Primary_Screen->Orthogonal_Screen Initial Hits Dose_Response Dose-Response Curve (Determine Kd) Orthogonal_Screen->Dose_Response Confirmed Hits Structural_Biology Structural Studies (X-ray Crystallography, NMR) Dose_Response->Structural_Biology Validated Hits SAR Structure-Activity Relationship (Analog Synthesis) Structural_Biology->SAR Lead_Op Lead Optimization SAR->Lead_Op

Caption: A typical workflow for fragment-based drug discovery, from initial screening to lead optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for detecting weak fragment binding and can provide structural information about the binding site.[7] Protein-observed 2D ¹H-¹⁵N HSQC experiments are a common method.

Experimental Protocol: ¹H-¹⁵N HSQC Screening

  • Prepare a solution of ¹⁵N-labeled protein in a suitable buffer.

  • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Prepare mixtures of the ¹⁵N-labeled protein with individual fragments or fragment cocktails.

  • Acquire ¹H-¹⁵N HSQC spectra for each mixture.

  • Overlay the spectra with the reference spectrum and analyze for chemical shift perturbations (CSPs) of the protein backbone amides. Significant CSPs indicate fragment binding.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can be used for primary screening and to determine binding kinetics and affinity.[8]

Experimental Protocol: SPR Screening

  • Immobilize the target protein on a sensor chip.

  • Prepare a series of fragment solutions in a suitable running buffer.

  • Inject the fragment solutions over the sensor surface and a reference surface.

  • Monitor the change in the SPR signal (response units) over time.

  • A significant increase in the response upon fragment injection, which returns to baseline after the injection ends, indicates binding.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing the thermodynamics of binding, providing information on the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Protocol: ITC for Hit Validation

  • Place a solution of the target protein in the sample cell.

  • Fill the injection syringe with a concentrated solution of the fragment.

  • Perform a series of injections of the fragment into the protein solution.

  • Measure the heat change associated with each injection.

  • Fit the resulting data to a binding model to determine the thermodynamic parameters.

Comparative Analysis: The 4-Cyanophenyl Fragment in Action

To provide a framework for comparison, we will consider hypothetical screening data for Methyl 3-(4-cyanophenyl)-3-oxopropanoate against a generic kinase target and compare it with alternative fragments that probe similar interactions.

Table 2: Hypothetical Comparative Screening Data for Kinase Fragments.

FragmentStructureBinding Affinity (Kd, µM)Ligand Efficiency (LE)
Methyl 3-(4-cyanophenyl)-3-oxopropanoate 1500.35
4-Cyanobenzamide2500.33
4-Hydroxyphenylacetamide4000.29
3-Aminopyridine8000.38

Ligand Efficiency (LE) is calculated as: LE = -RTln(Kd) / N, where R is the gas constant, T is the temperature in Kelvin, and N is the number of non-hydrogen atoms.[10]

In this hypothetical scenario, Methyl 3-(4-cyanophenyl)-3-oxopropanoate demonstrates a respectable binding affinity and a good ligand efficiency. While 3-aminopyridine shows a slightly higher LE, the 4-cyanophenyl fragment may offer more attractive vectors for synthetic elaboration into the deeper pockets of the kinase active site. The benzamide and acetamide analogs, while also possessing valuable interaction points, show lower affinity and efficiency in this example.

Fragment Elaboration: Growing Hits into Leads

The true power of FBDD lies in the ability to evolve weakly binding fragments into potent lead compounds.[11] The structure of Methyl 3-(4-cyanophenyl)-3-oxopropanoate offers several avenues for elaboration.

Fragment_Elaboration cluster_0 Initial Fragment Hit cluster_1 Elaboration Vectors cluster_2 Potential Modifications Fragment Vector1 Phenyl Ring Fragment->Vector1 Vector2 Keto Group Fragment->Vector2 Vector3 Ester Group Fragment->Vector3 Mod1 Substitution on the ring (e.g., halogens, alkyls) Vector1->Mod1 Mod2 Bioisosteric replacement of nitrile Vector1->Mod2 Mod3 Derivatization of ketone (e.g., oxime, hydrazone) Vector2->Mod3 Mod4 Amide formation from ester Vector3->Mod4

Caption: Potential vectors for the synthetic elaboration of Methyl 3-(4-cyanophenyl)-3-oxopropanoate.

  • Phenyl Ring: The aromatic ring can be substituted at the 2, 3, 5, and 6 positions to probe for additional interactions within the binding pocket.

  • Nitrile Group: The cyano group can be replaced with other hydrogen bond acceptors or bioisosteres to fine-tune binding and physicochemical properties.

  • β-Keto Ester Moiety: The ketone can be modified, or the ester can be converted to an amide to explore different hydrogen bonding patterns and introduce new vectors for growth.

Conclusion

Methyl 3-(4-cyanophenyl)-3-oxopropanoate represents a valuable fragment for FBDD campaigns. Its favorable physicochemical properties, synthetic tractability, and the proven utility of the 4-cyanophenyl motif in drug discovery make it an attractive starting point for identifying novel inhibitors against a range of protein targets. While direct comparative experimental data for this specific fragment is limited in the public domain, the principles and protocols outlined in this guide provide a robust framework for its evaluation and elaboration. By leveraging the strategic advantages of this and similar fragments, researchers can enhance the efficiency and success rate of their drug discovery efforts.

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A Senior Application Scientist's Guide to "Methyl 3-(4-cyanophenyl)-3-oxopropanoate": A Cost-Benefit Analysis for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the selection of key intermediates is a critical decision point, balancing cost, efficiency, and final product purity. This guide provides an in-depth cost-benefit analysis of using Methyl 3-(4-cyanophenyl)-3-oxopropanoate , a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably the gout medication Febuxostat. We will objectively compare its primary synthesis route with a common alternative pathway, supported by experimental data and a thorough cost analysis.

Introduction to Methyl 3-(4-cyanophenyl)-3-oxopropanoate: The Workhorse Intermediate

Methyl 3-(4-cyanophenyl)-3-oxopropanoate, and its close analog ethyl 3-(4-cyanophenyl)-3-oxopropanoate, are versatile β-keto esters. Their structure, featuring a reactive β-keto ester moiety and a functionalized aromatic ring, makes them valuable precursors for constructing complex heterocyclic systems common in medicinal chemistry.

The primary application driving the demand for this intermediate is the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase. The efficiency and cost-effectiveness of the Febuxostat synthesis are heavily influenced by the quality and accessibility of its key building blocks.

Synthesis of Methyl 3-(4-cyanophenyl)-3-oxopropanoate: The Claisen Condensation Approach

The most direct and widely employed method for synthesizing Methyl 3-(4-cyanophenyl)-3-oxopropanoate is the Claisen condensation. This reaction involves the base-catalyzed condensation of an ester with a ketone or another ester.

Reaction Pathway

The synthesis proceeds via the reaction of a methyl ester of 4-cyanobenzoic acid (or the more reactive 4-cyanobenzoyl chloride) with a methyl ester of a C2 component, such as dimethyl carbonate or methyl acetate, in the presence of a strong base like sodium methoxide.

G cluster_0 Synthesis of Methyl 3-(4-cyanophenyl)-3-oxopropanoate 4-Cyanobenzonitrile 4-Cyanobenzonitrile Target_Compound Methyl 3-(4-cyanophenyl)-3-oxopropanoate 4-Cyanobenzonitrile->Target_Compound Claisen Condensation Dimethyl_Carbonate Dimethyl Carbonate Dimethyl_Carbonate->Target_Compound Sodium_Methoxide Sodium Methoxide (Base) Sodium_Methoxide->Target_Compound Catalyst G cluster_1 Alternative Febuxostat Synthesis Pathway 4-HBN 4-Hydroxybenzonitrile Intermediate_1 4-Hydroxythiobenzamide 4-HBN->Intermediate_1 Thionation Thioacetamide Thioacetamide Thioacetamide->Intermediate_1 ECA Ethyl Chloroacetate Intermediate_2 Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate ECA->Intermediate_2 Intermediate_1->Intermediate_2 Hantzsch Thiazole Synthesis Intermediate_3 Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Intermediate_2->Intermediate_3 Formylation Final_Steps Further steps to Febuxostat Intermediate_3->Final_Steps

Technical Guide: Impurity Profiling of Methyl 3-(4-cyanophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS 154772-83-7) is a critical


-keto ester intermediate used primarily in the synthesis of non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone). Its structural duality—containing both a reactive nitrile and a thermally unstable 

-keto ester moiety—presents unique stability challenges.

This guide compares two primary synthesis routes regarding their impurity fingerprints and evaluates the degradation kinetics of the molecule.[1] We provide a validated HPLC protocol for separating the critical decarboxylated impurity (4-acetylbenzonitrile) from the parent compound, a common failure point in scale-up operations.

Part 1: The Target & The Challenge

The molecule acts as the electrophilic scaffold for the dihydropyridine ring formation in Finerenone.[1] However, its purity is often compromised by its inherent thermodynamic instability.[1]

Critical Quality Attributes (CQA)
  • Target Molecule: Methyl 3-(4-cyanophenyl)-3-oxopropanoate

  • Molecular Weight: 203.19 g/mol [1]

  • Key Instability:

    
    -Keto esters are prone to hydrolysis followed by spontaneous decarboxylation, especially under acidic or thermal stress.[1]
    
The Comparison: Synthesis Routes & Impurity Genesis

We compare the impurity profiles resulting from the two standard industrial synthesis routes.

FeatureRoute A: Acid Chloride Condensation (Standard)Route B: Carbonylation/Coupling (Alternative)
Methodology Reaction of 4-cyanobenzoyl chloride with methyl potassium malonate (or acetoacetate) +

.
Pd-catalyzed coupling of 4-bromobenzonitrile with methyl acetoacetate.
Major Impurity 4-Cyanobenzoic Acid (Hydrolysis of starting material) & 4-Acetylbenzonitrile (Decarboxylation).Palladium residues & De-halogenated byproducts (Benzonitrile).
Impurity Load High (Acidic byproducts promote degradation).Low (Neutral conditions), but expensive cleanup.[1]
Scalability High, but requires strict temperature control (<20°C).[1]Moderate, limited by catalyst cost.[1]

Part 2: Impurity Profiling & Degradation Logic

Understanding the mechanism of impurity formation is vital for process control.[1] The diagram below illustrates the degradation cascade.

Diagram 1: Degradation Pathways & Impurity Map

ImpurityMap cluster_0 Critical Control Point Target Methyl 3-(4-cyanophenyl)-3-oxopropanoate (Target) ImpurityB Impurity B: 3-(4-cyanophenyl)-3-oxopropanoic acid (Unstable Intermediate) Target->ImpurityB Ester Hydrolysis (H2O/H+ or OH-) ImpurityD Impurity D: Methyl 4-cyanobenzoate (Alcoholysis/Degradation) Target->ImpurityD Retro-Claisen (Methoxide) ImpurityA Impurity A: 4-Cyanobenzoic Acid (Hydrolysis of SM) ImpurityC Impurity C: 4-Acetylbenzonitrile (Decarboxylated Degradant) ImpurityB->ImpurityC Spontaneous Decarboxylation (-CO2, Heat)

Caption: Thermal and hydrolytic degradation pathways leading to the primary impurity, 4-Acetylbenzonitrile.[1]

Detailed Impurity Analysis
  • Impurity C (4-Acetylbenzonitrile): This is the most persistent impurity. Once the ester hydrolyzes to the

    
    -keto acid (Impurity B), decarboxylation is rapid and irreversible.[1] In HPLC, this peak often co-elutes with the parent if the gradient is too steep.[1]
    
  • Impurity A (4-Cyanobenzoic Acid): Originates from unreacted acid chloride starting material reacting with moisture. It is easily removed via alkaline wash, unlike Impurity C.[1]

Part 3: Analytical Method Comparison & Protocol

To distinguish the parent ester from its decarboxylated ketone analog, specific chromatographic conditions are required.[1]

Method Comparison: UV vs. MS
ParameterHPLC-UV (Recommended for QC)UHPLC-MS/MS (Recommended for R&D)
Detection 254 nm (Strong absorption by cyanophenyl group).ESI+ (M+H) or ESI- (M-H).
Limit of Quantitation ~0.05%~0.001%
Selectivity Moderate.[1] Risk of co-elution between parent and ketone.High. Mass differentiation separates co-eluting peaks.[1]
Buffer Constraint Requires acidic buffer (pH 2.5) to suppress enolization.Volatile buffers (Formic acid) required.
Validated Experimental Protocol (HPLC-UV)

This protocol is designed to separate the Parent (


 min) from 4-Acetylbenzonitrile  (

min).

1. Reagents & Equipment:

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus),

    
     mm, 3.5 µm.[1]
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity and keto-enol tautomerism).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C (Strict control required; higher temps promote on-column degradation).

2. Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 90 10 Equilibration
5.0 90 10 Isocratic Hold (Elute polar acids)
20.0 40 60 Linear Gradient
25.0 10 90 Wash

| 30.0 | 90 | 10 | Re-equilibration |

3. Sample Preparation (Critical):

  • Diluent: ACN:Water (50:50). Do not use pure methanol , as transesterification can occur during storage.[1]

  • Concentration: 0.5 mg/mL.[1]

  • Stability Note: Analyze within 4 hours of preparation.

Diagram 2: Analytical Workflow Logic

AnalyticalWorkflow Sample Sample Preparation (Solvent: ACN/H2O) Injection Injection (10 µL) Sample->Injection < 4 hrs Separation C18 Separation (pH 2.5 Control) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Gradient Data Data Analysis (Resolution > 2.0) Detection->Data Data->Sample If Impurity C > 0.5% Reject Batch

Caption: Step-by-step analytical workflow emphasizing time-sensitivity to prevent artifact formation.

Part 4: Experimental Validation (Self-Validating System)

To ensure the method accurately quantifies the decarboxylated impurity, a System Suitability Test (SST) must be performed.[1]

Protocol: Forced Degradation (Generation of Reference Standard) If a commercial standard of 4-acetylbenzonitrile is unavailable, generate it in situ to confirm retention time:

  • Take 10 mg of Methyl 3-(4-cyanophenyl)-3-oxopropanoate.

  • Dissolve in 1 mL of 0.1 N NaOH (induces ester hydrolysis).

  • Heat at 60°C for 30 minutes (induces decarboxylation).

  • Neutralize with 1 mL 0.1 N HCl.

  • Inject this "stressed" sample.[1]

    • Result: The main peak (

      
       12.5) should disappear, replaced by a new peak at ~
      
      
      
      14.2 (4-acetylbenzonitrile).[1]
    • Validation: This confirms your method can detect the specific degradation pathway.[1]

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[1] [Link]

  • Bayer Pharma AG. (2008). Substituted 1,4-dihydro-1,6-naphthyridines and their use. (Patent WO2008104306).[2] Patentscope. [Link][2]

  • Wang, J., et al. (2011).[1] Synthesis and impurity profiling of beta-keto esters. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 670-678.[1] (General reference for beta-keto ester analysis).

  • PubChem. (n.d.). Methyl 3-(4-cyanophenyl)-3-oxopropanoate (Compound). National Library of Medicine. [Link]

Sources

Safety Operating Guide

Methyl 3-(4-cyanophenyl)-3-oxopropanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 13338-76-6 | Formula: C11H9NO3 | Mol.[1][2][3] Weight: 203.19 g/mol [2]

Executive Safety Summary

Urgent Directive: This compound contains a nitrile (cyano) group attached to an aromatic ring and a reactive


-keto ester  moiety.[2] While aromatic nitriles are generally more stable than aliphatic ones, improper disposal with strong acids can liberate Hydrogen Cyanide (HCN) gas. [1]

Immediate Action Required:

  • Segregation: STRICTLY SEGREGATE from acids and strong oxidizers.[2]

  • Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[2]

  • Labeling: Must be flagged as "Organic Nitrile" and "Irritant."[2]

Hazard Profile & Risk Assessment

To dispose of this chemical safely, you must understand the "Why" behind the protocol. The molecule presents a dual-hazard profile that dictates its waste stream.[2]

Functional GroupHazard MechanismDisposal Implication
Aromatic Nitrile (-CN) Under strong acidic conditions (pH < 2), hydrolysis can occur.[1][2] While slower in aromatic systems, the risk of HCN evolution exists in mixed waste streams.[2]CRITICAL: Never add to "Acid Waste" or "Aqueous Acid" streams.[1][2] Maintain pH

7.

-Keto Ester
The methylene group between the carbonyls is acidic (

).[1][2] It reacts vigorously with strong bases and can decarboxylate under thermal stress.[2]
Avoid mixing with strong alkalis (exothermic hydrolysis) or heating sealed waste containers.[1][2]
Pre-Disposal Stabilization & Packaging

Before moving waste to the central accumulation area, stabilize the material at the bench level.

A. Solid Reagent Disposal
  • Primary Container: Place the solid substance in a screw-top glass or high-density polyethylene (HDPE) jar.

  • Secondary Containment: Double-bag the jar in a clear, 4-mil polyethylene zip-lock bag.

  • Labeling: Affix a hazardous waste tag immediately.[2]

    • Constituents: Methyl 3-(4-cyanophenyl)-3-oxopropanoate (100%).[1][2]

    • Hazard Checkboxes: Toxic, Irritant.[2]

    • Note: Write "CONTAINS CYANIDE FUNCTIONALITY - NO ACIDS" in the comments section.[1][2]

B. Reaction Mixture/Solution Disposal
  • Solvent Compatibility: Determine the primary solvent.[2]

    • Halogenated (e.g., DCM):[1] Use the Halogenated Waste stream.[2]

    • Non-Halogenated (e.g., Ethyl Acetate, Methanol):[1][4] Use the Organic Solvent stream.[2]

  • pH Verification (The Self-Validating Step):

    • Dip a pH strip into the waste solution.[2]

    • Requirement: pH must be Neutral (7) or slightly Basic (8-9) .

    • Action: If acidic, neutralize carefully with saturated Sodium Bicarbonate (

      
      ) before bottling.[2] This prevents the formation of HCN in the waste drum.[2]
      
Detailed Disposal Workflow

This flowchart outlines the decision logic for disposing of Methyl 3-(4-cyanophenyl)-3-oxopropanoate.

DisposalWorkflow Start Waste Generation: Methyl 3-(4-cyanophenyl)-3-oxopropanoate StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solid Liquid Solution / Reaction Mix StateCheck->Liquid Liquid Container Seal in Glass/HDPE Jar Double Bag (4-mil Poly) Solid->Container SolidTag Tag: 'Toxic Solid - Nitrile' Warning: NO ACIDS Container->SolidTag Pickup EHS / Waste Contractor Pickup (Incineration) SolidTag->Pickup pHCheck CRITICAL STEP: Check pH Liquid->pHCheck IsAcidic Is pH < 7? pHCheck->IsAcidic Neutralize Neutralize with Sat. NaHCO3 IsAcidic->Neutralize Yes SolventCheck Solvent Type? IsAcidic->SolventCheck No (pH 7-9) Neutralize->pHCheck HaloStream Halogenated Waste Carboy (e.g., DCM, Chloroform) SolventCheck->HaloStream Halogenated NonHaloStream Organic Waste Carboy (e.g., MeOH, EtOAc) SolventCheck->NonHaloStream Non-Halogenated HaloStream->Pickup NonHaloStream->Pickup

Figure 1: Decision tree for segregation and packaging. The red node highlights the mandatory pH verification step to prevent acid-nitrile mixing.

Regulatory & Compliance Data

Ensure your waste tagging aligns with federal and institutional codes.[2][5]

Regulatory BodyClassificationCode/Note
EPA (RCRA) Characteristic WasteD003 (Reactive) is possible if cyanide generation is suspected, but typically managed as D001 (Ignitable) if in organic solvent.[1][2]
DOT (Transport) Hazard ClassClass 6.1 (Toxic) or Class 3 (Flammable) depending on solvent matrix.[1]
Waste Stream Lab Pack Category"Organic Nitriles" or "Cyanide-Bearing Waste (Organic)" .

Expert Insight on RCRA Codes: While this specific CAS is not P-listed (like Potassium Cyanide, P098), it is best practice to manage it under the "P-list logic" regarding empty containers.[1][2] Triple rinse all empty containers with a suitable solvent (acetone) before discarding the container as trash.[2] Collect the rinsate as hazardous waste [1].[2][6]

Emergency Contingencies

Post this section near the handling area.[2]

A. Accidental Spill (Solid) [2]

  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don Nitrile gloves (double gloved) and N95 dust mask or respirator.[2]

  • Cleanup: Do not dry sweep (creates dust).[2] Cover with wet paper towels or use a HEPA vacuum designated for chemical waste.[2]

  • Disposal: Place all cleanup materials into the "Solid Toxic" waste pail.

B. Exposure (Skin/Eye) [2][7][8][9]

  • Skin: Wash immediately with soap and water for 15 minutes.[2] Note: While not as instantly fatal as inorganic cyanide, absorption can still cause systemic toxicity.[2]

  • Eyes: Flush with water for 15 minutes.[2][7][8][9]

  • Medical: Seek medical attention. Inform the physician of "Exposure to an aromatic nitrile compound."[2][8]

References
  • US Environmental Protection Agency. (2023).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual.[2] [Link]

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.[2] [Link]

  • PubChem. (n.d.).[2] Compound Summary: Methyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS 13338-76-6).[1][2] National Library of Medicine.[2] [Link]

Sources

Personal protective equipment for handling Methyl 3-(4-cyanophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Methyl 3-(4-cyanophenyl)-3-oxopropanoate

Part 1: Executive Safety Summary

Methyl 3-(4-cyanophenyl)-3-oxopropanoate is a functionalized beta-keto ester containing an aryl nitrile moiety.[1][2] While specific toxicological data for the methyl ester is often extrapolated from its ethyl analog (Ethyl 3-(4-cyanophenyl)-3-oxopropanoate, CAS 49744-93-6), the structural components dictate a strict safety profile.[1][2]

The Core Hazard: This compound presents a dual-risk profile:

  • The Nitrile Motif: While aryl nitriles are generally more stable than aliphatic nitriles, they possess latent toxicity if metabolized or subjected to strong hydrolysis.[1][2]

  • The Beta-Keto Ester: These are potent alkylating agents and irritants.[1][2] They are prone to hydrolysis, releasing methanol and the corresponding acid, which may be a sensitizer.[1]

Immediate Hazard Classifications (GHS Extrapolated):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2][3]

  • Skin/Eye Irritation: Category 2/2A (Causes serious irritation).[1][2]

  • STOT-SE: Category 3 (Respiratory irritation).[1][2]

Part 2: Risk Assessment & Hierarchy of Controls

Before selecting PPE, you must implement engineering controls. PPE is the last line of defense, not the first.[1]

Engineering Controls (Mandatory)
  • Primary Containment: All open handling (weighing, transfer, reaction setup) must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.[1][2]

  • Static Control: Beta-keto esters as dry powders are often electrostatic.[1][2] Use an ionizing bar or anti-static gun during weighing to prevent "fly-away" powder, which increases inhalation risk.[1][2]

PPE Selection Matrix

The choice of PPE depends on the state of the material (Solid vs. Solution).[1][2] Esters are notorious for permeating standard nitrile gloves when in solution.[1][2]

PPE CategorySolid Handling (Weighing/Transfer) Solution Handling (Reaction/Workup) Rationale
Gloves Double Nitrile (min 5 mil outer)Laminate (Silver Shield) or High-Grade Butyl Standard nitrile degrades rapidly (<1 min) in common ester solvents (DCM, EtOAc).[1][2]
Eye Protection Chemical Safety Goggles Chemical Safety Goggles + Face Shield (if >500mL)Safety glasses are insufficient for fine powders or potential splashes of irritating esters.[1][2]
Respiratory Fume Hood (Primary).[1][2] N95/P100 (if outside hood)Fume Hood ONLY .[1][2] Respirators are ineffective against ester vapors without specific cartridges.[1][2]Inhalation of the dust causes severe upper respiratory tract irritation.[1][2]
Body Protection Lab Coat (Cotton/Poly)Lab Coat + Chemical Resistant Apron Esters can wick through standard lab coats rapidly.[1][2]

Part 3: Operational Protocols

Protocol A: Weighing & Transfer (Solid State)
  • Objective: Prevent inhalation and static dispersion.[1][2]

  • Causality: The beta-keto functionality makes the crystal lattice prone to static charge buildup.[1][2]

  • Pre-Check: Verify fume hood airflow. Don double nitrile gloves.[1][2]

  • Static Neutralization: If available, pass an anti-static gun over the weighing boat and spatula.[1][2]

  • Transfer: Use a closed-transfer technique if possible. If using a spatula, move slowly to avoid creating air currents.[1][2]

  • Decontamination: Wipe the balance area with a solvent-dampened Kimwipe (acetone or ethanol) immediately after weighing.[1][2] Dispose of the wipe as solid hazardous waste.[1][2]

Protocol B: Reaction Setup (Solution State)
  • Objective: Prevent dermal absorption via solvent breakthrough.[1][2]

  • Causality: Solvents like Dichloromethane (DCM) or Ethyl Acetate act as carriers, transporting the toxic nitrile across the skin barrier.[1]

  • Glove Selection: If using DCM, standard nitrile gloves offer zero protection (breakthrough < 15 seconds).[1][2] You must use Silver Shield (Laminate) gloves or change nitrile gloves immediately upon any splash.[1][2]

  • Addition: Add the Methyl 3-(4-cyanophenyl)-3-oxopropanoate to the solvent, not vice-versa, to minimize splash risk.

  • Temperature Control: Beta-keto esters can decarboxylate or hydrolyze exothermically.[1][2] Ensure cooling (ice bath) is active before adding catalysts (bases/acids).[1][2]

Part 4: Emergency Response & Disposal

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2][3] Do not use alcohol ; it enhances absorption of the nitrile.[1][2]

  • Spill Cleanup:

    • Solid: Wet-sweep (damp paper towels) to avoid dust.[1][2]

    • Liquid: Absorb with vermiculite.[1][2] Do not use combustible materials (sawdust).[1][2]

  • Disposal:

    • Segregate as "Organic Waste - Toxic." [1][2]

    • Note on Cyanides: Although this is an aryl nitrile, it generally does not require a separate cyanide waste stream unless subjected to conditions that release free HCN (strong acid/oxidizers).[1][2] However, always label the tag clearly: "Contains Nitrile Functionality."[1]

Part 5: Decision Logic (Visualization)

The following diagram illustrates the decision-making workflow for PPE selection based on the physical state of the compound.

PPE_Selection Start Start: Handling Methyl 3-(4-cyanophenyl)-3-oxopropanoate State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Dry Solution In Solution / Liquid State_Check->Solution Wet Engineering_Solid Engineering: Fume Hood + Static Control Solid->Engineering_Solid Solvent_Check Check Solvent Compatibility Solution->Solvent_Check PPE_Solid PPE: Double Nitrile Gloves + Goggles Engineering_Solid->PPE_Solid Common_Solvent DCM / EtOAc / THF Solvent_Check->Common_Solvent Aggressive Inert_Solvent Water / Alcohols Solvent_Check->Inert_Solvent Mild PPE_High_Risk PPE: Laminate (Silver Shield) Gloves + Splash Apron Common_Solvent->PPE_High_Risk PPE_Low_Risk PPE: Double Nitrile (Change <15 mins) Inert_Solvent->PPE_Low_Risk

Caption: Decision tree for selecting appropriate glove materials and engineering controls based on the physical state and solvent carrier.

References

  • University of Pennsylvania, EHRS. (2023).[1][2] Nitrile Glove Chemical Compatibility Guide.[1][2][4] Retrieved October 26, 2023, from [Link]

  • Master Organic Chemistry. (2023). Reactions of Nitriles: Hydrolysis and Grignard Addition.[1][2][5][6] Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.).[1][2] Compound Summary: Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS 49744-93-6).[1][2][7][8][9] Retrieved October 26, 2023, from [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.